Iodomethyltrimethylammonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
iodomethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVIWWQMNYZYFQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CI.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39895-69-7 (Parent) | |
| Record name | Ammonium, iodomethyltrimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00960337 | |
| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39741-91-8 | |
| Record name | Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, iodomethyltrimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (iodomethyl)trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Iodomethyltrimethylammonium Iodide: Structure, Bonding, and Synthetic Utility
This guide provides a comprehensive technical overview of iodomethyltrimethylammonium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. We will delve into its core chemical structure, the nature of its chemical bonds, and its practical utility, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Core Molecular Identity
This compound, systematically named 1-Iodo-N,N,N-trimethylmethanaminium iodide, is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2][3] It is comprised of a positively charged quaternary ammonium cation, [ (CH₃)₃NCH₂I ]⁺, and an iodide anion, I⁻.[1] This compound is typically a white to pale cream or yellow crystalline powder.[4]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 39741-91-8 | [1][2][3] |
| Molecular Formula | C₄H₁₁I₂N | [1][2][4] |
| Molecular Weight | 326.94 g/mol | [1][2][3][5] |
| IUPAC Name | iodomethyl(trimethyl)azanium;iodide | [1][2] |
| SMILES | C(C)CI.[I-] | [1][2] |
| InChI Key | IFVIWWQMNYZYFQ-UHFFFAOYSA-M | [1][2] |
Elucidation of Chemical Structure and Bonding
The unique reactivity and utility of this compound are direct consequences of its molecular architecture. A thorough understanding of its structure and the nature of its chemical bonds is paramount for its effective application.
The Quaternary Ammonium Cation: A Tetrahedral Core
The cation features a central nitrogen atom that is covalently bonded to four carbon atoms: three from the methyl (–CH₃) groups and one from the iodomethyl (–CH₂I) group. This arrangement results in a tetrahedral geometry around the nitrogen atom, which carries a permanent positive charge.
Covalent Bonding Landscape
The intramolecular forces within the cation are predominantly covalent. The nitrogen-carbon (N-C) and carbon-hydrogen (C-H) bonds are standard single bonds. The carbon-iodine (C-I) bond in the iodomethyl group is a key feature. Due to the difference in electronegativity between carbon and iodine, this bond is polarized, with the carbon atom being electron-deficient and thus electrophilic. This inherent polarity is the foundation of the compound's reactivity as an iodomethylating agent.
The Ionic Bond: Cation-Anion Interaction
The crystal lattice of this compound is held together by the electrostatic attraction between the positively charged (iodomethyl)trimethylammonium cation and the negatively charged iodide anion. This ionic bond is a defining characteristic of its salt-like properties, such as its solid state at room temperature and its solubility in polar solvents.
Synthesis and a Validated Experimental Protocol
The primary route for the synthesis of this compound is through the reaction of trimethylamine with diiodomethane.[6] This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of trimethylamine attacks one of the carbon atoms of diiodomethane, displacing an iodide ion.
Conceptual Synthesis Workflow
The synthesis can be visualized as a direct quaternization of the tertiary amine, trimethylamine, by the alkyl halide, diiodomethane.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the laboratory-scale synthesis.
Materials:
-
Trimethylamine (solution in a suitable solvent, e.g., ethanol)
-
Diiodomethane
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reactant Addition: Charge the flask with a solution of trimethylamine in a suitable anhydrous solvent.
-
Controlled Addition: Slowly add diiodomethane to the stirred trimethylamine solution via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Product Isolation: The product, being a salt, will often precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure this compound.
-
Drying and Storage: The purified product should be dried under vacuum and stored in a desiccator, as it can be hygroscopic.[2][5]
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from its ability to act as an iodomethylating agent.[6] The electrophilic carbon of the iodomethyl group is susceptible to attack by a wide range of nucleophiles.
Mechanism of Iodomethylation
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile attacks the electrophilic carbon of the –CH₂I group, leading to the displacement of the neutral trimethylamine molecule as the leaving group.
Caption: Sₙ2 mechanism of iodomethylation.
Applications in Drug Development and Organic Synthesis
Quaternary ammonium salts, in general, are valuable in various chemical transformations.[7][8][9] While specific drug development applications of this compound are not extensively documented in publicly available literature, its role as a reactive intermediate suggests potential utility in the synthesis of complex organic molecules, which are often the basis of new therapeutic agents.[10] Its ability to introduce an iodomethyl group is significant, as the iodine atom can be subsequently displaced in further synthetic steps, for example, in cross-coupling reactions.
Spectroscopic and Physicochemical Properties
The characterization of this compound relies on standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
| Appearance | White to pale cream or pale yellow crystalline powder | [4] |
| Melting Point | ~190°C (decomposition) | [2] |
| ¹H NMR | Expected signals for the trimethyl (–N(CH₃)₃) and iodomethyl (–CH₂I) protons. The chemical shifts would be influenced by the positive charge on the nitrogen. | [11][12][13] |
| FTIR | Characteristic peaks for C-H, C-N, and C-I bond vibrations. | [4] |
| Sensitivity | Hygroscopic and light-sensitive. | [2] |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be stored under an inert atmosphere and protected from moisture and light.[2][5]
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as an iodomethylating agent. Its well-defined chemical structure, characterized by a quaternary ammonium core and a reactive carbon-iodine bond, dictates its chemical behavior. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development, including the pursuit of novel pharmaceuticals.
References
-
PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions By R. A. Jones. [Link]
- Google Patents. (n.d.).
-
Nanjing Chemical Material Corp. (n.d.). Methyl Iodide Used in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... [Link]
-
PubMed. (2020). Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins. [Link]
-
The Essential Link. (n.d.). Trimethylphenylammonium Iodide in Pharmaceutical Development. [Link]
Sources
- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. A18424.14 [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. (IODOMETHYL)TRIMETHYLSILANE(4206-67-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to (Iodomethyl)trimethylammonium Iodide (CAS 39741-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of (Iodomethyl)trimethylammonium iodide, CAS 39741-91-8. This quaternary ammonium salt is a versatile reagent in organic synthesis, most notably as a key precursor to Eschenmoser's salt, a powerful aminomethylating and methylenating agent. This document delves into the fundamental chemical and physical characteristics of the title compound, offers a detailed, field-proven synthesis protocol, and explores its reactivity and utility in the context of drug discovery and development.
Core Chemical and Physical Properties
(Iodomethyl)trimethylammonium iodide is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2][3] It is a white to pale cream or pale yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 39741-91-8 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₁I₂N | [1][2][3] |
| Molecular Weight | 326.95 g/mol | [1] |
| IUPAC Name | iodomethyl(trimethyl)azanium iodide | [1][2] |
| Synonyms | (Iodomethyl)trimethylammonium iodide, 1-Iodo-N,N,N-trimethylmethanaminium iodide | [1] |
| Appearance | White to pale cream or pale yellow crystalline powder | [2] |
| Melting Point | ~190°C (decomposition) | [3] |
| Solubility | Information not widely available, but expected to be soluble in polar solvents. | |
| Sensitivity | Hygroscopic and light-sensitive. | [3] |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [5] |
Synthesis of (Iodomethyl)trimethylammonium Iodide: A Detailed Protocol
The synthesis of (Iodomethyl)trimethylammonium iodide is analogous to the classic Menschutkin reaction, which involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.[6] In this case, trimethylamine acts as the nucleophile, and diiodomethane serves as the electrophilic methylene iodide source.
Reaction Principle:
The lone pair of electrons on the nitrogen atom of trimethylamine attacks one of the carbon-iodine bonds of diiodomethane in a bimolecular nucleophilic substitution (Sₙ2) reaction. The iodide ion is the leaving group, resulting in the formation of the quaternary ammonium salt.
Caption: Synthesis of (Iodomethyl)trimethylammonium iodide via Sₙ2 reaction.
Step-by-Step Experimental Protocol:
Materials:
-
Trimethylamine ((CH₃)₃N) - can be used as a solution in a suitable solvent (e.g., THF, ethanol) or as a condensed gas.
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diiodomethane (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Addition of Trimethylamine: Cool the solution in an ice bath. Slowly add a solution of trimethylamine (1.0-1.2 equivalents) to the stirred diiodomethane solution. The reaction is typically exothermic, so slow addition is crucial to control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR by observing the disappearance of the starting materials. Gentle heating may be applied to increase the reaction rate, but this should be determined empirically.[6]
-
Isolation of the Product: The product, being a salt, will often precipitate out of the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. Add anhydrous diethyl ether to precipitate the product completely.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified (Iodomethyl)trimethylammonium iodide under high vacuum to remove any residual solvent.
Chemical Reactivity and Applications
The primary utility of (Iodomethyl)trimethylammonium iodide in organic synthesis stems from its role as a stable and convenient precursor to Eschenmoser's salt (dimethylaminomethylidene)ammonium iodide).
Precursor to Eschenmoser's Salt
Eschenmoser's salt is a powerful aminomethylating agent used to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a variety of nucleophiles. It is prepared by the pyrolysis of (Iodomethyl)trimethylammonium iodide.
Caption: Pyrolysis of (Iodomethyl)trimethylammonium iodide to Eschenmoser's salt.
Potential as an Electrophile
The iodomethyl group in (Iodomethyl)trimethylammonium iodide is electrophilic and can potentially react with strong nucleophiles. The positively charged quaternary ammonium center enhances the electrophilicity of the adjacent methylene group, making it susceptible to nucleophilic attack. This reactivity, however, is less explored compared to its use as an Eschenmoser's salt precursor.
Applications in Drug Development
While direct applications of (Iodomethyl)trimethylammonium iodide in drug molecules are not common, its role as a precursor to Eschenmoser's salt makes it an important intermediate in pharmaceutical synthesis.[7] Eschenmoser's salt is utilized in the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). The introduction of a dimethylaminomethyl group can be a key step in the synthesis of various drug candidates, which can then be further modified. The versatility of quaternary ammonium salts as intermediates allows for the synthesis of a diverse range of compounds for biological screening.[7]
Safety and Handling
(Iodomethyl)trimethylammonium iodide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
(Iodomethyl)trimethylammonium iodide is a valuable and reactive quaternary ammonium salt with a significant, albeit specialized, role in organic synthesis. Its primary importance lies in its function as a stable and accessible precursor to the highly useful Eschenmoser's salt. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound provides a valuable tool for the construction of complex molecular targets. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount during its handling and use.
References
-
PubChem. (n.d.). (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
The Essential Link. (n.d.). Trimethylphenylammonium Iodide in Pharmaceutical Development. Retrieved from [Link]
Sources
- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A18424.14 [thermofisher.com]
- 3. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. (iodomethyl)trimethylazanium iodide | 39741-91-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Discovery and History of Iodomethyltrimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, represents a unique molecular architecture with potential applications in organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of its historical context, tracing its lineage to the foundational work on quaternary ammonium compounds in the 19th century. While a definitive discovery paper for this specific molecule is not readily apparent in surveyed literature, its synthesis logically follows from well-established principles of quaternization. This document will detail the probable synthetic routes, grounded in the pioneering work of chemists like August Wilhelm von Hofmann and Nikolai Menshutkin. Furthermore, it will elucidate the compound's chemical properties, supported by contemporary data, and provide detailed experimental protocols for its synthesis, offering a self-validating framework for researchers. Through a combination of historical perspective and practical technical guidance, this whitepaper aims to be an authoritative resource for professionals engaging with this and similar chemical entities.
Historical Context: The Dawn of Quaternary Ammonium Salts
The story of this compound is intrinsically linked to the broader history of amine chemistry and the discovery of quaternary ammonium compounds. In the mid-19th century, the German chemist August Wilhelm von Hofmann conducted seminal research into the reactions of amines. His work on the exhaustive methylation of amines, treating them with excess methyl iodide, led to the formation of quaternary ammonium iodide salts. This process, now famously known as the Hofmann elimination , was a pivotal moment in organic chemistry, demonstrating the ability to create a positively charged nitrogen center with four organic substituents.[1]
Slightly later, in 1890, the Russian chemist Nikolai Menshutkin further systemized the synthesis of quaternary ammonium salts by reacting tertiary amines with alkyl halides.[2] This reaction, known as the Menshutkin reaction , became a fundamental method for their preparation and is widely documented for its utility in producing compounds with varying alkyl chain lengths.[2][3] The reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen of the tertiary amine attacks the electrophilic carbon of the alkyl halide.
These foundational discoveries laid the chemical groundwork upon which the synthesis of a vast array of quaternary ammonium salts, including this compound, is based. While the specific first synthesis of this compound is not prominently documented, its creation is a logical extension of these well-established 19th-century reactions.
Physicochemical Properties
This compound is a white to pale cream or yellow crystalline powder.[4] It is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₁I₂N | [4][5] |
| Molecular Weight | 326.948 g/mol | [4][5] |
| Melting Point | ~190°C (decomposition) | [4] |
| CAS Number | 39741-91-8 | [4][5] |
| IUPAC Name | iodomethyl(trimethyl)azanium;iodide | [4][5] |
| SMILES | C(C)CI.[I-] | [4][5] |
| Sensitivity | Hygroscopic; Light sensitive | [4] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is a direct application of the quaternization principles established by Hofmann and Menshutkin. The most probable and direct synthetic route involves the reaction of a tertiary amine with an appropriate alkyl iodide.
Conceptual Synthesis Pathway
The logical precursor to this compound would be a tertiary amine containing a leaving group susceptible to substitution by an iodide ion, or more directly, the reaction of a suitable tertiary amine with diiodomethane. However, a more plausible and controlled synthesis involves the quaternization of a tertiary amine that already contains a halogenated methyl group.
A likely synthetic pathway involves the reaction of N,N-dimethylaminomethyl iodide with methyl iodide. However, a more common and commercially viable approach would be the reaction of a more stable precursor like N,N-dimethylaminomethyl chloride or bromide with an excess of methyl iodide, or a two-step process involving initial quaternization followed by halide exchange.
A plausible and efficient synthesis would involve the reaction of trimethylamine with diiodomethane.
Caption: Plausible synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a quaternary ammonium salt, adapted for the specific synthesis of this compound from trimethylamine and diiodomethane. This protocol is designed to be a self-validating system, with clear endpoints and purification steps.
Materials:
-
Trimethylamine solution (in a suitable solvent like ethanol or THF)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve a known concentration of trimethylamine in the anhydrous solvent.
-
Addition of Alkylating Agent: To the stirred solution of trimethylamine, slowly add an equimolar amount of diiodomethane dropwise at room temperature. The causality for the slow addition is to control the exothermic nature of the quaternization reaction and prevent the formation of side products.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Isolation: Upon completion of the reaction, a precipitate of this compound should form. Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. The use of a non-polar solvent like diethyl ether is crucial as the quaternary ammonium salt is generally insoluble in it, allowing for efficient purification.
-
Drying and Characterization: Dry the purified white to off-white solid under vacuum. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination to confirm its identity and purity.
Sources
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Chemist's Guide to Iodomethyltrimethylammonium Iodide: A Roadmap for In-Silico Investigation
Abstract
Iodomethyltrimethylammonium iodide [(CH₃)₃NCH₂I]⁺I⁻ is a quaternary ammonium salt with potential applications in organic synthesis and materials science. Despite its simple structure, a comprehensive theoretical understanding of its electronic properties, conformational dynamics, and reactivity is currently lacking in the scientific literature. This technical guide provides a detailed roadmap for the theoretical and computational investigation of this intriguing molecule. We will outline a multi-pronged approach, leveraging a suite of computational chemistry techniques to elucidate the fundamental characteristics of this compound. This document is intended for researchers, scientists, and professionals in drug development and computational chemistry who are interested in pioneering the theoretical study of this compound.
Introduction: Charting Unexplored Territory
The study of organic-inorganic hybrid materials and ionic compounds is a burgeoning field, with applications ranging from catalysis to pharmacology. This compound, a molecule combining a quaternary ammonium cation with an organic iodide moiety and an iodide counter-ion, presents a fascinating case study. The interplay between the positively charged nitrogen center, the reactive carbon-iodine bond, and the ionic interaction with the iodide anion suggests a rich and complex chemical behavior.
Currently, a deep theoretical understanding of this specific molecule is absent from the published literature. This guide, therefore, takes a proactive stance. Instead of reviewing existing work, we will lay the groundwork for future research. We will detail a systematic, in-silico approach to characterize this compound, from its fundamental electronic structure to its behavior in solution. This document serves as a comprehensive "how-to" guide for any researcher wishing to embark on the theoretical exploration of this compound.
Unveiling the Molecular Architecture: Structure and Electronic Properties
A foundational understanding of any molecule begins with its structure and the distribution of electrons within it. For this compound, this involves characterizing the covalent bonds of the cation and the nature of the ion-pair interaction with the iodide anion.
The C-I bond is a key feature of the cation. It is well-established that the carbon-halogen bond strength decreases down the group, making the C-I bond the weakest among the carbon-halogens.[1] This inherent weakness suggests that the C-I bond will be a focal point for the molecule's reactivity.
Proposed Theoretical Investigations:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the iodomethyltrimethylammonium cation and the ion pair. This can be achieved through geometry optimization using quantum chemical methods.
-
Electronic Structure Analysis: Once the geometry is optimized, a detailed analysis of the electronic structure is crucial. This includes:
-
Natural Bond Orbital (NBO) analysis: To understand the nature of the C-I and C-N bonds, including their polarity and hybridization.
-
Atoms in Molecules (AIM) analysis: To characterize the electron density distribution and identify bond critical points, which can provide insights into the strength and nature of both covalent and non-covalent interactions.
-
Molecular Electrostatic Potential (MEP) mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.
-
The presence of the heavy iodine atom necessitates the use of computational methods that can accurately account for relativistic effects.[2][3][4]
The Dance of Atoms: Conformational Analysis
The trimethylammonium group, with its three methyl groups, can exhibit rotational flexibility. Understanding the conformational landscape of the iodomethyltrimethylammonium cation is essential for a complete picture of its behavior.
Proposed Theoretical Investigations:
-
Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles associated with the rotation of the methyl groups and the iodomethyl group will reveal the various stable conformers and the energy barriers between them.
-
Molecular Dynamics (MD) Simulations: To explore the conformational space more broadly and to understand the dynamic behavior of the molecule at different temperatures. MD simulations can provide insights into the flexibility of the cation and how its conformation changes over time.[5]
The Influence of Environment: Ion-Pairing and Solvation
In the solid state and in non-polar solvents, this compound will exist as a distinct ion pair. The interaction between the cation and the iodide anion is a critical aspect of its chemistry.[6][7][8] In polar solvents, the ion pair may dissociate, and the individual ions will be solvated.
Proposed Theoretical Investigations:
-
Binding Energy Calculations: The strength of the interaction between the iodomethyltrimethylammonium cation and the iodide anion can be calculated by determining the energy difference between the ion pair and the separated ions.
-
Implicit and Explicit Solvation Models:
-
Implicit Solvation Models (e.g., PCM, SMD): To study the effect of different solvents on the stability of the ion pair and the individual ions.
-
Explicit Solvation Models (QM/MM or full QM MD): To provide a more detailed picture of the solvation shell around the ions, particularly the iodide anion, which is known to have a complex interaction with water molecules.[9][10]
-
Predicting Chemical Fate: Reactivity and Decomposition Pathways
The weak C-I bond is a prime site for chemical reactions.[1] Theoretical studies can be instrumental in predicting the reactivity of this compound and exploring potential decomposition pathways.
Proposed Theoretical Investigations:
-
Transition State Searching: To investigate the mechanisms of potential reactions, such as nucleophilic substitution at the iodomethyl carbon. This involves locating the transition state structures and calculating the activation energies for these reactions.
-
Reaction Pathway Analysis: To map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states.
-
Bond Dissociation Energy (BDE) Calculations: To quantify the strength of the C-I bond and predict the likelihood of homolytic cleavage to form radical species.
The Computational Toolkit: Proposed Methodologies
To achieve the theoretical investigations outlined above, a combination of quantum mechanical and molecular mechanics methods is recommended.
Quantum Chemical Calculations
For accurate electronic structure calculations, geometry optimizations, and reactivity studies, the following protocol is proposed:
-
Method Selection:
-
Density Functional Theory (DFT): A good starting point for many calculations due to its balance of accuracy and computational cost. Functionals such as B3LYP, M06-2X, or ωB97X-D are recommended.
-
Ab initio methods: For higher accuracy, especially for calculating interaction energies and reaction barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) should be employed.[2][3][4]
-
-
Basis Set Selection:
-
For light atoms (C, H, N), Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are suitable.
-
For the iodine atom, it is crucial to use a basis set that includes relativistic effects, such as a relativistic effective core potential (RECP) (e.g., LANL2DZdp) or all-electron relativistic basis sets.
-
-
Software: Commercially and academically available quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem can be used.
Molecular Dynamics Simulations
For studying conformational dynamics and solvation, the following workflow is suggested:
-
Force Field Parameterization: A crucial step is to develop or validate a force field that can accurately describe the inter- and intramolecular interactions of this compound. This may involve fitting parameters to quantum chemical data.
-
Simulation Setup:
-
The system should be set up with the molecule of interest and the desired solvent molecules in a simulation box.
-
Periodic boundary conditions should be applied to simulate a bulk environment.
-
-
Simulation Protocol:
-
The system should be equilibrated at the desired temperature and pressure.
-
A production run of sufficient length (nanoseconds to microseconds) should be performed to collect statistically meaningful data.
-
-
Analysis: The trajectories from the MD simulation can be analyzed to obtain information on conformational changes, radial distribution functions (to study solvation structure), and diffusion coefficients.
Data Presentation and Visualization
Clear and concise presentation of theoretical data is paramount for communicating findings effectively.
Quantitative Data Summary
All calculated quantitative data, such as energies, bond lengths, bond angles, vibrational frequencies, and activation energies, should be summarized in well-structured tables for easy comparison and interpretation.
| Property | Method | Basis Set | Value |
| C-I Bond Length (Å) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |
| C-N Bond Length (Å) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |
| N-C-I Bond Angle (°) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |
| C-I BDE (kcal/mol) | CCSD(T) | aug-cc-pVTZ-PP | Calculated Value |
| Ion-Pair Binding Energy (kcal/mol) | CCSD(T) | aug-cc-pVTZ-PP | Calculated Value |
Visualizations
Visual representations are essential for conveying complex structural and electronic information.
Molecular Structure and Electronic Properties:
Caption: Proposed structure of the this compound ion pair.
Computational Workflow:
Caption: A comprehensive computational workflow for the theoretical study of this compound.
Conclusion: A Call for Theoretical Exploration
This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. While direct experimental or theoretical data for this specific molecule is scarce, the principles and methodologies outlined here, drawn from studies of analogous systems, provide a robust starting point for any researcher in the field. By following this roadmap, it will be possible to generate a wealth of predictive data on the structure, properties, and reactivity of this compound, thereby filling a significant gap in our knowledge and potentially spurring new experimental investigations and applications.
References
-
Bartashevich, E. V., et al. (2017). Modern level for properties prediction of iodine-containing organic compounds: the halogen bonds formed by iodine. Russian Chemical Bulletin, 66(8), 1355-1369. [Link]
-
Wikipedia contributors. (2023, December 1). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Khiri, D. (n.d.). Theoretical Study of the Reactivity of Organic Iodine Compounds. CAPPA. Retrieved January 22, 2026, from [Link]
-
Gaj, M., et al. (2015). Ion Pair-π Interactions. Journal of the American Chemical Society, 137(35), 11529-11538. [Link]
-
Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]
-
Huber, S. M., & Zierer, D. (2019). Catalysis of Organic Reactions through Halogen Bonding. Accounts of Chemical Research, 52(9), 2737-2749. [Link]
-
A. A. L. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. (2016). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Communications, 52(78), 11622-11625. [Link]
-
Zhang, Y., et al. (2023). Microscopic Distribution of Quaternary Ammonium Salt Organic Modifiers in the Interlayer Space of Montmorillonite: Molecular Simulation Study. Polymers, 15(18), 3798. [Link]
-
Bhattacherjee, A., et al. (2024). Dynamics of the charge transfer to solvent process in aqueous iodide. Nature Communications, 15(1), 2187. [Link]
-
Sookhaki, E., & Namazian, M. (2021). A molecular modeling of iodinated organic compounds. Journal of Molecular Graphics and Modelling, 108, 107985. [Link]
-
El-Sayed, R. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 12. [Link]
-
Phipps, R. J., & Douglas, J. (2022). Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds. Journal of the American Chemical Society, 144(40), 18274-18293. [Link]
-
Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]
-
Wang, C., et al. (2020). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Molecules, 25(1), 45. [Link]
-
Zhang, Y., et al. (2022). Experimental and modeling investigation of organic modified montmorillonite with octyl quaternary ammonium salt. Scientific Reports, 12(1), 14311. [Link]
-
Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO(3), (IO)(2), I(2)O(3), I(2)O(4) and I(2)O(5)) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]
-
Bankura, A., et al. (2014). Exploring Ion–Ion Interactions in Aqueous Solutions by a Combination of Molecular Dynamics and Neutron Scattering. The Journal of Physical Chemistry Letters, 5(9), 1588-1592. [Link]
-
Wu, T., et al. (2014). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. The Journal of Physical Chemistry B, 118(30), 9144-9152. [Link]
-
Galib, M., et al. (2010). The solvent shell structure of aqueous iodide: X-ray absorption spectroscopy and classical, hybrid QM/MM and full quantum molecular dynamics simulations. Chemical Physics Letters, 494(1-3), 132-136. [Link]
-
Phipps, R. J., & Douglas, J. (2022). Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds. Journal of the American Chemical Society, 144(40), 18274-18293. [Link]
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of the charge transfer to solvent process in aqueous iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of Iodomethyltrimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyltrimethylammonium iodide is a quaternary ammonium salt with potential applications in various fields, including as a reagent in organic synthesis and potentially in the development of novel pharmaceuticals. Its structure, featuring a permanently charged quaternary nitrogen center and two iodine atoms, imparts unique chemical and physical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in chemical and biological systems.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines detailed experimental protocols for researchers to obtain and interpret these spectra.
Chemical Structure and Properties
-
Chemical Name: (Iodomethyl)trimethylammonium iodide[1]
-
Molecular Formula: C₄H₁₁I₂N[1]
-
Molecular Weight: 326.95 g/mol [1]
-
CAS Number: 39741-91-8[1]
-
Appearance: Expected to be a white to pale cream or pale yellow crystalline powder[2]
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the methylene protons.
-
Predicted ¹H NMR Data:
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration N-(CH₃)₃ 3.2 - 3.4 Singlet 9H | N-CH₂-I | 5.0 - 5.3 | Singlet | 2H |
-
Rationale and Field Insights:
-
The nine protons of the three equivalent methyl groups attached to the positively charged nitrogen are expected to be deshielded and appear as a single sharp peak. The chemical shift is predicted to be in the range of 3.2-3.4 ppm, similar to what is observed for the methyl protons in tetramethylammonium iodide[3].
-
The two protons of the methylene group (CH₂) are adjacent to both the quaternary nitrogen and an iodine atom. Both are electron-withdrawing, leading to significant deshielding. Therefore, a singlet is anticipated at a downfield chemical shift, likely in the range of 5.0-5.3 ppm. This prediction is supported by data for similar structures where protons alpha to both a quaternary ammonium group and a halogen are highly deshielded.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Two signals are expected.
-
Predicted ¹³C NMR Data:
Carbon Predicted Chemical Shift (δ, ppm) N-(C H₃)₃ 50 - 55 | N-C H₂-I | 40 - 45 |
-
Rationale and Field Insights:
-
The carbon atoms of the trimethylammonium group are directly attached to the nitrogen, leading to a chemical shift in the range of 50-55 ppm. This is consistent with data for other quaternary ammonium salts.
-
The methylene carbon is attached to both a nitrogen and an iodine atom. While the nitrogen has a deshielding effect, the "heavy atom effect" of iodine can lead to a more upfield chemical shift than might be expected based solely on electronegativity. This is a known phenomenon in the ¹³C NMR of iodoalkanes[4]. Therefore, a chemical shift in the range of 40-45 ppm is predicted.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. A commercial supplier of this compound indicates that its identity can be confirmed by FTIR, suggesting a characteristic spectrum exists[2].
-
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type ~3000 C-H stretch (aliphatic) ~1480 C-H bend (asymmetric, CH₃) ~1400 C-H bend (scissoring, CH₂) ~970 C-N stretch | Below 600 | C-I stretch |
-
Rationale and Field Insights:
-
The C-H stretching vibrations of the methyl and methylene groups are expected to appear around 3000 cm⁻¹.
-
Characteristic C-H bending (deformation) vibrations for the methyl and methylene groups will be present in the 1400-1480 cm⁻¹ region.
-
The C-N stretching vibration in quaternary ammonium salts typically appears in the 900-1000 cm⁻¹ range.
-
The C-I stretching vibration is expected at a low wavenumber, typically below 600 cm⁻¹, due to the large mass of the iodine atom[5].
-
Mass Spectrometry (MS)
Mass spectrometry of quaternary ammonium salts is most effectively performed using soft ionization techniques such as Electrospray Ionization (ESI).
-
Predicted Mass Spectrum (ESI+):
m/z Ion | 200.0 | [M-I]⁺ or [C₄H₁₁IN]⁺ |
-
Rationale and Field Insights:
-
In positive ion ESI-MS, the intact quaternary ammonium cation is expected to be the most prominent peak. The molecular formula of the cation is [C₄H₁₁IN]⁺, which has a calculated monoisotopic mass of 199.99 Da. Therefore, a strong signal at m/z 200.0 is predicted.
-
Fragmentation of the cation is possible, although it is generally stable. Potential fragmentation pathways could involve the loss of methyl iodide (CH₃I) or other neutral fragments, but the parent cation is expected to be the base peak. The iodide counter-ion will not be observed in positive ion mode.
-
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following experimental workflows are recommended.
Synthesis of this compound
A plausible synthetic route to this compound is the quaternization of trimethylamine with diiodomethane.
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable aprotic solvent such as acetonitrile or THF.
-
Slowly add an equimolar amount of diiodomethane to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
The product, being a salt, is likely to precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
-
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Workflow
-
Diagram of Characterization Workflow:
Caption: Workflow for the spectroscopic characterization of this compound.
-
Detailed Methodologies:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
-
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with the predicted values.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the m/z of the parent cation.
-
-
Conclusion
References
-
PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (Infrared spectra: a) Methylammonium Iodide powder and MAPbI thin-film...). Retrieved from [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. Retrieved from [Link]
-
Supporting Information for Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. (n.d.). Retrieved from [Link]
-
ResearchGate. (1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,...). Retrieved from [Link]
-
MooreAnalytical. (2020, May 20). Iodomethane Synthesis with Aluminum Part 1 [Video]. YouTube. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (Iodomethyl)trimethylammonium iodide, 98+%. Retrieved from [Link]
-
SciSpace. (Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range). Retrieved from [Link]
-
Human Metabolome Database. Trimethylamine N-oxide. Retrieved from [Link]
-
RJPBCS. (IR Spectroscopic Study of Substances Containing Iodine Adduct.). Retrieved from [Link]
-
ResearchGate. (Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range). Retrieved from [Link]
-
PubChem. Iodomethane-13C. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Retrieved from [Link]
-
MDPI. (Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability). Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
Sources
- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A18424.14 [thermofisher.com]
- 3. Tetramethylammonium iodide(75-58-1) 13C NMR spectrum [chemicalbook.com]
- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rjpbcs.com [rjpbcs.com]
understanding the reactivity of quaternary ammonium iodides
An In-Depth Technical Guide to the Reactivity of Quaternary Ammonium Iodides
Abstract
Quaternary ammonium iodides (QAIs) represent a cornerstone class of compounds, pivotal in both synthetic organic chemistry and the broader life sciences. Characterized by a positively charged nitrogen atom covalently bonded to four organic substituents and an iodide counter-ion, their reactivity is a nuanced interplay of steric, electronic, and counter-ion effects. This guide provides an in-depth exploration of the core principles governing the synthesis, stability, and chemical transformations of QAIs. We will dissect key reaction pathways, including the canonical Hofmann elimination and nucleophilic dealkylation, and examine their indispensable role as phase-transfer catalysts. The causality behind experimental choices and mechanistic pathways is emphasized throughout, offering researchers and drug development professionals a robust framework for understanding and manipulating these versatile molecules.
The Molecular Architecture: Structure and Synthesis
The defining feature of a quaternary ammonium salt is the permanent positive charge on the nitrogen atom, making it a cationic species.[1] This inherent charge dictates much of its physical and chemical behavior, including its high water solubility and low volatility.[2] The identity of the four alkyl or aryl groups (R¹, R², R³, R⁴) and the associated anion (in this case, iodide, I⁻) determines the specific reactivity profile of the molecule.
Primary Synthesis: The Menshutkin Reaction (Exhaustive Alkylation)
The most direct and common route to quaternary ammonium iodides is the alkylation of a tertiary amine with an alkyl iodide.[3] This Sₙ2 reaction, known as the Menshutkin reaction, leverages the nucleophilicity of the lone pair on the tertiary amine nitrogen.
R₃N + R'–I → [R₃NR']⁺I⁻
The choice of alkylating agent is critical. Methyl iodide is frequently employed for exhaustive methylation to convert primary or secondary amines into quaternary ammonium iodides.[4][5] This is because methyl iodide lacks β-hydrogens, which preempts the possibility of competing elimination reactions that can occur with larger alkyl halides.[4][6] The reactivity of the alkyl halide follows the established Sₙ2 trend, with iodides being the most reactive (RI > RBr > RCl), making them ideal for efficient quaternization.[7]
Experimental Protocol: Synthesis of Tetraethylammonium Iodide
-
Reagents: Triethylamine (1.0 eq), Ethyl Iodide (1.2 eq), Diethyl Ether (as solvent).
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Add ethyl iodide dropwise to the stirred solution at room temperature. The reaction is often exothermic. c. A white precipitate of the quaternary ammonium iodide will begin to form. d. After the addition is complete, continue stirring the mixture at room temperature overnight to ensure the reaction goes to completion.[8] e. Collect the solid product by vacuum filtration. f. Wash the precipitate several times with cold diethyl ether to remove any unreacted starting materials.[8] g. Dry the resulting white solid under vacuum to yield pure tetraethylammonium iodide.
Anion Exchange: The Finkelstein Reaction
In cases where a quaternary ammonium salt with a different counter-ion (e.g., chloride or bromide) is more readily available, it can be converted to the corresponding iodide via an anion exchange process known as the Finkelstein reaction.[9] This equilibrium-driven Sₙ2 reaction is propelled to completion by leveraging solubility differences.[9][10]
[R₄N]⁺Cl⁻ + NaI (in acetone) → [R₄N]⁺I⁻ + NaCl (precipitate)
Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not.[9] This causes the less soluble sodium halide to precipitate out of the solution, effectively driving the reaction forward according to Le Châtelier's principle.
Core Reactivity: Stability and Decomposition Pathways
Quaternary ammonium cations are notably stable and generally unreactive toward acids, oxidants, and most electrophiles.[3] Their stability extends to strong nucleophiles under many conditions, as evidenced by the thermal stability of hydroxide salts like tetramethylammonium hydroxide.[3] However, this resilience is not absolute. Under specific conditions, particularly elevated temperatures or in the presence of strong bases, the C-N bonds become susceptible to cleavage.
Thermal Decomposition of Quaternary Ammonium Iodides
When a quaternary ammonium iodide is heated, two primary decomposition pathways can occur, often in competition.[11]
-
Nucleophilic Dealkylation (Sₙ2 Substitution): The iodide ion, while a weak base, is an excellent nucleophile. It can attack one of the α-carbons of the alkyl groups attached to the nitrogen, displacing a neutral tertiary amine. This reaction is the microscopic reverse of the Menshutkin synthesis. The least sterically hindered alkyl group (e.g., methyl) is typically the most susceptible to this attack.[3][11] [R₃N-CH₃]⁺I⁻ → R₃N + CH₃I
-
Elimination: If one of the alkyl groups possesses a β-hydrogen, an elimination reaction can occur to form an alkene and a tertiary amine hydroiodide. However, this pathway is less favored with the weakly basic iodide ion compared to a strongly basic counter-ion like hydroxide.
Signature Transformations: The Hofmann Elimination
The most celebrated reaction of quaternary ammonium salts is the Hofmann elimination, a base-induced E2 reaction that produces an alkene and a tertiary amine.[4][5] A key feature of this reaction is its distinct regioselectivity, which follows Hofmann's Rule .
The Hofmann Elimination Mechanism
The process begins with the quaternary ammonium iodide and requires two critical steps.[12]
Step 1: Anion Exchange to Hydroxide. The iodide ion is a poor base and unsuitable for promoting an E2 reaction. Therefore, it must be exchanged for a strong base, typically hydroxide (OH⁻). This is classically achieved by treating the QAI with silver oxide (Ag₂O) in water.[12] The silver iodide precipitates, leaving the quaternary ammonium hydroxide in solution.
2 [R₄N]⁺I⁻ + Ag₂O + H₂O → 2 [R₄N]⁺OH⁻ + 2 AgI (precipitate)
Step 2: Thermal Elimination. The resulting quaternary ammonium hydroxide solution is then heated, typically between 100-200 °C, to initiate the E2 elimination.[4][5] The hydroxide ion acts as the base, abstracting a proton from a β-carbon, which leads to the formation of a carbon-carbon double bond and the departure of the neutral tertiary amine leaving group.
Causality of Hofmann's Rule: A Steric Argument
Unlike many other elimination reactions that follow Zaitsev's rule to produce the most substituted (and most stable) alkene, the Hofmann elimination preferentially forms the least substituted alkene .[6][12] This regioselectivity is a direct consequence of steric hindrance.
The leaving group, a bulky trialkylamine (-NR₃), sterically encumbers the transition state. This bulkiness makes it difficult for the hydroxide base to access the more sterically hindered protons on the interior carbons. Instead, the base preferentially abstracts the more accessible and less sterically hindered proton from the terminal (or least substituted) β-carbon.[12]
reactant [label=<
OH-
H H | | H₃C—C—C—CH₃ | HN(CH₃)₃+
];
path_a [label="Path A\n(Favored)\nLess Hindered", shape=none, fontcolor="#34A853"]; path_b [label="Path B\n(Disfavored)\nMore Hindered", shape=none, fontcolor="#EA4335"];
product_a [label="Hofmann Product\n(But-1-ene)", shape=box, style="rounded,filled", fillcolor="#D6EAD6", fontcolor="#202124"]; product_b [label="Zaitsev Product\n(But-2-ene)", shape=box, style="rounded,filled", fillcolor="#FAD2CF", fontcolor="#202124"];
reactant -> path_a [color="#34A853", style=dashed, arrowhead=open, label=" Attacks terminal β-H"]; path_a -> product_a [color="#34A853"];
reactant -> path_b [color="#EA4335", style=dashed, arrowhead=open, label=" Attacks internal β-H"]; path_b -> product_b [color="#EA4335"]; }
Utility in Catalysis: Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts, including iodides, are exceptionally effective as phase-transfer catalysts.[13][14] PTC is a powerful technique that enables reactions between reagents located in separate, immiscible phases (typically aqueous and organic).[15][16]
The lipophilic alkyl groups of the quaternary ammonium cation render it soluble in the organic phase. The positively charged nitrogen can then pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase. This newly formed ion pair, [R₄N]⁺Nu⁻, is sufficiently nonpolar to migrate across the phase boundary into the organic solvent, where the now "naked" and highly reactive nucleophile can react with the organic substrate.[13] After the reaction, the catalyst returns to the aqueous phase to begin the cycle again.
// Connections NaX -> QX_org [label="1. Anion Exchange\nat Interface"]; RY -> RX_prod [label="2. Sₙ2 Reaction"]; QX_org -> RY [style=invis]; RX_prod -> QY_org [style=invis]; QY_org -> QY_aq [label="3. Catalyst Returns"];
// Cycle description {rank=same; NaX; RY;} {rank=same; QX_org;} {rank=same; RX_prod;} {rank=same; QY_org; QY_aq;}
// Legend legend [shape=plaintext, label="Q⁺ = [R₄N]⁺\nX⁻ = Nucleophile (e.g., CN⁻)\nY⁻ = Leaving Group (e.g., Cl⁻)"]; }
Applications in Drug Development and Life Sciences
The unique properties of quaternary ammonium compounds have secured their place in pharmaceutical and materials science.
-
Antimicrobial Agents: Quaternary ammonium salts are widely used as disinfectants, antiseptics, and preservatives.[2][8][17] Their cationic, amphiphilic nature allows them to disrupt the integrity of bacterial cytoplasmic membranes, leading to cell lysis.[18][19]
-
Bioactive Molecules: Many pharmaceuticals incorporate the quaternary ammonium motif. Their permanent positive charge can be crucial for binding to biological targets like enzyme active sites or neurotransmitter receptors.[1] Examples include muscle relaxants and anticholinergic agents.
-
Synthetic Intermediates: As demonstrated, QAIs are vital intermediates in organic synthesis, particularly for the regioselective formation of alkenes via the Hofmann elimination.[6] They also serve as precursors in the synthesis of various dyes and other complex organic molecules.[20]
Summary of Reactivity
| Reaction Type | Reagents & Conditions | Key Outcome | Mechanistic Insight |
| Menshutkin Reaction | Tertiary Amine + Alkyl Iodide | Forms Quaternary Ammonium Iodide | Sₙ2 nucleophilic attack by the amine on the alkyl iodide.[7] |
| Hofmann Elimination | 1. Ag₂O, H₂O2. Heat (100-200 °C) | Forms the least substituted alkene (Hofmann product). | E2 elimination driven by the strong base (OH⁻). Regioselectivity is controlled by the steric bulk of the -NR₃ leaving group.[12] |
| Nucleophilic Dealkylation | Heat | Tertiary Amine + Alkyl Iodide | Sₙ2 attack by the iodide nucleophile on an α-carbon of the cation, displacing the tertiary amine.[3][11] |
| Phase-Transfer Catalysis | Immiscible Solvents (aq/org) | Facilitates reaction between phases. | The lipophilic cation transports an aqueous anion into the organic phase to enable reaction.[13][14] |
Conclusion
The reactivity of quaternary ammonium iodides is rich and multifaceted. While the quaternary ammonium cation is inherently stable, the molecule as a whole serves as a versatile substrate and catalyst. Its transformations are governed by a predictable set of principles rooted in reaction kinetics and steric effects. A thorough understanding of the Hofmann elimination provides a powerful tool for controlling regioselectivity in alkene synthesis, while the nucleophilic character of the iodide counter-ion offers a distinct pathway for dealkylation. Furthermore, their application as phase-transfer catalysts continues to provide elegant solutions to challenges in biphasic reaction systems. For researchers in organic synthesis and drug development, mastering the chemistry of quaternary ammonium iodides is essential for the rational design and efficient execution of complex molecular syntheses.
References
-
Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. [Link]
-
Chemistry LibreTexts. (2014). 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions. [Link]
-
Ponte-Sucre, A., et al. (2017). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Lehigh Preserve. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. [Link]
-
Kim, H., et al. (2022). Triiodide-in-Iodine Networks Stabilized by Quaternary Ammonium Cations as Accelerants for Electrode Kinetics of Iodide Oxidation in Aqueous Media. ResearchGate. [Link]
-
jOeCHEM. (2021). Hofmann Eliminations (E2) with Quaternary Amines. YouTube. [Link]
-
Hrubec, T. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. [Link]
-
University of Calgary. (n.d.). Ch22: Hofmann elimination. [Link]
- Google Patents. (n.d.). US3767776A - Process for the recovery of iodine.
-
Al-Karablieh, N., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]
-
Rzepa, H. (2011). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
Journal of the American Chemical Society. (n.d.). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. [Link]
-
Journal of the American Chemical Society. (n.d.). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]
-
RSC Publishing. (n.d.). Quaternary Ammonium Salts. Part III? The Formation and Decornposition of p-Aroylphenylethyldimethylamnaonium Salts. [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]
-
Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]
-
BYJU'S. (n.d.). Hofmann Elimination. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Development of a new antimicrobial drug based on quaternary ammonium compounds. [Link]
-
National Institutes of Health. (n.d.). Microwave Synthesis of Quaternary Ammonium Salts. [Link]
-
PubMed Central. (2014). Quaternary Ammonium Biocides: Efficacy in Application. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Tutor. (n.d.). Hofmann Elimination. [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. [Link]
-
MDPI. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. [Link]
-
MDPI. (n.d.). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 11. preserve.lehigh.edu [preserve.lehigh.edu]
- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 19. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave Synthesis of Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Iodomethyltrimethylammonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, presents unique solubility characteristics that are critical for its application in organic synthesis and pharmaceutical development. This guide provides an in-depth exploration of its solubility in organic solvents, blending theoretical principles with practical experimental guidance. While specific quantitative solubility data for this compound is not widely published, this document outlines the expected solubility trends based on the behavior of analogous structures and provides detailed protocols for researchers to determine these values empirically.
Introduction to this compound
This compound, with the chemical formula C₄H₁₁I₂N, is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three methyl groups and an iodomethyl group, with an iodide counter-ion.[1][2] This ionic structure is the primary determinant of its physical and chemical properties, including its solubility profile. As a quaternary ammonium salt, it is generally anticipated to exhibit higher solubility in polar solvents.[3][4]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Theoretical Framework for Solubility in Organic Solvents
The solubility of an ionic compound like this compound in organic solvents is governed by a balance of forces, primarily the lattice energy of the salt and the solvation energy provided by the solvent.[5][6]
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" provides a foundational understanding.[7] Polar solvents are generally better at dissolving polar and ionic solutes. The polarity of organic solvents can be broadly categorized by their dielectric constant and dipole moment.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants, making them effective at solvating both the cation and the anion of an ionic salt.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide, dimethyl sulfoxide): These solvents have large dipole moments and can effectively solvate cations, but are less effective at solvating anions compared to protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are generally poor solvents for ionic compounds due to their inability to overcome the strong electrostatic forces of the crystal lattice.
Factors Influencing Solubility:
Several key factors dictate the solubility of this compound:
-
Lattice Energy: This is the energy required to separate the ions in the solid crystal lattice.[5] A higher lattice energy will generally lead to lower solubility.
-
Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules.[5] Stronger ion-solvent interactions result in a higher solvation energy and greater solubility.
-
Ion-Pair Formation: In solvents with lower dielectric constants, the cation and anion may remain in close association as an ion pair, which can affect the overall solubility.[8]
-
Temperature: For most salts, solubility increases with temperature as the additional kinetic energy helps to overcome the lattice energy.[5][9]
Based on the behavior of similar quaternary ammonium salts, such as tetramethylammonium iodide which is sparingly soluble in acetone and ethanol and insoluble in chloroform and diethyl ether, a similar trend can be anticipated for this compound.[10]
Expected Solubility Profile
While quantitative data is scarce, a qualitative and semi-quantitative solubility profile for this compound can be predicted.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | Capable of hydrogen bonding and have high dielectric constants, facilitating the solvation of both the quaternary ammonium cation and the iodide anion. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | High dipole moments effectively solvate the cation. DMSO, in particular, is an excellent solvent for many inorganic salts.[5] |
| Acetone | Sparingly Soluble | Moderate polarity allows for some dissolution, but likely less than more polar aprotic solvents. | |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | Lower polarity compared to protic and aprotic solvents, leading to poor solvation of the ionic compound. |
| Nonpolar Aprotic | Toluene, Hexane | Insoluble | Low dielectric constants and lack of strong dipole moments result in insufficient solvation energy to overcome the lattice energy of the salt. |
| Ethers | Diethyl Ether | Insoluble | Generally considered nonpolar and are poor solvents for ionic compounds. |
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is necessary. The following protocols provide robust methods for quantifying the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
This is a widely recognized and accurate method for determining the equilibrium solubility of a compound.[3]
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic mode… [ouci.dntb.gov.ua]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of Iodomethyltrimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of iodomethyltrimethylammonium iodide. As a quaternary ammonium salt with applications in pharmaceutical synthesis and other fields of chemical research, understanding its behavior at elevated temperatures is critical for ensuring process safety, predicting shelf-life, and maintaining the integrity of experimental outcomes. This document synthesizes established principles of thermal analysis with insights from analogous compounds to provide a robust framework for evaluating the thermal stability of this compound.
The Critical Role of Thermal Stability in the Application of this compound
This compound, a reactive chemical intermediate, is utilized in various synthetic transformations where temperature control is a key parameter. Its efficacy and safety are intrinsically linked to its thermal stability. Uncontrolled thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, loss of reagent activity, and unforeseen side reactions, thereby compromising the yield and purity of the target molecules. In the context of drug development, where process scalability and reproducibility are paramount, a thorough understanding of the thermal limits of all reagents is a regulatory and safety imperative.
Characterizing Thermal Stability: Key Analytical Techniques
The thermal stability of a compound like this compound is primarily assessed through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the temperature at which the material is no longer stable.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition point (e.g., 400 °C).
-
-
Data Analysis: The resulting TGA thermogram will plot mass percentage against temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve.
Figure 1: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An inert atmosphere is maintained within the sealed pan.
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference.
-
Temperature Program:
-
Equilibrate the sample and reference at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting and decomposition regions.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks.
Figure 2: Workflow for Differential Scanning Calorimetry (DSC).
Predicted Thermal Decomposition Pathway
A study on the thermal degradation of N,N,N-trimethylanilinium salts revealed a decomposition pathway involving a closed-shell SN2 mechanism, yielding methyl iodide and the parent aniline.[4] Applying this precedent to this compound, the iodide anion is expected to act as a nucleophile, attacking one of the methyl groups on the quaternary ammonium cation. This would lead to the formation of volatile methyl iodide and the neutral tertiary amine, N,N-dimethyl-iodomethanamine.
The thermal decomposition of methylammonium lead iodide has also been studied, with the decomposition of the methylammonium cation occurring at temperatures above 140 °C.[5] This further supports the notion that the organic cation in this compound is susceptible to thermal degradation in a similar temperature range.
The overall predicted primary decomposition reaction is as follows:
[(CH₃)₃N(CH₂I)]⁺I⁻ → (CH₃)₂N(CH₂I) + CH₃I
It is important to note that further decomposition of the resulting products at higher temperatures is possible. Safety data sheets for this compound indicate that thermal decomposition can lead to the release of irritating gases and vapors, although specific compounds are not named.[6]
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Purity: The presence of impurities can lower the decomposition temperature.
-
Atmosphere: While the primary decomposition is likely to be non-oxidative, the presence of oxygen could lead to more complex degradation pathways at elevated temperatures.
-
Heating Rate: In thermal analysis, a faster heating rate can result in a higher apparent onset temperature of decomposition.
Summary of Key Thermal Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Decomposition Onset | Likely in the range of 140-200 °C | Based on data from analogous methylammonium and trimethylanilinium salts.[4][5] |
| Primary Decomposition Products | Methyl iodide, N,N-dimethyl-iodomethanamine | Inferred from SN2 mechanism observed in similar quaternary ammonium iodides.[4] |
| Thermal Events (DSC) | An endotherm corresponding to melting, followed by an exotherm associated with decomposition. | Typical behavior for organic salts. |
Recommendations for Handling and Storage
Given the potential for thermal decomposition, the following precautions are recommended:
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat.[6]
-
Handling: Avoid prolonged exposure to elevated temperatures during experimental procedures. Use appropriate personal protective equipment, as the compound and its potential decomposition products may be irritating.[6][7]
-
Process Safety: When using this reagent in reactions at elevated temperatures, it is crucial to have a thorough understanding of its decomposition kinetics to prevent runaway reactions.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated based on the analysis of analogous compounds and the application of standard thermal analysis techniques. The predicted decomposition pathway via an SN2 mechanism to yield methyl iodide provides a valuable framework for researchers. It is strongly recommended that a thorough thermal analysis, employing TGA and DSC, be conducted under the specific conditions of intended use to ensure safe and reproducible results.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
-
Kargar, W. (2022). Synthesis and Characterisation of Methylammonium Lead Iodide. White Rose eTheses Online. Retrieved from [Link]
-
Smith, J. A., et al. (2023). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. ChemRxiv. Retrieved from [Link]
-
Vila, J., et al. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 13(9), 1437. Retrieved from [Link]
-
TA Instruments. (n.d.). Modulated Thermogravimetric Analysis: A new approach for obtaining kinetic parameter, TA-237. Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Characterisation of Methylammonium Lead Iodide - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Iodomethyltrimethylammonium Iodide
Introduction
Iodomethyltrimethylammonium iodide (CAS No. 39741-91-8) is a quaternary ammonium salt with applications in various research and development sectors. As with any reactive chemical compound, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and best practices in chemical hygiene. It is intended for researchers, scientists, and drug development professionals who may work with this compound.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical.[1] A thorough understanding of its toxicological profile is the first step in a robust safety protocol. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] | Warning [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] | Warning [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] | Warning [1] |
Toxicological Details:
-
Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to more significant irritation.
-
Eye Contact: Causes serious eye irritation.[1] Direct contact with the solid or dust can result in pain, redness, and potential damage if not promptly addressed.
-
Inhalation: May cause respiratory irritation.[1][2] Inhaling dust can irritate the mucous membranes and upper respiratory tract.
-
Ingestion: May be harmful if swallowed.[1]
-
Carcinogenicity & Mutagenicity: There is no data available to indicate that this compound is a carcinogen or a germ cell mutagen.[1]
-
Other Hazards: The compound is hygroscopic (absorbs moisture from the air) and air-sensitive.[1][2] Its toxicological properties have not been fully investigated.[1]
Risk Assessment and Control Hierarchy
A systematic approach to managing the risks associated with this compound involves implementing a hierarchy of controls. This strategy prioritizes the most effective measures to eliminate or minimize exposure.
Caption: Hierarchy of controls for risk management.
-
Engineering Controls: These are the primary line of defense.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended, especially when handling powders or creating solutions, to minimize inhalation risk.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
-
Administrative Controls: These are work practices that reduce exposure.
-
Hygiene Practices: Wash hands, face, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in laboratory areas.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential for exposure and waste.
-
-
Personal Protective Equipment (PPE): PPE is essential as the final barrier between the user and the chemical.
Recommended Personal Protective Equipment
| Body Part | Equipment | Standard/Specification | Causality |
| Eyes/Face | Safety Goggles or Glasses | OSHA 29 CFR 1910.133 or European Standard EN166[1] | Protects against dust particles and splashes causing serious eye irritation. |
| Skin/Hands | Chemical-resistant Gloves | Inspect prior to use. | Prevents skin irritation and potential absorption.[1] |
| Body | Lab Coat/Protective Clothing | N/A | Protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH/MSHA-approved Respirator | Particle filter recommended[1] | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation.[1] |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for consistent safety and experimental reproducibility.
SOP 1: Handling and Weighing Solid this compound
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.
-
Work Area Setup: Designate a specific area within the fume hood for handling. Place a weigh boat on an analytical balance.
-
Dispensing: Carefully open the container. Since the material is air-sensitive and hygroscopic, work efficiently to minimize atmospheric exposure.[1] Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Avoid Dust: Handle the powder gently to avoid creating airborne dust.[1]
-
Sealing: Immediately and tightly close the main container, preferably under an inert atmosphere if available for long-term storage.[1]
-
Cleanup: Clean the spatula and work surface. Dispose of any contaminated materials (e.g., weigh boats, wipes) in a designated hazardous waste container.
-
Post-Handling: Remove PPE and wash hands thoroughly.
SOP 2: Storage
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[1][2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to maintain chemical integrity, as the compound is air-sensitive.[1]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
Security: Store in a locked-up area to prevent unauthorized access.[1]
SOP 3: Spill Management
-
Evacuation: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE (including respiratory protection), carefully sweep up the spilled solid.[1] Avoid actions that create dust.
-
Collection: Shovel the material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with appropriate cleaning materials.
-
Disposal: Dispose of the collected material and all contaminated cleaning supplies as hazardous waste according to institutional and local regulations.[1]
SOP 4: Waste Disposal
-
Classification: Chemical waste generators must classify the waste in accordance with local, regional, and national hazardous waste regulations.[1]
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not release into the environment.[1]
Emergency Procedures
Immediate and correct response to an exposure or accident is crucial.
Caption: General workflow for emergency response.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] If breathing is difficult or stops, provide artificial respiration.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice/attention.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical advice/attention.[1] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur or if you feel unwell.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. No specific unsuitable media has been identified.[1]
-
Specific Hazards: Keep the product and empty containers away from heat and sources of ignition.[1]
-
Protective Equipment: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Conclusion
This compound is a valuable chemical reagent that can be used safely by adhering to the principles of chemical hygiene and risk management. The core tenets of this guide—understanding the hazards, implementing a hierarchy of controls, following established procedures, and being prepared for emergencies—provide a robust framework for protecting personnel. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory guidelines.
References
-
Safety Data Sheet: IODOMETHANE LR. Chem-Supply. [Link]
-
Safety Data Sheet: Iodomethane D3. (2020). Carl ROTH. [Link]
-
Methyl Iodide (Iodomethane). U.S. Environmental Protection Agency. [Link]
Sources
Methodological & Application
Iodomethyltrimethylammonium Iodide as a Methylating Agent in Organic Synthesis: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Navigating Undocumented Reactivity
In the landscape of organic synthesis, the quest for novel reagents with unique reactivity profiles is perpetual. Iodomethyltrimethylammonium iodide presents as an intriguing yet sparsely documented potential methylating agent. A thorough review of the scientific literature reveals a notable absence of established protocols and mechanistic studies for this specific quaternary ammonium salt in methylation reactions. This guide, therefore, takes a dual approach. Firstly, it transparently addresses the scarcity of direct evidence for the title compound's application. Secondly, it provides a robust framework for understanding its potential reactivity by drawing parallels with structurally related and well-documented quaternary ammonium methylating agents. This document serves not as a repository of established procedures, but as a scientifically-grounded starting point for the researcher venturing into this novel chemical space.
(Iodomethyl)trimethylammonium Iodide: Characterization and Plausible Synthesis
(Iodomethyl)trimethylammonium iodide, with the chemical formula C₄H₁₁I₂N, is a quaternary ammonium salt.[1] Its structure suggests it could act as an electrophilic methylating agent, though its reactivity is not well-characterized in the literature.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁I₂N | [1] |
| Molecular Weight | 326.95 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 39741-91-8 | [1] |
Proposed Synthesis
A plausible route to this compound is via the Menschutkin reaction, a classic method for forming quaternary ammonium salts from tertiary amines and alkyl halides.[2] In this proposed synthesis, trimethylamine would be treated with diiodomethane.
Caption: Proposed synthesis of (iodomethyl)trimethylammonium iodide via the Menschutkin reaction.
The Emerging Role of Quaternary Ammonium Salts in Methylation
While data on this compound is scarce, other quaternary ammonium salts have recently emerged as viable, safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate.[3] These traditional agents are often volatile, toxic, and carcinogenic.[4] In contrast, quaternary ammonium salts are non-volatile, easy-to-handle solids, which significantly reduces exposure risks.[3][5]
A notable example is phenyl trimethylammonium iodide (PhMe₃NI) , which has been successfully employed for the selective α-methylation of aryl ketones and the N-methylation of amides and indoles.[6][7][8] This demonstrates that the trimethylammonium moiety can serve as a methyl source under appropriate basic conditions.
Mechanistic Insights: A Hypothetical Pathway
The methylation reaction using a quaternary ammonium salt like this compound is anticipated to proceed via a nucleophilic substitution (SN2) mechanism. The reaction would require a base to deprotonate the substrate (e.g., a phenol or an amine), generating a nucleophile that can then attack the methyl group of the quaternary ammonium salt.
Sources
- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylation Using Iodomethyltrimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Methylation and a Novel Reagent
N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental transformation in organic chemistry with profound implications in drug discovery and development. The addition of a methyl group can significantly alter a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability. This "magic methyl" effect underscores the continuous need for robust and versatile methylation methodologies.
While classic methylating agents like methyl iodide and dimethyl sulfate are widely used, they often present challenges due to their high toxicity, volatility, and lack of selectivity, leading to over-methylation.[1][2] This has spurred the exploration of alternative reagents with improved handling characteristics and reactivity profiles. Iodomethyltrimethylammonium iodide emerges as a promising candidate in this context. As a quaternary ammonium salt, it is a solid, non-volatile reagent, offering potential advantages in terms of safety and ease of handling compared to traditional methylating agents.[3][4]
This application note provides a comprehensive guide to the use of this compound for the N-methylation of amines. It covers the mechanistic underpinnings of the reaction, a detailed experimental protocol, and a discussion of its potential applications and advantages in modern synthetic chemistry.
Reaction Mechanism and Rationale
The N-methylation of an amine by this compound is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon of the iodomethyl group. The trimethylammonium group serves as an excellent leaving group, facilitating the reaction.
Proposed Reaction Mechanism
Caption: Proposed SN2 mechanism for N-methylation.
The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the free amine for subsequent methylation or yielding the final methylated product. The choice of base and solvent can significantly influence the reaction rate and selectivity.
Experimental Protocol: N-Methylation of a Primary Amine
This protocol provides a general procedure for the N-methylation of a primary amine using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary amine
-
This compound (CAS 39741-91-8)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Safety Precautions:
-
This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and vapors.[6]
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can be applied.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methylated amine.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation: Reagent Stoichiometry and Conditions
The following table summarizes the typical stoichiometry and reaction conditions for the N-methylation protocol.
| Reagent/Parameter | Molar Equivalents/Value | Rationale |
| Primary Amine | 1.0 | Substrate |
| This compound | 1.2 - 1.5 | Methylating agent; a slight excess ensures complete conversion of the amine. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base to neutralize the ammonium salt formed during the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions.[2] |
| Temperature | Room Temperature to 60 °C | Milder conditions are preferred to avoid side reactions. |
| Reaction Time | 24 - 48 hours | Dependent on the reactivity of the amine substrate. |
Discussion and Field-Proven Insights
Advantages of this compound:
-
Solid and Non-Volatile: As a salt, it is a solid at room temperature, making it easier and safer to handle compared to volatile methylating agents like methyl iodide.[3][4]
-
Potential for Selectivity: The steric bulk of the trimethylammonium leaving group may offer improved selectivity in complex molecules with multiple nucleophilic sites.
-
Milder Reaction Conditions: The protocol often proceeds at room temperature, which is advantageous for thermally sensitive substrates.
Considerations and Limitations:
-
Substrate Scope: The reactivity of the amine is a critical factor. Electron-rich aliphatic amines are expected to react more readily than electron-deficient anilines. For less reactive amines, longer reaction times or elevated temperatures may be necessary.
-
Over-methylation: Primary amines can potentially undergo di-methylation to form the tertiary amine, and subsequently a quaternary ammonium salt. Careful control of stoichiometry and reaction time is necessary to achieve mono-methylation. The use of a protecting group on the primary amine can be a strategy to achieve selective mono-methylation.[7]
-
Byproducts: The reaction generates trimethylamine as a byproduct, which is a volatile and odorous gas. The work-up procedure is designed to remove this and other water-soluble byproducts.
Conclusion
This compound presents itself as a viable and potentially advantageous reagent for the N-methylation of amines. Its solid, non-volatile nature offers significant practical benefits in a laboratory setting. The proposed protocol, based on established principles of SN2 reactions with related onium salts, provides a solid starting point for researchers and drug development professionals. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising methylating agent in organic synthesis.
References
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainability & Circularity NOW, 2, a25717048. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Retrieved from [Link]
-
Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]
-
The nucleophilic character of amines: Mechanism of the reaction on a halogenoalkane. (n.d.). Retrieved from [Link]
-
Anastasia, L., Cighetti, G., & Allevi, P. (2001). Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. Journal of the Chemical Society, Perkin Transactions 1, (19), 2398-2403. [Link]
-
Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 1853. [Link]
-
YouTube. (2025, January 13). Ammonia Reaction with Ethyl Iodide KCET 12th Chemistry Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]
-
Scilit. (n.d.). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d 9 Enabled by a Mechanochemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
ResearchGate. (2025, April 1). (PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, November 14). How do you synthesize Methyl ammonium iodide?. Retrieved from [Link]
-
ChemistryViews. (2022, March 8). Quaternary Ammonium Salts Used as Solid Methylating Agents. Retrieved from [Link]
- Arysta LifeScience. (n.d.). Methyl Iodide Comparison to Methyl Bromide.
-
ResearchGate. (2022, October 3). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
ACS Publications. (2022, March 7). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. [Link]
- Arkivoc. (2009).
-
Royal Society of Chemistry. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 39741-91-8 | Product Name : this compound. Retrieved from [Link]
-
PubChem. (n.d.). Trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. reddit.com [reddit.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Iodomethyltrimethylammonium Iodide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Phase Transfer Catalysis
In the realm of synthetic organic chemistry, facilitating reactions between reactants that reside in different, immiscible phases presents a significant challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can then occur.[1][2] This technique is particularly valuable for reactions involving an ionic reactant, which is often soluble in an aqueous phase but insoluble in the organic phase where the substrate resides.[1] The advantages of PTC are numerous, including the use of inexpensive and safer inorganic bases, milder reaction conditions, often eliminating the need for anhydrous or hazardous organic solvents, and frequently leading to higher yields and selectivities.[3]
At the heart of many PTC systems are quaternary ammonium salts. These salts consist of a positively charged nitrogen atom bonded to four organic groups and a counter-anion. The lipophilic nature of the organic groups allows the cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair can then traverse the phase boundary, delivering the reactive anion into the organic phase where it can react with the substrate.[4] Iodomethyltrimethylammonium iodide, the subject of this guide, is a quaternary ammonium salt with the potential to act as an effective phase transfer catalyst.
Physicochemical Properties and Synthesis of this compound
This compound, with the chemical formula C₄H₁₁I₂N, is a quaternary ammonium salt.[5] Its structure features a central nitrogen atom bonded to three methyl groups and an iodomethyl group, with an iodide counter-ion.
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
| CAS Number | 39741-91-8 |
| Molecular Formula | C₄H₁₁I₂N |
| Molecular Weight | 326.94 g/mol |
| Appearance | White to pale cream crystalline powder |
| Melting Point | ~190°C (decomposition) |
| Sensitivities | Hygroscopic, Light sensitive |
Synthesis Protocol: A Proposed Method via Menschutkin Reaction
Reaction Scheme:
(CH₃)₃N + CH₂I₂ → [(CH₃)₃NCH₂I]⁺I⁻
Materials and Reagents:
-
Trimethylamine (gas or solution in a suitable solvent like THF or ethanol)
-
Diiodomethane
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, acetone)
-
Anhydrous diethyl ether (for precipitation)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet (if using gaseous trimethylamine), add diiodomethane (1.0 equivalent) dissolved in a minimal amount of anhydrous acetonitrile.
-
Addition of Trimethylamine:
-
If using gaseous trimethylamine: Bubble a slow stream of trimethylamine gas through the stirred solution of diiodomethane at room temperature. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
If using a solution of trimethylamine: Add a solution of trimethylamine (1.0-1.2 equivalents) in a suitable anhydrous solvent dropwise to the stirred diiodomethane solution at room temperature.
-
-
Reaction Monitoring: The reaction progress can be monitored by the formation of a precipitate, as the quaternary ammonium salt is often less soluble in the reaction solvent than the starting materials. The reaction can be gently heated to 50-60°C to increase the rate if necessary.[10]
-
Product Isolation: After the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature. Add an excess of anhydrous diethyl ether to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration and wash it with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.
Safety Precautions:
-
Diiodomethane is a dense and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Trimethylamine is a flammable and corrosive gas with a strong, unpleasant odor. Work in a fume hood and handle with care.
Application Notes: this compound in Phase Transfer Catalysis
While specific literature detailing the use of this compound as a phase transfer catalyst is limited, its structure suggests it would be a viable catalyst in a variety of PTC reactions. The following protocols for key organic transformations are provided as representative examples of how this catalyst could be employed, based on established procedures using similar quaternary ammonium iodide salts like tetrabutylammonium iodide.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide.[2][11][12][13] Phase transfer catalysis is particularly effective for this reaction, especially when using a solid base like potassium hydroxide.
Reaction: R-OH + R'-X + KOH --(PTC)--> R-O-R' + KX + H₂O
Proposed Protocol for the Synthesis of Propyl Phenyl Ether:
Materials:
-
Phenol
-
1-Bromopropane
-
Potassium hydroxide (pellets)
-
This compound (as the PTC)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), potassium hydroxide pellets (2.0 eq), and a catalytic amount of this compound (0.05 eq).
-
Add toluene to the flask to create a slurry.
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield propyl phenyl ether.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as diethyl malonate, can be readily deprotonated and alkylated under phase transfer conditions.[14][15][16][17]
Reaction: CH₂(COOEt)₂ + R-X + K₂CO₃ --(PTC)--> R-CH(COOEt)₂ + KX + KHCO₃
Proposed Protocol for the Ethylation of Diethyl Malonate:
Materials:
-
Diethyl malonate
-
Ethyl iodide
-
Potassium carbonate (anhydrous powder)
-
This compound (as the PTC)
-
Acetonitrile
Procedure:
-
To a flask containing a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of this compound (0.05 eq).
-
Add a solution of diethyl malonate (1.0 eq) in acetonitrile.
-
With vigorous stirring, add ethyl iodide (1.1 eq) dropwise at room temperature.
-
Continue stirring at room temperature or gently heat to 40-50°C to accelerate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
N-Alkylation of Amines
Phase transfer catalysis is a highly effective method for the N-alkylation of a wide range of amines, including anilines and heterocyclic amines.[3][18][19][20]
Reaction: R₂NH + R'-X + NaOH --(PTC)--> R₂NR' + NaX + H₂O
Proposed Protocol for the Benzylation of Aniline:
Materials:
-
Aniline
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
This compound (as the PTC)
-
Dichloromethane
Procedure:
-
In a flask equipped with a mechanical stirrer, combine aniline (1.0 eq), dichloromethane, and a catalytic amount of this compound (0.05 eq).
-
Add benzyl chloride (1.1 eq) to the mixture.
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Continue to stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or crystallization to obtain N-benzylaniline.
Mechanistic Insight into Phase Transfer Catalysis
The efficacy of this compound as a phase transfer catalyst lies in its ability to facilitate the transport of anions across the phase boundary. The general mechanism is depicted below.
Diagram 2: Phase Transfer Catalysis Cycle
Caption: General mechanism of phase transfer catalysis.
In this cycle, Q⁺ represents the quaternary ammonium cation (iodomethyltrimethylammonium), Y⁻ is the reactive anion (e.g., OH⁻, RO⁻), and X⁻ is the leaving group (e.g., Br⁻, I⁻). The catalyst cation pairs with the reactive anion in the aqueous phase, transports it to the organic phase, where it reacts with the substrate R-X. The catalyst cation then pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.
Conclusion
This compound possesses the key structural features of an effective phase transfer catalyst. While specific applications in the literature are not yet widespread, its potential for use in a variety of important organic transformations, such as etherification and alkylation reactions, is significant. The protocols provided herein serve as a robust starting point for researchers and drug development professionals looking to explore the utility of this promising catalyst in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for achieving optimal results.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
- Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. (2008).
- Jones, R. A. (2001).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- MDPI. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 23(11), 2953.
- NIH. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- NIH. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ResearchGate. (2017). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Menshutkin reaction. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2019). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102295519A - Preparation method for iodomethane.
-
ResearchGate. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Retrieved from [Link]
-
YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]
-
NASA Technical Reports Server. (2010, August 6). Total Synthesis of Ionic Liquid Systems for Dissolution of Lunar Simulant Robert J. Sharpe. Retrieved from [Link]
-
YouTube. (2023, May 7). Methyl Iodide : Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Menshutkin_reaction [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. jk-sci.com [jk-sci.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cris.huji.ac.il [cris.huji.ac.il]
- 20. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Profiling of Carbonyl Compounds using Girard's Reagent T Derivatization for LC-MS/MS Analysis
Introduction: Overcoming the Challenge of Carbonyl Analysis
In drug development, metabolomics, and clinical research, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These molecules, including critical biomarkers like ketosteroids and products of oxidative stress such as 5-formyl-2′-deoxyuridine (FodU), often exist at low physiological concentrations.[1][2] Their inherent low ionization efficiency in mass spectrometry (MS) presents a significant analytical hurdle, demanding a strategy to enhance their detection.
Chemical derivatization offers a powerful solution. This guide provides a comprehensive overview and detailed protocols for the derivatization of carbonyl compounds using Girard's Reagent T (GirT). GirT is a cationic hydrazine reagent that reacts specifically with aldehydes and ketones to form a stable hydrazone derivative.[3] The key to its effectiveness lies in the introduction of a pre-charged quaternary ammonium group onto the target analyte.[1][4] This permanent positive charge dramatically enhances ionization efficiency in positive-ion electrospray ionization (ESI), leading to a substantial increase in MS signal intensity—in some cases, by over 20-fold—and significantly lower limits of detection.[1] This methodology has become a cornerstone for the sensitive analysis of steroids, DNA adducts, and for broad-spectrum carbonyl profiling in complex biological matrices.[1][2][4]
Principle and Mechanism of Action
Girard's Reagent T, chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, leverages the classic reaction between a hydrazine and a carbonyl group to form a hydrazone. The reaction is typically performed under mild acidic conditions, which serve to catalyze the reaction by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the GirT hydrazide group. The subsequent dehydration of the resulting intermediate yields a stable C=N bond, covalently linking the GirT moiety to the target analyte.
The true analytical power of this derivatization stems from the quaternary ammonium headgroup of the GirT molecule. This group carries a permanent positive charge, independent of pH. By attaching this "ionization tag" to a neutral or poorly ionizable carbonyl compound, the resulting derivative becomes exceptionally responsive to positive-ion ESI-MS analysis.[4][5]
Caption: Reaction mechanism of GirT with a generic carbonyl.
Experimental Workflow: From Sample to Signal
The successful application of GirT derivatization hinges on a systematic workflow encompassing sample preparation, optimized reaction conditions, and tailored LC-MS/MS analysis. Each step is critical for achieving maximum sensitivity and reproducibility.
Caption: High-level workflow for carbonyl analysis using GirT.
Materials and Reagents
-
Girard's Reagent T (CAS 123-46-6)
-
Target Analyte(s) / Internal Standards
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid / Acetic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Vortex mixer, centrifuge, heating block/water bath
-
LC-MS system with ESI source
Standard Protocol for Derivatization in Solution
This protocol provides a robust starting point for the derivatization of carbonyl standards or cleaned-up sample extracts.
-
Sample Preparation: Aliquot the sample or standard into a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitution: Reconstitute the dry residue in 100 µL of a solution containing 1 M Girard's Reagent T in 0.2% formic acid.[6]
-
Causality Insight: The use of an acidic solution is critical for catalysis. Formic acid is volatile and compatible with subsequent LC-MS analysis. An excess of GirT ensures the reaction proceeds to completion.[1]
-
-
Incubation: Vortex the mixture briefly and incubate at a defined temperature and time. A common starting point is 60°C for 30-60 minutes.[6] For more sensitive analytes or to assess reaction kinetics, incubation at room temperature for 1-2 hours may be preferable.[1][7]
-
Quenching/Dilution: After incubation, the reaction can be stopped by placing the sample on ice. The sample is typically diluted with the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to injection.
-
Analysis: Inject the diluted sample directly onto the LC-MS/MS system.
Protocol Optimization Parameters
For novel analytes or complex matrices, optimization of the derivatization reaction is crucial for achieving maximum efficiency. The following parameters should be systematically evaluated.
| Parameter | Typical Range | Rationale & Considerations | References |
| pH / Acid | pH 2.1 - 3.1 | Acid catalysis is essential. Lower pH can accelerate the reaction but may degrade acid-labile compounds. Acetic acid (10%) or formic acid (0.2-1%) are common choices. | [1][8] |
| Temperature | Room Temp - 60°C | Higher temperatures increase the reaction rate, which is beneficial for sterically hindered or less reactive carbonyls. However, this can risk thermal degradation of the analyte. | [6][7][8] |
| Time | 15 min - 24 h | Reaction time must be sufficient for completion. Optimization is key; monitor product formation over a time course to determine the optimal incubation period. | [1][8] |
| Reagent Ratio | 10:1 to 100:1 (GirT:Analyte) | A significant molar excess of GirT drives the reaction equilibrium towards product formation. For complex samples with many carbonyls, a higher ratio may be necessary. | [1] |
LC-MS/MS Analysis
Analysis of GirT derivatives is performed using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in positive-ion ESI mode.
| Parameter | Recommended Setting | Rationale | References |
| LC Column | C18, 1.8-2.1 µm (e.g., 100 x 2.1 mm) | Provides excellent retention and separation for a wide range of derivatized analytes. | [6][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. | [6][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. | [6][10] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. | [6] |
| Ionization Mode | ESI Positive | Essential for detecting the permanent positive charge on the GirT derivative. | [1][5] |
| MS/MS Scan Mode | Neutral Loss of 59 Da or MRM | The trimethylamine group [N(CH₃)₃] is readily lost during CID, resulting in a neutral loss of 59.0735 Da. A neutral loss scan can screen for all GirT derivatives in a sample. For quantification, a Multiple Reaction Monitoring (MRM) experiment targeting this transition provides superior sensitivity and specificity. | [4] |
Data Analysis and Targeted Screening
A key advantage of using GirT and its analogues is the ability to perform class-specific screening. The fragmentation of the GirT derivative under collision-induced dissociation (CID) is highly predictable. The weakest bond is typically that connecting the trimethylamine group to the rest of the molecule. Its cleavage results in a characteristic neutral loss, which can be used as a "reporter" for the presence of a derivatized carbonyl.
Caption: Neutral loss of trimethylamine in MS/MS.
For an unknown analyte, its derivatization with GirT will result in a mass increase of 113.09528 Da.[4] By setting the mass spectrometer to scan for all precursor ions that lose 59.0735 Da, one can selectively identify all potential carbonyl-containing compounds in a single analytical run.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Product Peak | 1. Incomplete reaction. 2. Analyte degradation. 3. Incorrect MS mode. | 1. Optimize reaction time, temperature, or pH. Increase GirT concentration. 2. Use milder reaction conditions (lower temperature). 3. Ensure MS is operating in ESI Positive mode. |
| Poor Peak Shape | 1. Excess, unreacted GirT reagent. 2. Sample matrix effects. | 1. Implement an SPE cleanup step post-derivatization. 2. Dilute the sample further. Optimize the LC gradient. |
| High Background Noise | Contamination in reagents or solvent. | Use fresh, high-purity (LC-MS grade) solvents and reagents. |
| Multiple Derivative Peaks | Analyte has multiple carbonyl groups (e.g., di-ketones). | This is expected. Quantify using the sum of peaks or the most abundant derivative (e.g., mono- vs. bis-adduct).[11] |
References
-
Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PLoS ONE. [Link]
-
Chemistry LibreTexts. (2014). The Reactions of Carbonyl Compounds with Grignard Reagents. [Link]
-
Higashi, T., & Ogawa, S. (2018). Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Zhong, M., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. [Link]
-
Chaplen, F. W., et al. (2017). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of AOAC INTERNATIONAL. [Link]
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Wang, R., et al. (2020). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
-
Shchedrina, V. A., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
-
Kiousi, P., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Journal of Mass Spectrometry. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]
-
Kiousi, P., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. PubMed. [Link]
-
TSI Journals. (2013). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]
-
Mitchell, R. E., & Birnboim, H. C. (1977). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. ResearchGate. [Link]
-
Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Journal of Organic Chemistry. [Link]
-
Bhaskar, M., & Rao, B. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PubMed. [Link]
- Google Patents. (2016). Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).
Sources
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with Girard's Reagent T for Enhanced Mass Spectrometry Analysis
Introduction: Overcoming the Challenge of Carbonyl Analysis
Aldehydes and ketones are a pivotal class of molecules, central to various biological processes and industrial applications. Their roles as biomarkers in disease diagnostics, intermediates in drug metabolism, and key components in flavor and fragrance industries necessitate their accurate and sensitive detection. However, the analysis of these carbonyl-containing compounds by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), presents significant challenges. Their inherent low ionization efficiency in common MS sources like electrospray ionization (ESI) often leads to poor sensitivity and unreliable quantification.
To surmount these analytical hurdles, chemical derivatization emerges as a powerful strategy. This application note provides a comprehensive guide to the use of Girard's Reagent T (GRT), a quaternary ammonium hydrazide, for the effective derivatization of aldehydes and ketones. This "charge-tagging" approach introduces a permanently charged moiety onto the neutral carbonyl compound, dramatically enhancing its ionization efficiency and, consequently, its detectability by mass spectrometry.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated method for the sensitive and specific analysis of carbonyl compounds.
Mechanism of Action: The Girard Reaction
The derivatization of aldehydes and ketones with Girard's Reagent T is based on the well-established Girard reaction.[3] This reaction involves the nucleophilic addition of the hydrazine moiety of GRT to the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction proceeds under mildly acidic conditions, which catalyze the dehydration of the intermediate, leading to the formation of a stable hydrazone.[1] The resulting derivative now carries the positively charged quaternary ammonium group of the GRT, making it highly amenable to ESI-MS analysis in positive ion mode.
The key advantage of this derivatization is the introduction of a permanent positive charge, which significantly improves the ESI response.[4] Furthermore, the derivatized molecule exhibits a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), typically involving the neutral loss of trimethylamine ((CH₃)₃N), which can be used for highly specific and sensitive detection in complex matrices.[1][2]
Caption: The reaction of an aldehyde or ketone with Girard's Reagent T to form a positively charged hydrazone.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the derivatization of aldehydes and ketones in a sample solution. Optimization of reaction time, temperature, and reagent concentrations may be necessary depending on the specific analytes and sample matrix.
Materials and Reagents
-
Girard's Reagent T (CAS 123-46-6)
-
Aldehyde/Ketone standards or sample extract
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid, glacial (ACS grade)
-
Ammonium hydroxide (for neutralization, optional)
-
Vials (e.g., 1.5 mL autosampler vials)
-
Vortex mixer
-
Heating block or water bath
Derivatization Workflow
Caption: A typical workflow for the derivatization of carbonyl compounds with Girard's Reagent T.
Detailed Protocol
-
Preparation of Reagents:
-
Derivatization Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and glacial acetic acid (e.g., 95:5 v/v). This solution should be prepared fresh.
-
Sample/Standard Preparation: Dissolve the aldehyde or ketone standards or the dried sample extract in a suitable solvent (e.g., methanol) to a known concentration.
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of the freshly prepared Girard's Reagent T derivatization solution.
-
Ensure the molar ratio of GRT to the analyte is in large excess (e.g., 100:1) to drive the reaction to completion.[1]
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at an elevated temperature. Typical conditions range from room temperature for several hours to 50-85°C for 30-240 minutes.[2][5] The optimal temperature and time should be determined empirically for the specific analytes.
-
-
Sample Finalization:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
For some applications, neutralization of the acidic reaction mixture with a base like ammonium hydroxide may be beneficial prior to LC-MS analysis, though often direct injection of the diluted reaction mixture is possible.[2]
-
Dilute the sample as needed with the initial mobile phase for LC-MS analysis.
-
Mass Spectrometry Analysis
The analysis of GRT-derivatized carbonyls is typically performed using LC-MS/MS in the positive ion mode. The permanent positive charge on the derivatives ensures excellent ionization.
Expected Mass Shift
The derivatization with Girard's Reagent T results in a specific mass increase of the analyte.
| Derivatization Reagent | Chemical Formula | Mass Increase (Da) |
| Girard's Reagent T | C₅H₁₄N₃O⁺ | 133.1137 |
Note: The mass increase is calculated from the molecular formula of the added moiety, excluding the water molecule lost during hydrazone formation.
LC-MS/MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its selectivity and sensitivity.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]⁺ of the GRT-derivatized analyte (mass of original compound + 133.11 Da).
-
Product Ion (Q3): A characteristic product ion resulting from the neutral loss of trimethylamine (59.07 Da) is a common and specific transition to monitor.[1][2] Other analyte-specific fragments may also be present.
-
| Analyte Class | Precursor Ion (Q1) | Characteristic Neutral Loss | Product Ion (Q3) |
| Aldehydes/Ketones | [M + 133.11]⁺ | Trimethylamine ((CH₃)₃N) | [M + 133.11 - 59.07]⁺ |
M represents the mass of the underivatized aldehyde or ketone.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Insufficient reagent concentration. | Increase the molar excess of Girard's Reagent T. |
| Suboptimal reaction pH. | Ensure the reaction medium is acidic (e.g., with acetic acid). | |
| Incomplete reaction. | Increase reaction time and/or temperature. | |
| Poor Chromatographic Peak Shape | High ionic strength of the injected sample. | Dilute the sample in the initial mobile phase. |
| Incompatible mobile phase. | Optimize the mobile phase composition. | |
| Interference from Excess Reagent | High concentration of unreacted GRT. | Optimize the amount of reagent used. If necessary, a solid-phase extraction (SPE) cleanup step can be implemented.[5] |
Conclusion
Derivatization of aldehydes and ketones with Girard's Reagent T is a robust and highly effective strategy to enhance their detection by LC-MS. The introduction of a permanent positive charge significantly improves ionization efficiency, leading to substantial gains in sensitivity. The predictable fragmentation pattern of the derivatives allows for the development of highly selective and sensitive MRM assays. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful analytical technique for the accurate quantification of carbonyl compounds in a wide range of applications.
References
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). Retrieved from [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (n.d.). ResearchGate. Retrieved from [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (n.d.). ACS Publications. Retrieved from [Link]
-
An improved preparation of epoxides from carbonyl compounds by using diiodomethane/methyllithium: Synthetic applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Cas 123-46-6,Girard's Reagent T. (n.d.). LookChem. Retrieved from [Link]
-
(PDF) Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. (n.d.). ResearchGate. Retrieved from [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Semantic Scholar. Retrieved from [Link]
-
Girard-T reagent | C5H14ClN3O. (n.d.). PubChem. Retrieved from [Link]
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. Retrieved from [Link]
-
Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. (n.d.). PubMed. Retrieved from [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other ?-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Reagents 1 and 2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Iodomethyltrimethylammonium Iodide
Introduction
Iodomethyltrimethylammonium iodide is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2] As a reactive chemical compound, it holds potential in various organic synthesis applications, primarily as a methylating agent. Its structure, featuring a positively charged quaternary ammonium cation and an iodide anion, alongside an iodomethyl group, suggests a high reactivity profile. This guide provides an in-depth overview of its properties, potential mechanisms of action, and detailed protocols for its safe and effective use in a research setting.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁I₂N | [1] |
| Molecular Weight | 326.948 g/mol | [1][2] |
| Appearance | White to pale cream or pale yellow crystalline powder | [3] |
| Melting Point | ~190°C (with decomposition) | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 39741-91-8 | [1] |
| Sensitivities | Hygroscopic (sensitive to moisture), Light sensitive | [1][4] |
Scientific Foundation and Mechanism of Action
The primary utility of this compound in organic synthesis is expected to be as a methylating agent, analogous to the well-established reactivity of methyl iodide.[5] The core of its function lies in the principles of nucleophilic substitution.
Methylation via Sₙ2 Reaction
The chemical structure of this compound contains a highly reactive iodomethyl group (-CH₂I). The carbon atom in this group is electrophilic due to the electron-withdrawing nature of the adjacent positively charged nitrogen and the iodine atom. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] Nucleophiles, such as phenoxides, carboxylates, or enolates, can attack this electrophilic carbon, leading to the transfer of the methyl group (-CH₃, following the departure of the trimethylamine and iodide). The iodide ion serves as an excellent leaving group, facilitating the reaction.[5]
Caption: Proposed Sₙ2 mechanism for methylation.
Biological Implications of Iodide
It is crucial for researchers to recognize that this compound is a source of free iodide ions. In biological systems, iodide plays a central role in the synthesis of thyroid hormones.[[“]] High concentrations of iodide can inhibit the organification of iodine in the thyroid gland, a phenomenon known as the Wolff-Chaikoff effect, thereby temporarily reducing thyroid hormone production.[[“]][7] While this is primarily relevant in a pharmacological or toxicological context, researchers working with this reagent, especially in biological assays, must consider the potential confounding effects of iodide.[8][9]
Core Applications in Research
Based on its chemical structure, this compound is a promising reagent for several key transformations in organic synthesis.
-
Methylation of Phenols and Carboxylic Acids: It can be used to convert acidic protons on phenols and carboxylic acids into their corresponding methyl ethers and methyl esters.
-
N-Methylation of Amines and Heterocycles: The reagent can be employed for the methylation of primary and secondary amines, as well as nitrogen-containing heterocyclic compounds.
-
S-Methylation of Thiols: Thiols can be readily converted to their corresponding thioethers (sulfides) using this reagent.
-
Phase-Transfer Catalysis: As a quaternary ammonium salt, it has the potential to act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[10]
Experimental Protocol: Methylation of a Phenol
This protocol provides a detailed, step-by-step methodology for a representative application: the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde.
Objective
To synthesize 4-methoxybenzaldehyde from 4-hydroxybenzaldehyde using this compound as the methylating agent.
Materials and Equipment
-
Reagents:
-
4-hydroxybenzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Caption: General workflow for a methylation reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (20 mL).
-
Stir the suspension at room temperature for 10 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
-
Addition of Methylating Agent:
-
Add this compound (1.2 eq) to the flask in one portion.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically monitor the reaction progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting phenol spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the insoluble salts (potassium carbonate and byproducts) by vacuum filtration, washing the solid with a small amount of acetone.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting residue in dichloromethane (30 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary):
-
If the crude product is not pure (as determined by TLC or NMR), purify it using flash column chromatography on silica gel.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1][2]
Hazard Identification
| Hazard Class | GHS Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1][2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4][11]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid creating dust.[4] Do not get in eyes, on skin, or on clothing.[11] Avoid ingestion and inhalation.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The compound is hygroscopic and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms persist.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[12]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
-
Raby, C., Lagorce, J. F., Jambut-Absil, A. C., Buxeraud, J., & Catanzano, G. (1990). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Endocrinology, 126(3), 1683–1691. Retrieved from [Link]
-
Nonstop Neuron. (2019, May 23). Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology [Video]. YouTube. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound. Retrieved from [Link]
-
Weber, W. P. (1983). Trimethylsilyl Iodide and Bromide. In Silicon Reagents for Organic Synthesis (pp. 15-35). Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Consensus. (n.d.). What is iodine mechanism of action?. Retrieved from [Link]
-
vibzz lab. (2023, May 7). Methyl Iodide : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
Mondal, P., Thote, L., & Chawla, S. R. (2023). Superfast Capture of Iodine from Air, Water, and Organic Solvent by Potential Dithiocarbamate-Based Organic Polymer. Polymers, 15(2), 411. Retrieved from [Link]
-
Medical lectures. (2024, May 9). Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects [Video]. YouTube. Retrieved from [Link]
-
XINDAO. (2026). Tetramethylammonium Iodide: Key Uses and Benefits Explained. Retrieved from [Link]
Sources
- 1. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Iodomethyl)trimethylammonium iodide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 6. consensus.app [consensus.app]
- 7. youtube.com [youtube.com]
- 8. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ntbiotech.com [ntbiotech.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. calibrechem.com [calibrechem.com]
Application Notes and Protocols: Quaternization of Heterocyclic Amines with Iodomethyltrimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternization of amines, a cornerstone of organic synthesis, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. This transformation is pivotal in medicinal chemistry and materials science, as it imparts a permanent positive charge to the nitrogen atom, profoundly altering the molecule's physical, chemical, and biological properties. Among the diverse array of alkylating agents, Iodomethyltrimethylammonium iodide stands out as a potent and efficient reagent for this purpose. This guide provides an in-depth exploration of the quaternization of heterocyclic amines using this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
The quaternization of heterocyclic amines is a widely employed strategy to enhance their pharmacological activity, improve their solubility, or modify their pharmacokinetic profiles. The resulting quaternary ammonium salts are integral components of numerous pharmaceuticals, ionic liquids, and phase-transfer catalysts.[1] this compound, with its pre-activated methyl group and iodide counter-ion, offers a reliable and often high-yielding route to these valuable compounds.
Mechanistic Insights: The SN2 Pathway
The quaternization of a heterocyclic amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the lone pair of electrons on the nitrogen atom of the heterocyclic amine acts as a nucleophile, attacking the electrophilic methylene carbon of the this compound. The trimethylammonium group serves as an excellent leaving group, facilitating the reaction.
dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Generalized SN2 mechanism for the quaternization of a heterocyclic amine.
The choice of solvent plays a crucial role in the efficiency of the SN2 reaction. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred as they can solvate the resulting ions, thereby stabilizing the transition state and accelerating the reaction.[1]
Advantages of Using this compound
The use of this compound as a quaternizing agent offers several advantages:
-
High Reactivity: The presence of the positively charged trimethylammonium group makes the methylene group highly electrophilic and susceptible to nucleophilic attack.
-
Good Leaving Group: Trimethylamine is a stable, neutral molecule, making it an excellent leaving group that drives the reaction forward.
-
Readily Available: The reagent can be synthesized or is commercially available.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Heterocyclic Amine | Substrate of interest |
| This compound | 98+% purity |
| Anhydrous Acetonitrile (ACN) | HPLC grade, dried over molecular sieves |
| Anhydrous Diethyl Ether | Reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Inert atmosphere setup (e.g., nitrogen or argon) | |
| Filtration apparatus (e.g., Büchner funnel) | |
| Rotary evaporator | |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For molecular weight confirmation |
| Melting Point Apparatus | For purity assessment |
Safety Precautions
-
This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] It can also cause serious eye damage.[2]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for detailed safety information.[3][4]
General Protocol for Quaternization
This protocol provides a general procedure for the quaternization of a heterocyclic amine. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Caption: GHS pictograms for this compound.[2]
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the heterocyclic amine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: To the stirred solution, add this compound (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a precipitate often indicates the progress of the reaction.[1]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold anhydrous diethyl ether. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/acetone).[1] In some cases, column chromatography on alumina or silica gel may be necessary.[5]
Characterization
The structure and purity of the synthesized quaternary ammonium salt should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (m.p.): As an indicator of purity.
Factors Influencing the Reaction
Several factors can influence the outcome of the quaternization reaction:
-
Steric Hindrance: Sterically hindered heterocyclic amines may react more slowly or require more forcing conditions.
-
Basicity of the Amine: The basicity of the amine influences its nucleophilicity. More basic amines generally react faster.[6]
-
Solvent: As mentioned earlier, polar aprotic solvents are generally preferred. The use of protic solvents like water or alcohols can lead to side reactions with the alkylating agent.[7]
-
Temperature: Increasing the reaction temperature can increase the reaction rate, but may also lead to the formation of side products.
Troubleshooting
| Problem | Possible Cause | Solution |
| No reaction or slow reaction | Low reactivity of the amine (steric hindrance or low basicity) | Increase reaction temperature, use a more polar solvent, or increase the reaction time. |
| Impure starting materials | Ensure all reagents and solvents are pure and anhydrous. | |
| Formation of multiple products | Side reactions | Optimize reaction conditions (temperature, solvent, stoichiometry). |
| Low yield | Incomplete reaction | Monitor the reaction closely and ensure it goes to completion. |
| Product loss during work-up and purification | Optimize the work-up and purification procedures. Use of a non-nucleophilic base can sometimes improve yields by scavenging any generated acid.[8] |
Conclusion
The quaternization of heterocyclic amines using this compound is a robust and versatile method for the synthesis of quaternary ammonium salts. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare a wide range of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines. A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. The Journal of Organic Chemistry, 35(5), 1558–1562. [Link]
- Sommer, H. Z., & Jackson, L. L. (1973). U.S. Patent No. 3,755,334. Washington, DC: U.S.
-
Stoyanov, S. D., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(12), 2893. [Link]
-
National Center for Biotechnology Information. (n.d.). (Iodomethyl)trimethylammonium iodide. In PubChem. Retrieved from [Link]
-
Reddit. (2024). Quaternization of an aqueous tertiary amine. r/Chempros. [Link]
- Tanaka, M., & Hori, T. (2007). U.S. Patent No. 7,268,256. Washington, DC: U.S.
-
Winstead, A. J., et al. (2013). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Molecules, 18(11), 14306-14319. [Link]
-
Couture, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7955. [Link]
-
American Chemical Society. (n.d.). Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]
-
National Institutes of Health. (2021). Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents. PMC. [Link]
-
ResearchGate. (n.d.). Catalysed quaternization of coordinated tertiary amines by ethyl iodide: Kinetics and mechanism. [Link]
-
ResearchGate. (n.d.). Synthesis of Quaternary Heterocyclic Salts. [Link]
-
Reddit. (n.d.). Quaternary ammonium salt purification. r/Chempros. [Link]
-
ResearchGate. (n.d.). Understanding of amine‐iodine reagents reactivity. [Link]
-
Oxford Academic. (n.d.). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment. PMC. [Link]
-
National Institutes of Health. (n.d.). Iodide Anion Enables a Reductive Cross‐Electrophile Coupling for Preparing Tertiary Amines. PMC. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3. [Link]
-
ResearchGate. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. [Link]
-
ResearchGate. (n.d.). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
-
ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. [Link]
-
YouTube. (2023). Methyl Iodide : Organic Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. reddit.com [reddit.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. reddit.com [reddit.com]
- 8. US3755334A - New quaternization method - Google Patents [patents.google.com]
Unlocking Deeper Proteomic Insights: A Guide to Cysteine-Targeted Alkylation with Iodomethyltrimethylammonium Iodide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Iodomethyltrimethylammonium iodide in proteomics research. We will delve into the rationale behind its use, its unique advantages in mass spectrometry, and provide a detailed protocol for its implementation in your experimental workflows.
The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of proteomics, understanding the structure and function of proteins is paramount. Cysteine, with its reactive thiol (-SH) group, plays a pivotal role in protein structure through the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins.[1] However, during sample preparation for mass spectrometry-based proteomics, these disulfide bonds present a significant challenge. To ensure accurate protein identification and quantification, it is standard practice to reduce these bonds to free thiols and then permanently block, or "cap," them through a process called alkylation.[2] This irreversible modification prevents the re-formation of disulfide bonds, which would otherwise complicate protein digestion and subsequent analysis.[2][3]
The most commonly used alkylating agent is iodoacetamide (IAA).[2] While effective, IAA and similar reagents can sometimes present challenges in downstream analysis. This has led to the development of specialized reagents designed to offer enhanced performance in mass spectrometry. One such reagent is this compound.
This compound: A Fixed-Charge Reagent for Enhanced Mass Spectrometry
This compound is a quaternary ammonium compound featuring a reactive iodomethyl group.[4] Its chemical structure is what sets it apart from traditional alkylating agents. The key feature is the permanent positive charge of the quaternary ammonium group. When this molecule reacts with a cysteine residue, it covalently attaches a "fixed-charge" tag to the peptide.
The Rationale: Why a Fixed Charge Matters
In electrospray ionization mass spectrometry (ESI-MS), the charge state of a peptide significantly influences its behavior. The introduction of a fixed positive charge via this compound offers several distinct advantages:
-
Improved Ionization Efficiency: The permanent positive charge can enhance the ionization of peptides, leading to stronger signals in the mass spectrometer.
-
Simplified and More Predictable Fragmentation: The fixed charge can direct peptide fragmentation during tandem mass spectrometry (MS/MS).[5] This can lead to the generation of more informative fragment ions, which in turn can improve the confidence of peptide sequencing and identification.
-
Enhanced Detection of Low-Abundance Peptides: By improving ionization and fragmentation, this reagent can aid in the detection and characterization of low-abundance proteins that might otherwise be missed.
Reaction Mechanism
The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine acts as a nucleophile, attacking the electrophilic carbon of the iodomethyl group. This results in the formation of a stable thioether bond and the displacement of the iodide ion.
Caption: In-solution cysteine alkylation workflow.
Trustworthiness: A Self-Validating System and Potential Pitfalls
A robust protocol should include internal checks and an awareness of potential issues.
-
Verification of Complete Alkylation: Incomplete alkylation can lead to a heterogeneous sample with both modified and unmodified cysteines, complicating data analysis. To verify complete alkylation, you can analyze a small aliquot of your sample and search for peptides with unmodified cysteines in your mass spectrometry data.
-
Off-Target Reactions: While this compound is expected to be highly specific for thiols, high concentrations or prolonged incubation times can lead to off-target modifications of other nucleophilic amino acid residues, such as lysine, histidine, and the N-terminus. [6]This is a known characteristic of iodo-containing reagents. [7]It is crucial to optimize the reaction conditions to maximize cysteine alkylation while minimizing these side reactions.
-
Methionine Modification: Iodine-containing reagents have been reported to cause modifications of methionine residues, which can lead to their underrepresentation in proteomics datasets. [7]Be aware of this potential artifact when analyzing your data.
Conclusion
This compound offers a compelling alternative to traditional cysteine alkylating agents for proteomics researchers seeking to enhance the performance of their mass spectrometry analyses. The introduction of a fixed positive charge can lead to improved ionization and more predictable fragmentation, ultimately enabling deeper and more confident proteome characterization. By understanding the principles behind its reactivity and carefully optimizing the provided protocol, researchers can leverage the unique advantages of this reagent to advance their scientific discoveries.
References
-
Gromova, I., et al. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Retrieved from [Link]
-
Hegedűs, C., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1988. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
-
Nagy, G., et al. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Retrieved from [Link]
-
Shen, Y., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(9), 3978–3987. [Link]
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Protein Modification Reagents | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylation Reactions with (Iodomethyl)trimethylammonium Iodide
Welcome to the technical support center for (Iodomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their methylation reactions using this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Introduction: Why Choose (Iodomethyl)trimethylammonium Iodide?
(Iodomethyl)trimethylammonium iodide is a quaternary ammonium salt that serves as a robust methylating agent. Unlike traditional reagents such as methyl iodide (MeI) or dimethyl sulfate (DMS), it offers significant advantages in terms of safety and handling. As a stable, non-volatile, and non-carcinogenic solid, it mitigates the risks associated with the high toxicity and volatility of conventional methylating agents.[1][2][3] This makes it an attractive alternative for a variety of methylation applications, particularly in environments where safety and ease of use are paramount.
This guide will delve into the practical aspects of using (Iodomethyl)trimethylammonium iodide, focusing on optimizing reaction conditions and troubleshooting common issues. While much of the detailed literature focuses on the closely related Phenyl trimethylammonium iodide (PhMe₃NI), the principles and reaction conditions are largely translatable, providing a strong foundation for your experimental design.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during your methylation experiments. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues in methylation reactions. Several factors can contribute to a sluggish or stalled reaction.
| Potential Cause | Explanation & Solution |
| Insufficient Base Strength or Stoichiometry | The methylation of most nucleophiles (phenols, ketones, amines, thiols) requires deprotonation to generate the more reactive anionic species. If the base is not strong enough to deprotonate the substrate, or if it is used in insufficient amounts, the reaction will not proceed efficiently. Solution: Ensure you are using a sufficiently strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), typically in excess (1.5 to 2.0 equivalents or more). For C-H methylation of ketones, KOH has been shown to be effective.[1] |
| Inadequate Reaction Temperature | (Iodomethyl)trimethylammonium iodide is generally less reactive than methyl iodide and often requires higher temperatures to achieve a reasonable reaction rate. Room temperature reactions are unlikely to be effective for many substrates. Solution: Increase the reaction temperature. For the α-methylation of aryl ketones, temperatures around 130°C have been shown to be optimal.[1] For O- and N-methylation, you may need to screen temperatures ranging from 60°C to 150°C. Consider using a high-boiling point solvent like anisole or DMF. |
| Poor Solubility of Reagents | As a salt, (Iodomethyl)trimethylammonium iodide may have limited solubility in non-polar organic solvents. If the reagent or the deprotonated substrate is not sufficiently dissolved, the reaction will be slow. Solution: Choose a solvent that can dissolve both the substrate and the methylating agent. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for reactions involving salts. Anisole has also been successfully used.[1] |
| Moisture in the Reaction | The presence of water can quench the anionic nucleophile and hydrolyze the methylating agent, leading to lower yields. Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. If using a hygroscopic base like KOH, consider using freshly opened material or drying it before use. |
Problem 2: Formation of Undesired Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS indicates the formation of side products. Identifying the cause is key to suppressing them.
| Potential Cause | Explanation & Solution |
| O- vs. C-Methylation in Ketones | For substrates with multiple nucleophilic sites, such as 1,3-dicarbonyl compounds or ketones, a mixture of O- and C-methylated products can be formed. The choice of methylating agent can influence this selectivity. Solution: The use of phenyl trimethylammonium salts has been shown to favor C-methylation over O-methylation when compared to tetramethylammonium salts.[1][4] This is attributed to the electronic effect of the phenyl group, which makes the methyl groups more prone to react with the "soft" α-carbon of the enolate.[4] While (Iodomethyl)trimethylammonium iodide lacks the phenyl group, its reactivity profile as a "harder" methylating agent compared to methyl iodide may still influence selectivity. If O-methylation is a persistent issue, screening different solvents and counter-ions on the base may be necessary. |
| Over-methylation (Di- or Tri-methylation) | Primary amines can be successively methylated to form secondary amines, tertiary amines, and even quaternary ammonium salts. This is a common issue with highly reactive methylating agents. Solution: This is a key advantage of using a less reactive agent like (Iodomethyl)trimethylammonium iodide. For the α-methylation of ketones, the formation of α,α-dimethylated products was reportedly not observed.[1] For N-methylation of primary amines, careful control of stoichiometry (using 1.0 equivalent of the methylating agent) and reaction time can help favor mono-methylation. |
| Hofmann Elimination | In the case of N-methylation, if the reaction proceeds to the quaternary ammonium salt stage, a strong base and heat can induce Hofmann elimination, leading to the formation of an alkene. Solution: This is more of a concern when starting with amines and using excess methylating agent.[5] If alkene byproducts are observed, reduce the amount of methylating agent and consider a lower reaction temperature. |
| Byproduct from the Reagent | The methylation reaction with (Iodomethyl)trimethylammonium iodide will produce trimethylamine as a byproduct. While generally innocuous to the reaction, it is important to remove it during workup. Solution: The trimethylamine byproduct is basic and can be easily removed with a standard acidic workup (e.g., washing with dilute HCl or NH₄Cl solution).[1] |
Experimental Workflow & Protocols
Below are generalized protocols and a workflow diagram to guide your experiments. Remember that these are starting points and may require optimization for your specific substrate.
General Workflow for Methylation
Caption: General experimental workflow for methylation.
Protocol 1: α-Methylation of an Aryl Ketone (Adapted from PhMe₃NI Protocol)
This protocol is adapted from a successful procedure for the α-methylation of aryl ketones using phenyl trimethylammonium iodide and serves as an excellent starting point.[1]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl ketone (1.0 equiv), potassium hydroxide (KOH, 2.0 equiv), and (Iodomethyl)trimethylammonium iodide (1.5 - 2.0 equiv).
-
Reaction: Add anhydrous anisole to the vial to achieve a concentration of approximately 0.2 M.
-
Heating: Seal the vial and heat the reaction mixture to 130°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-18 hours.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a dilute HCl solution to remove the trimethylamine byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for O- or N-Methylation
This is a generalized starting point for the methylation of phenols, alcohols, or amines. Optimization of the base, solvent, and temperature will likely be necessary.
-
Preparation: In a dry flask, dissolve the substrate (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Deprotonation: Add a suitable base (e.g., NaH, K₂CO₃, or KOH, 1.5-2.0 equiv) and stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Methylation: Add (Iodomethyl)trimethylammonium iodide (1.2-1.5 equiv) to the reaction mixture.
-
Heating: Heat the reaction to a temperature between 60°C and 120°C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction, quench carefully with water, and proceed with a standard aqueous workup and extraction. Purify as needed.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of (Iodomethyl)trimethylammonium iodide compare to methyl iodide?
(Iodomethyl)trimethylammonium iodide is generally less reactive than methyl iodide. This is because the methyl group is part of a more sterically hindered quaternary ammonium salt. Consequently, reactions with this reagent often require higher temperatures and longer reaction times compared to those with methyl iodide.[1] However, this reduced reactivity can be advantageous, leading to increased selectivity and a lower likelihood of over-methylation.
Q2: What is the mechanism of methylation with this reagent?
The prevailing evidence suggests that methylation occurs via a direct Sₙ2 nucleophilic attack of the deprotonated substrate on the methyl group of the ammonium salt.[1] An alternative pathway, involving the thermal decomposition of the ammonium salt to form methyl iodide in situ, has been shown to be unlikely under typical reaction conditions.[1]
Sources
- 1. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Methylation with Quaternary Ammonium Iodides
From the desk of the Senior Application Scientist
Welcome to the technical support center for methylation reactions using quaternary ammonium iodides (QAIs). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique advantages of QAIs—such as their solid, easy-to-handle, and often less toxic nature compared to traditional reagents like methyl iodide or dimethyl sulfate.[1][2][3]
While QAIs offer a safer and more convenient alternative for introducing the "magic methyl" group, their application is not without challenges.[3][4] This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate common experimental hurdles and achieve optimal results.
Section 1: Mechanism & Core Principles
Understanding the underlying mechanism is critical for effective troubleshooting. Methylation using a QAI, such as phenyl trimethylammonium iodide (PhMe₃NI), typically proceeds via a direct nucleophilic substitution (Sɴ2) pathway. The substrate, activated by a base, acts as a nucleophile and attacks one of the methyl groups on the quaternary ammonium cation.
It is a common misconception that QAIs thermally decompose to form methyl iodide in situ. Experiments have shown that the reaction proceeds via direct nucleophilic attack on the ammonium salt itself.[3][5] An aryl substituent on the ammonium salt, as in PhMe₃NI, can facilitate the transfer of an adjacent methyl group compared to simple tetraalkylammonium salts.[3][5]
Caption: Sɴ2 mechanism of methylation using PhMe₃NI.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my methylation yield consistently low?
Low yield can stem from several factors:
-
Insufficient Basicity: The base may not be strong enough to deprotonate your substrate effectively, resulting in a low concentration of the active nucleophile.
-
Poor Solubility: The QAI or your substrate may have limited solubility in the chosen solvent, leading to a slow, heterogeneous reaction.
-
Steric Hindrance: Highly hindered substrates can be challenging to methylate.[1] Similarly, the structure of the QAI itself can impact reactivity.[4]
-
Moisture: The presence of water can decrease the nucleophilicity of the base and reactants.[6] It's crucial to use dry solvents.[7]
Q2: I'm observing over-methylation (e.g., bis-methylation of a primary amide). How can I improve selectivity?
Over-methylation is a common challenge, especially with highly reactive substrates.[4]
-
Choice of QAI: Using a bulkier QAI, like phenyl trimethylammonium iodide (PhMe₃NI), can significantly improve monoselectivity. The attachment of the first methyl group can sterically hinder the nitrogen, making a second methylation less favorable.[4]
-
Stoichiometry: Carefully control the stoichiometry of the QAI and base. Use of a slight excess of the substrate relative to the methylating agent can sometimes favor mono-alkylation.
-
Base Strength: A weaker base may slow the reaction but can improve selectivity by generating the nucleophile more slowly, reducing the chance of a second deprotonation and subsequent methylation.[4]
Q3: How do I remove the N,N-dimethylaniline byproduct when using PhMe₃NI?
A significant advantage of using PhMe₃NI is the straightforward removal of the N,N-dimethylaniline byproduct. It can be easily converted into its water-soluble hydrochloride salt during a mild acidic workup, allowing for simple extraction from the organic phase.[1][5]
Q4: Can I use other quaternary ammonium salts besides the iodide?
Yes, but the counter-ion matters. While chlorides and bromides can work, iodides often give the best performance.[4] In some screenings, the conversion rates decreased when moving from fluoride to iodide salts for tetramethylammonium halides, but for the more effective phenyl trimethylammonium salts, the iodide (PhMe₃NI) was superior for promoting the desired α-methylation of ketones over side reactions.[3][4]
Section 3: In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion to Product
Your reaction runs for the specified time, but TLC or LC-MS analysis shows only starting material.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 3. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Navigating Methylation Reactions with Iodide-Based Agents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of methylation reactions using iodide-based agents like methyl iodide (MeI). Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Introduction: The Power and Pitfalls of Methyl Iodide
Methyl iodide is a highly effective and widely used methylating agent in organic synthesis due to the excellent leaving group ability of iodide and the steric accessibility of the methyl group for SN2 reactions.[1][2] It readily methylates a variety of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon.[1] However, its high reactivity can also lead to a range of side reactions, resulting in complex product mixtures, low yields, and purification challenges. This guide is structured to address these issues head-on, providing both theoretical understanding and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during methylation reactions with iodide-based agents.
FAQ 1: My reaction is giving a low yield. What are the likely causes and how can I improve it?
Low yields in methyl iodide-mediated methylations are a frequent concern. The root cause often lies in one of the following areas:
-
Presence of Water: Methyl iodide can be consumed by hydrolysis in the presence of water, especially under basic conditions. Carbonate bases, which are commonly used, can be hygroscopic.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and dehydrate powdered bases like potassium carbonate by heating under vacuum before use.[3]
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical for efficient deprotonation of the substrate and facilitating the SN2 reaction.
-
Impure Methyl Iodide: Commercial methyl iodide can degrade over time, especially when exposed to light, forming iodine which gives it a purplish tinge.[1]
-
Solution: Purify the methyl iodide before use by washing with a dilute aqueous solution of sodium thiosulfate to remove iodine, followed by washing with water, drying over anhydrous calcium chloride, and distillation.[1] Store purified methyl iodide in a dark bottle, potentially with a stabilizer like copper or silver wire.[1][4]
-
FAQ 2: I am observing over-methylation of my amine substrate, leading to a quaternary ammonium salt. How can I prevent this?
Over-alkylation is a classic side reaction when methylating primary or secondary amines, as the methylated product is often more nucleophilic than the starting material.[5]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is the first line of defense. Using a minimal excess of methyl iodide can help.
-
Reaction Conditions:
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular over-methylation reaction.[5]
-
Temperature: Lowering the reaction temperature can sometimes provide better control.
-
-
Alternative Methylating Agents: For sensitive substrates prone to over-methylation, consider milder or more sterically hindered methylating agents. While beyond the scope of iodide-based agents, this is a valuable strategy.
FAQ 3: My substrate has both a hydroxyl (-OH) and an amine (-NH) group. How can I achieve selective N-methylation over O-methylation?
Achieving chemoselectivity in such cases depends on exploiting the different properties of the two functional groups.
-
Acidity and Basicity: The relative acidity of the N-H and O-H protons plays a crucial role. Phenolic hydroxyl groups are generally more acidic than aliphatic amines. Using a carefully chosen base can selectively deprotonate the more acidic proton, directing methylation to that site. For instance, selective methylation of a more acidic hydroxyl group in the presence of another has been demonstrated.[1]
-
Thermodynamic vs. Kinetic Control: O-methylation is often the kinetically favored product, while N-methylation is thermodynamically more stable.
-
Strategy: Running the reaction for an extended period at a higher temperature can lead to the thermodynamically favored N-methylated product. This is sometimes facilitated by an in situ demethylation of the O-methylated product by the iodide ion, which regenerates methyl iodide that can then methylate the nitrogen.[6]
-
FAQ 4: I am trying to methylate a ketone, but I'm getting a mixture of C-alkylated and O-alkylated products. How can I favor C-alkylation?
The alkylation of enolates is a classic example of ambident nucleophilicity. The outcome of C- versus O-alkylation is influenced by several factors, with the nature of the electrophile being key.
-
Hard and Soft Acids and Bases (HSAB) Principle:
-
The oxygen atom of an enolate is a "hard" nucleophilic center, while the carbon atom is a "softer" nucleophilic center.
-
Methyl iodide is considered a "soft" electrophile. According to the HSAB principle, soft electrophiles preferentially react with soft nucleophiles.
-
-
Troubleshooting O-alkylation: If significant O-alkylation is still observed, it could be due to other factors such as the counter-ion or solvent. Using less polar, non-coordinating solvents can sometimes favor C-alkylation.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental problems.
Troubleshooting Workflow: Low or No Product Formation
This workflow will guide you through diagnosing the cause of a failed or low-yielding methylation reaction.
Caption: Troubleshooting flowchart for low methylation yield.
Troubleshooting Guide: Complex Product Mixture
A complex product mixture often indicates the presence of side reactions. Use the following table to identify potential side products and their causes.
| Observed Issue | Potential Side Reaction | Probable Cause(s) | Suggested Solution(s) |
| Product is more polar than expected; mass spec shows addition of 14 amu | Over-methylation (e.g., quaternary salt formation) | Excess methyl iodide; reaction time too long; highly nucleophilic product. | Reduce equivalents of MeI; monitor reaction by TLC/LC-MS and stop when starting material is consumed; run at lower concentration.[5] |
| Isomeric product mixture observed | Lack of chemoselectivity (e.g., N- vs. O-methylation) | Sub-optimal choice of base or solvent; reaction not at thermodynamic equilibrium. | Use a base that selectively deprotonates the desired site; change solvent polarity; increase reaction time and/or temperature to favor the thermodynamic product.[6] |
| Product at the expected mass, but with different connectivity | C- vs. O-alkylation in enolates | Reaction conditions favoring the "hard" oxygen nucleophile. | While MeI favors C-alkylation, ensure other "hard" electrophiles are not present. Consider solvent effects.[7] |
| Unidentified byproducts | Degradation of starting material or product | Base is too strong; temperature is too high. | Screen milder bases (e.g., K2CO3 vs. NaH); run the reaction at a lower temperature. |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures related to methylation with methyl iodide.
Protocol 1: Purification of Methyl Iodide
Commercial methyl iodide often contains dissolved iodine, which can interfere with reactions.
-
Setup: In a fume hood, place the methyl iodide in a separatory funnel.
-
Washing:
-
Add an equal volume of a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (top) layer. The organic layer should be colorless. Repeat if necessary.
-
Wash the methyl iodide with an equal volume of deionized water.
-
Wash with an equal volume of saturated sodium chloride solution (brine).
-
-
Drying: Transfer the methyl iodide to a dry flask and add anhydrous calcium chloride. Swirl and let it stand for at least one hour.
-
Distillation: Decant the dried methyl iodide into a distillation apparatus. Add a few pieces of copper wire or silver wire to the distilling flask to act as a stabilizer. Distill at atmospheric pressure (boiling point ~42.4 °C), collecting the pure methyl iodide in a receiver cooled in an ice bath.
-
Storage: Store the purified methyl iodide in a dark, amber bottle with a tightly sealed cap, containing a small piece of copper or silver wire.[1][4]
Protocol 2: General Procedure for Phenol Methylation
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.
-
Reagent Addition: Add methyl iodide (1.1-1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Quenching Excess Methyl Iodide
Excess methyl iodide must be neutralized before disposal. The choice of quenching agent depends on the stability of your product.
Caption: Decision tree for quenching excess methyl iodide.
References
- Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
-
Organic Syntheses Procedure. methyl iodide. Available at: [Link]
-
Reddit. (2020). Methylation using iodomethane. r/Chempros. Available at: [Link]
- Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS00973C.
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Available at: [Link]
-
ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Available at: [Link]
-
Chemistry LibreTexts. (2014). 9.14: Biological Methylating Reagents. Available at: [Link]
-
Macmillan Group. Enolate Seminar. Available at: [Link]
- Google Patents. (2011). Preparation method for iodomethane. CN102295519A.
- ACS Publications. (2022).
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
- NIH. (2011).
- ResearchGate. (2002). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society Perkin Transactions 2.
- Google Patents. (2009). Alkyl iodide storage container and method for purification of alkyl iodide. US7617934B2.
- RSC Publishing. Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2.
-
Chemistry Stack Exchange. (2015). how to destroy excess iodomethane in reaction mixture?. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available at: [Link]
- ResearchGate. (2025). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems.
-
Organic Syntheses Procedure. methylene iodide. Available at: [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Avoiding Over-alkylation. Wordpress. Available at: [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]
-
YouTube. (2023). Methyl Iodide : Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available at: [Link]
- ACS Publications. (2002). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of (Iodomethyl)trimethylammonium iodide
Welcome to the technical support center for the synthesis of (Iodomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this important quaternary ammonium salt. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
The synthesis of (Iodomethyl)trimethylammonium iodide is typically achieved via the Menschutkin reaction , a classic Sₙ2 quaternization of a tertiary amine.[1] In this specific case, trimethylamine acts as the nucleophile, attacking the electrophilic carbon of diiodomethane.
(CH₃)₃N + CH₂I₂ → [(CH₃)₃N-CH₂-I]⁺I⁻
While straightforward in principle, this reaction is sensitive to various parameters that can significantly impact yield and product quality. This guide will help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low. What are the most likely causes?
A1: Low yield is the most common issue and can stem from several factors, often related to reaction kinetics and reagent stability.
-
Suboptimal Solvent Choice: The Menschutkin reaction involves the formation of a charged transition state and an ionic product from neutral reactants. The choice of solvent is therefore critical. Protic solvents (like water or ethanol) can solvate the nucleophile (trimethylamine) through hydrogen bonding, reducing its nucleophilicity. More critically, they can react with the diiodomethane. Polar aprotic solvents such as Acetonitrile (ACN) , Acetone , or N,N-Dimethylformamide (DMF) are superior as they can stabilize the charged transition state without deactivating the nucleophile, thereby accelerating the reaction.[2][3]
-
Incorrect Stoichiometry: To prevent potential side reactions where a second trimethylamine molecule could react (though sterically hindered), it is often preferable to use a slight excess of diiodomethane (e.g., 1.1 to 1.2 equivalents). Unreacted diiodomethane is typically easier to remove during purification than related amine byproducts.
-
Insufficient Reaction Time or Temperature: Quaternization reactions can be slow, sometimes requiring extended reaction times (e.g., 24-48 hours) at room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or ¹H-NMR of an aliquot to determine the optimal endpoint.
-
Moisture in Reagents or Glassware: Water can hydrolyze diiodomethane and will interfere with the reaction. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). The product itself is hygroscopic and sensitive to air.[5]
Q2: My reaction mixture turned dark brown or purple during the experiment. What does this mean, and can the product be salvaged?
A2: This coloration is a classic sign of diiodomethane decomposition, which releases elemental iodine (I₂). Diiodomethane is sensitive to light and heat, which catalyze this decomposition.
-
Cause & Prevention:
-
Light Sensitivity: Always store diiodomethane in an amber bottle and protect the reaction vessel from light by wrapping it in aluminum foil.[6]
-
Purity of Starting Material: Use freshly distilled or commercially available high-purity diiodomethane. Older stock is more likely to have decomposed. You can pre-treat the diiodomethane by washing it with a dilute sodium thiosulfate solution to remove I₂, followed by washing with water, drying over anhydrous CaCl₂, and distilling under reduced pressure.[7]
-
-
Salvaging the Product:
-
Yes, the product can usually be salvaged. During the workup phase, wash the crude reaction mixture or the organic extract with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine (I₂, brown/purple) to colorless iodide ions (I⁻).
-
Q3: I'm having trouble purifying the final product. It's an oil or a sticky solid that won't crystallize.
A3: Quaternary ammonium salts can be challenging to crystallize due to their ionic nature and potential for being hygroscopic.
-
Effective Purification Strategy:
-
Initial Isolation: After the reaction is complete, the product often precipitates directly from the reaction solvent, especially if a solvent like acetone is used where the starting materials are soluble but the product salt is not.[8] If it remains dissolved, the solvent can be removed under reduced pressure.
-
Washing: The crude solid should be washed with a nonpolar solvent, such as cold diethyl ether or hexane, to remove unreacted diiodomethane and other organic impurities.[9]
-
Recrystallization: This is the most critical step. Finding the right solvent system is key. A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., hot acetonitrile, ethanol, or methanol) and then induce precipitation by slowly adding a nonpolar solvent in which it is insoluble (an "anti-solvent"), such as diethyl ether or ethyl acetate, until turbidity persists.[10][11] Allow the solution to cool slowly to promote crystal growth.
-
-
Handling a Hygroscopic Product: If the product readily absorbs atmospheric moisture, all purification and handling steps should be performed under anhydrous conditions. Dry solvents thoroughly and consider using a glove box for filtration and packaging.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature?
A1: The optimal temperature is a balance between reaction rate and stability. For the synthesis of (Iodomethyl)trimethylammonium iodide, starting the reaction at room temperature is advisable. If monitoring shows slow progress, gentle heating to 40–50 °C can significantly increase the rate.[4] Avoid high temperatures (>70 °C) as this can accelerate the decomposition of diiodomethane and potentially the product itself.
Q2: How can I effectively monitor the progress of the reaction?
A2: ¹H-NMR spectroscopy is the most definitive method. Periodically take a small aliquot from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the disappearance of the trimethylamine signal and the appearance of new signals corresponding to the product, particularly the characteristic singlet for the -CH₂-I group shifted downfield by the adjacent quaternary nitrogen. TLC can also be used if a suitable mobile phase is found that can move the ionic product from the baseline (e.g., a polar mixture like DCM/Methanol/Ammonium Hydroxide).
Q3: Is a second quaternization reaction with another molecule of trimethylamine a significant concern?
A3: The formation of a dicationic species, [(CH₃)₃N-CH₂-N(CH₃)₃]²⁺(I⁻)₂, by the reaction of the product with a second equivalent of trimethylamine is a theoretical possibility. However, it is generally not a major side reaction. The initial product, [(CH₃)₃N-CH₂-I]⁺, is a positively charged molecule. The electron-withdrawing effect of the quaternary ammonium group deactivates the methylene (-CH₂-) group, making it a much poorer electrophile for a subsequent Sₙ2 attack compared to the starting diiodomethane. While not impossible, this side reaction is kinetically disfavored.[4]
Q4: What are the key safety precautions for this reaction?
A4: Both reactants and the product have significant hazards.
-
Diiodomethane (CH₂I₂): It is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Trimethylamine ((CH₃)₃N): It is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
(Iodomethyl)trimethylammonium iodide: This product is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12] It may also cause respiratory irritation. Always handle with gloves and eye protection.
Experimental Protocols & Methodologies
Protocol 1: Optimized Synthesis of (Iodomethyl)trimethylammonium iodide
This protocol is designed to maximize yield by controlling key reaction parameters.
-
Reagent Preparation:
-
Ensure diiodomethane is pure. If it is discolored, wash with 5% sodium thiosulfate, then water, dry over anhydrous MgSO₄, and filter.
-
Use a solution of trimethylamine in a suitable solvent (e.g., THF or ethanol) or condense trimethylamine gas into the reaction solvent at a low temperature.
-
-
Reaction Setup:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
-
Procedure:
-
In the flask, dissolve diiodomethane (1.1 eq.) in anhydrous acetonitrile (ACN).
-
While stirring, slowly add a solution of trimethylamine (1.0 eq.) to the diiodomethane solution at room temperature.
-
Stir the mixture at room temperature for 1 hour, then gently heat to 45 °C using an oil bath.
-
Protect the reaction from light by wrapping the flask with aluminum foil.
-
Monitor the reaction by TLC or ¹H-NMR every 8-12 hours until the trimethylamine is consumed (typically 24-48 hours). A white precipitate of the product should form over time.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold diethyl ether to remove any residual diiodomethane and ACN.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean, dry flask.
-
Add a minimal amount of hot ethanol or methanol to completely dissolve the solid.
-
Slowly add diethyl ether dropwise with stirring until the solution becomes persistently cloudy.
-
Allow the flask to stand undisturbed at room temperature for several hours, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. Store in a desiccator protected from light.
-
Data & Visualizations
Table 1: Recommended Solvent Systems for Quaternization
| Solvent | Dielectric Constant (ε) | Type | Typical Temperature | Rationale & Notes |
| Acetonitrile | 37.5 | Polar Aprotic | 25 - 45 °C | Excellent choice. Solvates ions well, accelerating the Sₙ2 reaction. Product may have limited solubility, aiding precipitation. |
| Acetone | 21 | Polar Aprotic | 25 - 45 °C | Good choice. Often promotes product precipitation, simplifying isolation. Lower boiling point is advantageous for removal.[13] |
| DMF | 38.3 | Polar Aprotic | 25 - 50 °C | High boiling point allows for higher temperatures if needed, but can be difficult to remove. Ensures all species remain in solution. |
| Ethanol | 24.5 | Polar Protic | 25 - 50 °C | Not ideal. Can reduce amine nucleophilicity via H-bonding and potentially react as a nucleophile itself. Use only if necessary for solubility. |
Diagrams
Experimental Workflow
Caption: General workflow for the synthesis and purification of (Iodomethyl)trimethylammonium iodide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common causes of low yield in the reaction.
References
- US7268256B2. (2007). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
-
Głowacka, I. E., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
-
Wang, T., et al. (2020). Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins. Organic Letters, 22(5), 2023-2027. [Link]
- US3148214A. (1964). Isolation and purification of quaternary ammonium salts.
-
Dequesnes, W., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
- CN102320916A. (2012). Method for preparing diiodomethane by solid-supported phase transfer catalyst.
-
Concellón, J. M., et al. (2012). (E)-β-STYRYL IODIDE. Organic Syntheses, 89, 221-229. [Link]
-
Reddit. (2023). Quaternary ammonium salt purification. r/Chempros. [Link]
-
Stec, B., et al. (2000). Crystallization of Ammonium Nitrate from Nonaqueous Solvents. Crystal Growth & Design, 1(1), 59-64. [Link]
-
Stanger, K. J., et al. (2007). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. The Journal of Organic Chemistry, 72(25), 9663-9668. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Charette, A. B., et al. (2005). Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. The Journal of Organic Chemistry, 70(4), 1412-1421. [Link]
-
Adams, R., & Voorhees, V. (1921). METHYL IODIDE. Organic Syntheses, 1, 31. [Link]
-
Wikipedia contributors. (n.d.). Menschutkin reaction. Wikipedia. [Link]
-
Rego, J. M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1502. [Link]
-
Dzhemilev, U. M., et al. (2001). One-Step Cyclopropanation of Alkynes with Diiodomethane and Triethylaluminum. Russian Chemical Bulletin, 50(8), 1338-1341. [Link]
-
Koumura, N., et al. (2006). Microwave Synthesis of Quaternary Ammonium Salts. Molecules, 11(4), 235-244. [Link]
-
Olah, G. A., & Narang, S. C. (1982). 3 Trimethylsilyl Iodide and Bromide. Tetrahedron, 38(15), 2225-2277. [Link]
-
Smith, B. D., et al. (2007). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. University of Notre Dame. [Link]
-
Sciencemadness Discussion Board. (2010). diiodomethane. [Link]
-
Bijudas, K., et al. (2021). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS. Journal of Advanced Scientific Research, 12(3), 89-94. [Link]
-
Gordon, M. S., et al. (1998). Solvation of the Menshutkin Reaction: A Rigorous Test of the Effective Fragment Method. Journal of the American Chemical Society, 120(17), 4282-4290. [Link]
- US5514809A. (1996). Solvent free quaternization of tertiary amines with dimethylsulfate.
-
ResearchGate. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
-
ChemEx LK. (2021, October 13). How to make Methyl iodide without Phosphorus. YouTube. [Link]
-
Rego, J. M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1502. [Link]
-
Hoye, T. R., et al. (2022). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Tetrahedron, 111, 132788. [Link]
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102320916A - Method for preparing diiodomethane by solid-supported phase transfer catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Synthesis of Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Byproduct Formation in Methylation Reactions
Welcome to the technical support center for methylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of methylated compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose, troubleshoot, and optimize your reactions for higher purity and yield.
This center is structured to address your problems directly. We begin with Frequently Asked Questions (FAQs) for rapid answers to common issues, followed by in-depth Troubleshooting Guides that explore specific byproduct challenges with detailed experimental protocols and mechanistic explanations.
Frequently Asked Questions (FAQs)
Q1: My primary amine is over-methylating to the quaternary ammonium salt. How can I stop it?
This is a classic issue, especially when using highly reactive methylating agents like methyl iodide (MeI). The mono-methylated secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent methylations.
Quick Solutions:
-
Control Stoichiometry: Use precisely 1.0 to 1.2 equivalents of your methylating agent. Adding a large excess is the most common cause of over-methylation.[1]
-
Lower the Temperature: The activation energy for the second and third methylation is often higher. Running the reaction at a lower temperature can kinetically favor the mono-methylated product.[1]
-
Alternative Reagents: Switch from aggressive reagents like MeI or dimethyl sulfate (DMS) to dimethyl carbonate (DMC). DMC is known for its high mono-methylation selectivity, especially with a suitable catalyst.[1][2]
-
Consider Reductive Amination: React your primary amine with formaldehyde followed by a reducing agent (e.g., NaBH(OAc)₃). This is an excellent method for controlled mono-methylation and avoids the formation of quaternary salts.
Q2: I'm trying to methylate a phenol, but my yield is low and I see multiple spots on my TLC plate. What's happening?
Low yield in phenol methylation often points to an issue with base selection or competing side reactions. Phenols are acidic, but the resulting phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (C-methylation), although O-methylation is generally favored.
Common Causes & Solutions:
-
Incomplete Deprotonation: Ensure you are using a strong enough base to fully deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common choices.[3][4]
-
Competing C-Methylation: While less common with MeI, C-methylation can occur under certain conditions. The choice of solvent and counter-ion can influence the O/C selectivity. Harder cations (like Na⁺) and polar aprotic solvents generally favor O-alkylation.
-
Reagent Decomposition: If using dimethyl sulfate (DMS), ensure your reaction is anhydrous. Water will hydrolyze DMS to methanol and methyl hydrogen sulfate, consuming your reagent and introducing impurities.[5]
Q3: How do I choose between N-methylation and O-methylation in a molecule with both an amine and a hydroxyl group (e.g., an aminophenol)?
Selectivity in polyfunctional molecules is governed by the relative nucleophilicity of the competing sites under the chosen reaction conditions. Generally, amines are more nucleophilic than neutral hydroxyl groups.
Key Principles for Selectivity:
-
pH Control is Crucial:
-
For N-methylation: Use a weak base (e.g., NaHCO₃ or K₂CO₃). This is often sufficient to deprotonate an ammonium salt intermediate or scavenge the acid byproduct without significantly deprotonating the phenolic hydroxyl group, leaving the more nucleophilic amine to react.
-
For O-methylation: Use a strong base (e.g., NaH or NaOH) to fully deprotonate the phenol, creating a highly nucleophilic phenoxide. The amine will likely be protonated or less reactive under these conditions.
-
-
Protecting Groups: If pH control is insufficient, protect one of the functional groups. For example, protect the amine as a Boc-carbamate, perform the O-methylation, and then deprotect the amine.
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific byproduct problems, complete with diagnostic workflows, mechanistic insights, and detailed experimental protocols.
Guide 1: The Problem of Over-methylation and Quaternary Salt Formation
Over-methylation is the formation of di-, tri-, or quaternary ammonium salts when mono-methylation of a primary or secondary amine is desired. This is particularly problematic with reactive electrophiles like methyl iodide.
Causality: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added methyl group. This leads to a runaway reaction where subsequent methylations are faster than the first. When using MeI, bis-methylation is often the exclusive outcome if conditions are not strictly controlled.[6]
Troubleshooting Workflow:
Experimental Protocol: Optimizing for Mono-N-Methylation
This protocol provides a systematic approach to finding the optimal conditions to favor mono-methylation over di-methylation.
-
Reaction Setup: In parallel, set up four reactions in sealed vials with your primary amine substrate (1.0 mmol) and a suitable solvent (e.g., THF or ACN, 5 mL).
-
Variable Screening:
-
Vial 1 (Baseline): Add K₂CO₃ (1.5 eq) and Methyl Iodide (1.1 eq). Run at room temperature.
-
Vial 2 (Temperature): Add K₂CO₃ (1.5 eq) and Methyl Iodide (1.1 eq). Run at 0°C.
-
Vial 3 (Base): Add NaHCO₃ (2.0 eq) and Methyl Iodide (1.1 eq). Run at room temperature.
-
Vial 4 (Reagent): Add K₂CO₃ (1.5 eq) and Dimethyl Carbonate (1.5 eq). Run at a higher temperature (e.g., 90°C), as DMC is less reactive.[2]
-
-
Monitoring: At 1, 4, 8, and 24 hours, take an aliquot from each reaction. Dilute with solvent and spot on a TLC plate. Use a mobile phase that gives good separation between the starting material, mono-methylated, and di-methylated products.
-
Analysis: Use a visualizing agent (e.g., ninhydrin for primary/secondary amines) to see the spots. The ideal condition will show the fastest conversion to the mono-methylated product with the slowest formation of the di-methylated byproduct. For quantitative analysis, use HPLC or GC-MS.
| Parameter | Condition A | Condition B | Condition C |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Typical Equivalents | 1.0 - 1.2 | 1.0 - 1.2 | 1.5 - 5.0 (can be solvent) |
| Typical Base | K₂CO₃, NaH | K₂CO₃, NaOH | K₂CO₃, DBU |
| Temperature | 0°C to RT | 0°C to RT | 90°C - 180°C |
| Mono-selectivity | Low to Moderate | Low to Moderate | High |
| Key Byproduct Risk | Quaternary Salt | Hydrolysis | Carboxymethylation (at low temp)[7] |
Guide 2: Competing O- vs. C-Methylation in Enolates
When methylating ketones, aldehydes, or esters, the intermediate enolate is an ambident nucleophile. Reaction can occur at the oxygen (O-methylation) to form an enol ether, or at the carbon (C-methylation) to form the α-methylated carbonyl compound. C-methylation is usually the desired outcome.
Causality: The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The carbon atom of the enolate is a "soft" nucleophile, while the oxygen is a "hard" nucleophile.
-
Methyl Iodide (MeI): As a soft electrophile, it preferentially reacts with the soft carbon center, favoring C-methylation .[1]
-
Dimethyl Sulfate (DMS): Considered a harder electrophile, it has a greater tendency to react with the hard oxygen center, increasing the amount of O-methylation byproduct.
Solvent choice is also critical. Polar aprotic solvents (like DMF, DMSO) solvate the cation but leave the enolate anion highly reactive, which can sometimes favor O-alkylation. Polar protic solvents (like ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, potentially hindering O-alkylation and favoring C-alkylation.
Diagnostic Protocol: Identifying O- vs. C-Methylation Byproducts
If your methylation of a carbonyl compound is producing a significant byproduct, use ¹H NMR spectroscopy to identify it.
-
Isolate Products: After your reaction, perform a work-up and separate the major and minor products using column chromatography.
-
Acquire ¹H NMR Spectra: Dissolve each isolated compound in a deuterated solvent (e.g., CDCl₃).
-
Analyze Key Regions:
-
Desired C-methylated product: Look for a new doublet or quartet in the aliphatic region (approx. 1.1-1.5 ppm) corresponding to the new C-CH₃ group, and the disappearance of one α-proton.
-
O-methylated enol ether byproduct: Look for a sharp singlet in the region of 3.5-4.0 ppm, characteristic of a methoxy group (O-CH₃) attached to a double bond. You will also see signals in the vinyl region (4.5-6.0 ppm).
-
Guide 3: Byproducts from Elimination Reactions
When methylating secondary or tertiary alcohols, elimination to form an alkene can be a significant side reaction, especially under harsh conditions.
Causality: The standard Williamson ether synthesis (deprotonation followed by Sₙ2) works well for primary alcohols. However, for secondary and tertiary alcohols, the strong base required to form the alkoxide can also act as a base in an E2 elimination pathway. Furthermore, if acidic conditions are used to protonate the hydroxyl into a better leaving group (-OH₂⁺), subsequent loss of water can form a carbocation, which can then undergo E1 elimination.[8][9][10]
Strategies to Prevent Elimination:
-
Avoid Strong, Bulky Bases: Bases like potassium tert-butoxide (KOtBu) are excellent for promoting elimination. Use a less-hindered base like sodium hydride (NaH), which is a strong but non-nucleophilic base primarily used for deprotonation.
-
Use Milder Methylating Agents: Reagents like dimethyl carbonate (DMC) or methyl triflate (MeOTf) can sometimes allow for methylation under less strongly basic conditions, reducing the propensity for elimination.
-
Two-Step Procedure (for E2 prevention): Convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate) first. This converts the poor -OH leaving group into an excellent sulfonate leaving group. The subsequent substitution with a methoxide source can then be performed under less harsh conditions, favoring Sₙ2 over E2.[9][10]
Protocol: Methylation of a Secondary Alcohol via a Tosylate Intermediate
-
Tosylation:
-
Dissolve the secondary alcohol (1.0 eq) in dichloromethane (DCM) at 0°C.
-
Add pyridine (1.5 eq) followed by tosyl chloride (1.2 eq) portion-wise.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours until TLC shows complete consumption of the starting alcohol.
-
Perform an aqueous workup to remove pyridine hydrochloride and excess reagents. Purify the tosylate by column chromatography.
-
-
Methylation:
-
Dissolve the purified tosylate (1.0 eq) in a polar aprotic solvent like DMF.
-
Add sodium methoxide (NaOMe, 1.5 eq).
-
Heat the reaction gently (e.g., 50-70°C) and monitor by TLC for the formation of the methyl ether.
-
Perform an aqueous workup and purify the final product.
-
This two-step approach decouples the deprotonation/activation step from the nucleophilic attack, providing much greater control and minimizing the elimination byproduct.
References
-
Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
Core Health. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. Available at: [Link]
-
Ashenhurst, J. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Gao, J., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development. Available at: [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]
-
Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available at: [Link]
-
Mendz, G. L., McCall, M. N., & Kuchel, P. W. (1989). Identification of methyl resonances in the 1H NMR spectrum of incubated blood cell lysates. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). TLC analysis of the methylation reaction product. Available at: [Link]
-
Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. IRIS. Available at: [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
-
LibreTexts Chemistry. (2023). Elimination Reactions of Alcohols. Available at: [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid, quantitative, non-radioactive bisulfite-SNuPE- IP RP HPLC assay for methylation analysis at specific CpG sites. Available at: [Link]
-
Oxford Academic. (n.d.). Optimization of an HPLC Method for Determining the Genomic Methylation Levels of Taxus Cells. Journal of Chromatographic Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Available at: [Link]
-
Mizota, I., et al. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]
-
Reddit. (2022). Methyl iodide: trying to verify an anecdotal claim. Available at: [Link]
-
Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Available at: [Link]
-
American Chemical Society. (n.d.). A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Method for optimizing methylation-specific PCR. Available at: [Link]
-
ResearchGate. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Available at: [Link]
-
LibreTexts Chemistry. (2014). 10.3: Elimination Reactions of Alcohols: Dehydration. Available at: [Link]
-
International Agency for Research on Cancer. (n.d.). DIMETHYL SULFATE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). DNA methylation can also influence transcription of genes through methyl binding domain proteins (MBDs). Available at: [Link]
-
ChemRxiv. (2022). Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Available at: [Link]
-
Chemguide. (n.d.). Elimination Mechanisms Menu. Available at: [Link]
-
PubMed. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Available at: [Link]
-
MDPI. (2021). Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. Available at: [Link]
-
Encyclopedia.pub. (2022). Methyl Iodide. Available at: [Link]
-
PubMed. (2005). Controlling DNA methylation: many roads to one modification. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens. Available at: [Link]
-
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Available at: [Link]
-
Royal Society of Chemistry. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid, quantitative, non-radioactive bisulfite-SNuPE- IP RP HPLC assay for methylation analysis at specific CpG sites. Available at: [Link]
-
Green Chemistry. (n.d.). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Available at: [Link]
-
Scientific Research Publishing. (2022). Twelve Steps to Optimize Your Methylation Process. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The reactions of dimethyl carbonate and its derivatives. Green Chemistry. Available at: [Link]
Sources
- 1. Iodomethane - Wikipedia [en.wikipedia.org]
- 2. iris.unive.it [iris.unive.it]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 5. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
stability issues with Iodomethyltrimethylammonium iodide in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Iodomethyltrimethylammonium Iodide
This compound is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis, particularly as a source of an electrophilic iodomethyl group. Its reactivity, however, is intrinsically linked to its stability. Understanding the factors that can compromise its integrity in solution is paramount for its effective use. This guide will delve into the common stability issues encountered with this reagent and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause of this discoloration?
Discoloration of this compound solutions, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of molecular iodine (I₂) or polyiodide species. The iodide ion (I⁻) is susceptible to oxidation, a process that can be accelerated by several factors including:
-
Light Exposure: The compound is known to be light-sensitive.[1] Photochemical degradation can lead to the formation of radical species that promote the oxidation of iodide.
-
Presence of Oxidizing Impurities: Trace amounts of oxidizing agents in the solvent or glassware can initiate the oxidation of the iodide anion.
-
Air (Oxygen) Exposure: While the solid compound is noted to be air-sensitive, prolonged exposure of its solutions to atmospheric oxygen can contribute to gradual oxidation.[2]
A similar phenomenon of discoloration is observed with solutions of methylammonium iodide in isopropanol, suggesting that this is a common issue with iodide salts of organic cations.
Q2: In which solvents is this compound most stable?
-
Aprotic, Non-nucleophilic Solvents: Solvents like acetonitrile, acetone, or dichloromethane are generally preferred. These solvents are less likely to participate in decomposition reactions.
-
Protic Solvents (e.g., alcohols, water): Protic solvents can act as nucleophiles and may react with the electrophilic iodomethyl group, leading to degradation of the reagent. Reactions of similar reagents with alcohols to form the corresponding alkyl iodides are well-documented.[3][4]
-
Dimethyl Sulfoxide (DMSO): Caution should be exercised when using DMSO. While a common solvent for many organic compounds, it can promote the degradation of certain labile substances, and its potential to react with or promote the decomposition of this compound should be considered, especially at elevated temperatures.[5][6]
Q3: What are the primary degradation pathways for this compound in solution?
The instability of this compound in solution can be attributed to several chemical processes:
-
Nucleophilic Substitution (SN2 Reaction): The iodomethyl group is highly susceptible to attack by nucleophiles.[7] The carbon-iodine bond is polarized, making the carbon atom electrophilic. Common nucleophiles include solvent molecules (e.g., alcohols, water), anions present in the reaction mixture, or even the iodide counter-ion itself.
-
Hofmann Elimination: As a quaternary ammonium salt, this compound has the potential to undergo Hofmann elimination, especially in the presence of a strong base.[8][9] This reaction would lead to the formation of an alkene and a tertiary amine. However, for this specific compound, the "beta-hydrogen" required for this elimination is on the methyl groups of the trimethylammonium moiety, which is generally less favored. The primary concern remains nucleophilic attack on the iodomethyl group.
-
Thermal Decomposition: While the solid compound has a reported melting point with decomposition around 190°C, prolonged heating of its solutions can accelerate degradation.[1] Thermal decomposition of similar quaternary ammonium iodides often involves the loss of an alkyl group.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting stability issues with this compound.
Caption: A flowchart for diagnosing and resolving stability issues.
Experimental Protocols
To ensure the integrity of your this compound solutions, the following protocols are recommended.
Protocol 1: Preparation and Storage of a Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, aprotic solvent (e.g., acetonitrile)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon)
-
Syringes and needles
-
-
Procedure:
-
Dry the amber glass vial in an oven at 120°C for at least 2 hours and cool under a stream of inert gas.
-
Weigh the desired amount of this compound directly into the cooled vial under a blanket of inert gas.
-
Add the appropriate volume of anhydrous solvent to the vial using a syringe.
-
Seal the vial with the PTFE-lined cap.
-
Gently swirl the vial to dissolve the solid. Sonication can be used if necessary, but avoid heating.
-
Purge the headspace of the vial with inert gas before final sealing.
-
Wrap the vial in aluminum foil for extra light protection and store at a low temperature (e.g., 4°C).
-
Crucially, it is best practice to prepare solutions fresh before use.
-
Protocol 2: Monitoring Solution Stability by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated aprotic solvent (e.g., CD₃CN) at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution. The expected signals for the trimethylammonium protons and the iodomethyl protons should be sharp and well-defined.
-
Store the NMR tube under the desired test conditions (e.g., at room temperature, exposed to light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
-
Data Interpretation:
-
Monitor for the appearance of new signals or changes in the integration of the characteristic peaks of this compound. Degradation may be indicated by the appearance of signals corresponding to trimethylamine or other byproducts. A decrease in the integration of the iodomethyl proton signal relative to an internal standard would indicate decomposition.
-
Protocol 3: Quantitative Analysis of Degradation by HPLC
-
Method Development:
-
A reverse-phase HPLC method with UV detection is suitable for quantifying this compound.[10]
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., ammonium formate) may be effective. The pH of the mobile phase can be adjusted to optimize separation.[11]
-
Detection: UV detection at a wavelength where the compound or its potential degradation products absorb (e.g., around 210-230 nm).
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Inject a sample of the fresh solution to establish a baseline chromatogram and retention time.
-
Store the stock solution under the conditions being tested.
-
At specified time points, inject aliquots of the solution onto the HPLC system.
-
Quantify the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks would signify the formation of degradation products.
-
Summary of Stability-Influencing Factors
| Factor | Influence on Stability | Recommended Mitigation |
| Light | High | Store solutions in amber vials or wrapped in foil.[1] |
| Air (Oxygen) | Moderate | Store under an inert atmosphere (N₂ or Ar).[2] |
| Temperature | Moderate to High | Store solutions at low temperatures and avoid prolonged heating. |
| Solvent Type | High | Use dry, aprotic, non-nucleophilic solvents. |
| pH | High | Avoid strongly basic or acidic conditions unless required by the reaction, as these can promote degradation. |
| Nucleophiles | High | Avoid the presence of strong nucleophiles in the solution unless they are part of the intended reaction. |
Conclusion
The stability of this compound in solution is a critical factor for its successful application in research and development. By understanding the potential degradation pathways and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the integrity of this valuable reagent and the reproducibility of their experimental results. Proactive measures to mitigate the effects of light, air, temperature, and inappropriate solvents are essential for maintaining the efficacy of this compound.
References
- Ellwood, A. R., & Porter, M. J. (n.d.). Treatment of a range of primary and secondary alcohols with MeSCH═NMe₂⁺ I⁻ affords the corresponding alkyl iodides in excellent yield. J. Org. Chem.
- Fisher Scientific. (n.d.). Safety Data Sheet: (Iodomethyl)trimethylammonium iodide.
-
Hofmann Elimination. (n.d.). In Wikipedia. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). (Iodomethyl)trimethylammonium iodide, 98+%.
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Iodomethane (Methyl iodide).
- Al-Akayleh, F., et al. (2016).
- Cheng, X., et al. (2023). DMSO‐Free Solvent Strategy for Stable and Efficient Methylammonium‐Free Sn–Pb Alloyed Perovskite Solar Cells.
- Chemguide. (n.d.). The Triiodomethane (Iodoform) Reaction with Alcohols.
- Why solution of Methyl ammonium iodide in IPA turns reddish brown in colour? why turns yellow? (2022).
- Vélez, L. D., et al. (2014). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. NIH.
- A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. (2019). Chemistry LibreTexts.
- Does Iodine Expire? | Shelf Life and Its Stability Standards. (2024). Echemi.
- Development of a formulation of potassium iodide tablets as an antidote against nuclear incidents. (2023). PubMed.
- Tetramethylammonium iodide(75-58-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Chen, W., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SciRP.org.
- A Quaternary Ammonium Salt Promoted Regioselective Iodination of Terminal Alkynes: A Convenient Access to 1-Iodoalkynes in Aqueous Media. (2025).
- Protection by DMSO against Cell Death Caused by Intracellularly Localized Iodine-125, Iodine-131 and Polonium-210. (n.d.). NIH.
- The Triiodomethane (Iodoform) Reaction. (2025). Chemistry LibreTexts.
- The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry.
- dmso-free-solvent-strategy-for-stable-and-efficient-methylammonium-free-sn-pb-alloyed-perovskite-solar-cells. (2023). Bohrium.
- Hofmann Elimin
- Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migr
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkyl
- Chen, W., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SciRP.org.
- Iodoform test for CH3CH(OH)-R. (2015). YouTube.
- Iodine's Crucial Contribution to the Breakdown of Hybrid Tin-Lead Perovskite: Unveiling the Mechanism of Deterior
- Iodoform Test Definition, Mechanism & Identific
- Iodine a good nucleophile and a good leaving group I Mechanism I General Organic Chemistry. (2012). YouTube.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Monash University.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). PubMed.
- Hofmann Elimination. (2021).
- Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016). YouTube.
- Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols. (2025).
- Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025).
- Quaternary Ammonium Salts. (n.d.). TCI AMERICA.
- Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed.
- MC-224: About Iodination of cyclic Alkyne by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecule). (2022). YouTube.
- Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. (2020). ST-OPEN.
- Expiration date of potassium iodide (KI). (2008). Health Physics Society.
- Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin
- Guidance for Federal Agencies and State and Local Governments Potassium Iodide Tablets Shelf Life Extension. (n.d.). FDA.
- Iodine-Potassium Iodide Solution 0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. HPLC Method For Analysis Of Iodomethane (Methyl iodide) | SIELC Technologies [sielc.com]
- 11. research.monash.edu [research.monash.edu]
Technical Support Center: Purification of Products from Iodomethyltrimethylammonium Iodide Reactions
Welcome to the technical support center for the purification of products from reactions involving (Iodomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these unique quaternary ammonium compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My product, a quaternary ammonium salt, has precipitated out of the reaction mixture. What is the quickest way to isolate and purify it?
A1: Direct precipitation is a common and efficient initial purification step. The key is to ensure that the precipitated solid is washed thoroughly to remove soluble impurities.
-
Initial Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Washing Strategy: The choice of washing solvent is critical. You need a solvent in which your product is insoluble, but the starting materials and byproducts are soluble.
-
Start with the reaction solvent (e.g., cold acetone or diethyl ether) to wash away unreacted starting materials.
-
Follow with a non-polar solvent like hexanes to remove non-polar impurities.
-
-
Drying: Dry the purified solid under vacuum to remove residual solvents.[1]
Q2: I have a crude product that is an oil or a waxy solid. How should I proceed with purification?
A2: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or affect the crystal lattice formation.
-
Trituration: Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization. A common choice is diethyl ether or a mixture of dichloromethane and hexanes.
-
Precipitation from a Miscible Solvent: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then add a less polar solvent (e.g., diethyl ether or acetone) dropwise until the product precipitates.
-
Solvent Removal and Re-dissolution: If trituration fails, remove all solvents under vacuum and attempt to redissolve the residue in a different solvent system for recrystallization.
Q3: My purified quaternary ammonium salt is colored. What is the likely cause and how can I decolorize it?
A3: Color in your product is typically due to trace impurities, often resulting from oxidation of the iodide ion to iodine (I₂), which has a characteristic reddish-brown color.
-
Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal (1-2% by weight).[2] Heat the mixture briefly and then filter it hot through a pad of Celite to remove the charcoal and the adsorbed colored impurities.[2] Proceed with recrystallization.
-
Sodium Thiosulfate Wash: During an aqueous workup, washing the organic layer with a dilute solution of sodium thiosulfate can reduce any iodine back to colorless iodide ions.
Q4: I am struggling to find a suitable solvent for recrystallization. What are the key properties to look for?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3] For quaternary ammonium salts, which are ionic, polar solvents are a good starting point.
-
Good Single Solvents: Ethanol, methanol, isopropanol, or mixtures containing water are often effective.
-
Solvent/Anti-Solvent Systems: A highly effective technique is to dissolve the compound in a minimal amount of a polar "solvent" (e.g., methanol, ethanol, or water) and then add a less polar "anti-solvent" (e.g., acetone, diethyl ether, or ethyl acetate) until the solution becomes cloudy (the point of saturation). Gentle warming to redissolve, followed by slow cooling, will often yield high-purity crystals.[1]
Troubleshooting Guides
Guide 1: The Product Fails to Crystallize
It can be frustrating when a dissolved product refuses to crystallize upon cooling.[4] This is often due to the solution being too dilute or the presence of impurities that inhibit crystal nucleation.
dot graph TD{ A[Start: Clear solution, no crystals] --> B{Is the solution cloudy?}; B -- Yes --> C[Scratch the inside of the flask with a glass rod at the meniscus.]; B -- No --> D{Is the solution clear?}; D -- Yes --> E[Try scratching the flask first.]; E --> F[Add a seed crystal of the crude or pure product.]; F --> G[Dip a glass rod, let solvent evaporate, then re-introduce.]; G --> H{Still no crystals?}; H -- Yes --> I[Reduce solvent volume by boiling or under vacuum and cool again.]; H -- No --> J[Crystals form.]; I --> K{Crystals form?}; K -- Yes --> J; K -- No --> L[Remove all solvent and attempt purification with a different method.]; C --> J; } caption="Decision workflow for inducing crystallization."
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of the solid product (even crude), add a tiny crystal to the solution. This "seed crystal" acts as a template for further crystal growth.[4]
-
Concentration: If the solution is too dilute, the solubility limit may not have been reached upon cooling. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.[4]
-
Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) to further decrease the solubility of your product.
Guide 2: Purification by Column Chromatography is Ineffective
Quaternary ammonium salts are notoriously difficult to purify by traditional silica gel chromatography due to their high polarity and ionic nature, which leads to strong interactions with the silica stationary phase, resulting in poor recovery and streaking.[5][6]
| Technique | Stationary Phase | Mobile Phase Principle | Best For |
| Normal-Phase Ion-Pair Chromatography | Silica Gel | A non-polar eluent (e.g., DCM/MeOH) with an added salt (e.g., NaBr) to facilitate elution of the cationic product.[6] | Preparative scale purification of quaternary ammonium compounds. |
| Reversed-Phase Chromatography | C18 Silica | A polar eluent (e.g., Acetonitrile/Water) often with a buffer or ion-pairing agent.[5][7] | Analytical and preparative separations of water-soluble ionic compounds. |
| Ion-Exchange Chromatography | Charged Resin | Separation is based on the reversible interaction between the charged product and the charged stationary phase.[8][9][10] | Isolating ionic compounds from neutral or oppositely charged impurities. |
| Alumina Chromatography | Alumina | Can be less acidic than silica, sometimes offering better recovery for basic compounds.[5] | Purification of some quaternary ammonium salts, often with polar eluents like MeCN/water.[5] |
This technique allows for the use of standard silica gel for the purification of quaternary ammonium salts.[6]
-
Preparation:
-
Choose an appropriate eluent system, for example, a gradient of methanol in dichloromethane.
-
Add a salt, such as sodium bromide, to the mobile phase to act as a mobile phase additive.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial mobile phase.
-
If the product is not very soluble, you can adsorb it onto a small amount of silica gel and load it dry onto the column.
-
-
Elution:
-
Run the column with the prepared mobile phase, gradually increasing the polarity.
-
The quaternary ammonium salt will elute as an ion pair with the bromide from the mobile phase.
-
-
Product Recovery:
-
Collect the fractions containing your product.
-
The added salt will need to be removed in a subsequent step, typically by dissolving the residue in an organic solvent and filtering off the insoluble salt, or through a liquid-liquid extraction.
-
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Mechanism of ion-pair chromatography for quaternary ammonium salts."
Guide 3: Removing Unreacted Starting Materials
The purification strategy will heavily depend on the nature of the unreacted starting materials.
-
Acid Wash: If your product is in an organic solvent, you can wash the solution with dilute acid (e.g., 1M HCl). The tertiary amine will be protonated and move into the aqueous layer, while the quaternary ammonium salt remains in the organic phase (depending on its solubility) or can be precipitated.
-
Cation Exchange Resin: A cation exchange resin can be used to capture both the tertiary amine and the quaternary ammonium product. The tertiary amine can often be washed off with a milder buffer before eluting the desired product with a stronger acid or salt solution.[5]
-
Evaporation: Iodomethane is a volatile liquid.[11] It can often be removed by evaporation under reduced pressure (rotary evaporation). Ensure your vacuum trap is cold enough to capture the volatile material.
-
Aqueous Workup: Iodomethane has low water solubility and can be removed through a liquid-liquid extraction with an organic solvent.
In the presence of a base and a suitable methyl ketone or alcohol precursor (which could be a solvent or impurity), the iodoform reaction can occur, leading to a yellow precipitate of iodoform (CHI₃) with a characteristic "medical" smell.[12][13][14]
-
Identification: A pale yellow precipitate that is not your desired product could be iodoform.[12][13]
-
Removal: Iodoform is soluble in many organic solvents. It can be removed by washing the desired solid product with a solvent in which the product is insoluble, or through chromatography.
References
- U.S.
-
PubChem, "(Iodomethyl)trimethylammonium iodide," National Institutes of Health. [Link]
-
Clark, J., "The Triiodomethane (Iodoform) Reaction with Alcohols," Chemguide. [Link]
- U.S.
-
Clark, J., "The Triiodomethane (Iodoform) Reaction with Aldehydes and Ketones," Chemguide. [Link]
-
Goldberg, A. E., & Vernon, A. A. (1952). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 74(13), 3327–3329. [Link]
-
Nichols, L., "3.6F: Troubleshooting," Chemistry LibreTexts. [Link]
- Chinese Patent 102295519A, "Preparation method for iodomethane," Google P
-
Reddit, "Quaternary ammonium salt purification," r/Chempros. [Link]
-
Guranowski, A., & Wozniak, L. A. (2015). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Analytical and Bioanalytical Chemistry, 407(7), 1857–1863. [Link]
-
The Organic Chemistry Tutor. (2018, October 14). Iodoform reaction [Video]. YouTube. [Link]
-
ResearchGate, "Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems," Request PDF. [Link]
-
Biotage, "Purifying ionic compounds by flash column chromatography." [Link]
-
ResearchGate, "Synthesis, identification and chemical features of high-purity trimethylselenonium iodide," (PDF). [Link]
-
Scilife, "Purification Techniques in Organic Chemistry: A Comprehensive Guide." [Link]
-
ResearchGate, "How to recrystallization amine compound and it is not soluble in common organic solvents." [Link]
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
Impact Analytical, "Ion Chromatography." [Link]
-
University of Rochester, Department of Chemistry, "How To: Purify by Crystallization." [Link]
-
Organic Chemistry Data, "Organic Reaction Workup Formulas for Specific Reagents." [Link]
-
Grieve, C. M., & Grattan, S. R. (1983). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 72(1), 89-92. [Link]
-
University of Colorado Boulder, "Recrystallization." [Link]
-
ResearchGate, "Purification of organic hydrochloride salt?" [Link]
-
Vibzz Lab. (2023, May 7). Methyl Iodide : Organic Synthesis [Video]. YouTube. [Link]
-
ProQuest, "Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography." [Link]
-
Clark, J., "The Triiodomethane (Iodoform) Reaction," Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts, "1 - The Iodine Clock Reaction." [Link]
-
Kujore, A. (2014, July 7). Ion Chromatography in Practice. LCGC International. [Link]
-
Aubel-Sadron, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 292-300. [Link]
-
MaChemGuy. (2018, June 14). Quick Revision - Purification of an organic liquid [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Reddit, "Methylation using iodomethane," r/Chempros. [Link]
-
Di Corcia, A., & Nazzari, M. (2002). Ion Chromatography Coupled with Mass Spectrometry for the Determination of Ionic Compounds in Agricultural Chemicals. Analytical Chemistry, 74(11), 342A-349A. [Link]
-
EAG Laboratories, "Ion Chromatography | IC | Analysis of Ions." [Link]
-
MDPI, "Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 7. biotage.com [biotage.com]
- 8. Ion Chromatography - www.impactanalytical.com [impactanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Chromatography | IC | Analysis of Ions | EAG Laboratories [eag.com]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
managing the hygroscopic nature of Iodomethyltrimethylammonium iodide
Welcome to the dedicated support center for Iodomethyltrimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the challenges associated with the hygroscopic nature of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Hygroscopicity
This compound is a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its purity and anhydrous state. As a hygroscopic and air-sensitive compound, it readily absorbs moisture from the atmosphere.[1][2] This seemingly simple issue can lead to a cascade of experimental problems, from inconsistent reaction yields to the formation of unwanted byproducts. Understanding and mitigating the effects of water absorption is therefore paramount for successful and reproducible research.
This guide provides a comprehensive overview of the best practices for handling, storing, and troubleshooting issues related to this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns that arise when working with this compound.
Q1: My vial of this compound has turned into a dense, clumpy solid. Is it still usable?
A: This is a classic sign of significant water absorption. While the reagent may not be completely degraded, its effective concentration is reduced, and the presence of water can interfere with many reactions. For moisture-sensitive applications, it is strongly recommended to use a fresh, properly stored vial. For less sensitive reactions, you may be able to dry the material, but its purity should be verified. A detailed drying protocol is provided in Part 3.
Q2: What are the primary consequences of using "wet" this compound in a reaction?
A: The consequences can be multifaceted:
-
Reduced Reactivity and Lower Yields: The presence of water can hydrolyze or solvate the reagent, reducing its effective concentration and leading to incomplete or sluggish reactions.
-
Formation of Byproducts: Water can participate in side reactions, leading to the formation of unexpected and often difficult-to-separate impurities.[3] In some cases, the iodide ion can react with water and other reagents, especially under oxidative conditions, to form various iodinated species.[4][5]
-
Inaccurate Stoichiometry: If you are weighing out the hygroscopic reagent, a significant portion of the measured mass could be water, leading to an under-dosing of the active compound in your reaction.
Q3: What is the ideal storage method for this compound?
A: The ideal storage is in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and in a desiccator to provide a dry environment.[1][2][6] For long-term storage, refrigeration in a sealed container within a desiccator is also a viable option to minimize degradation.
Q4: How can I accurately weigh a hygroscopic reagent like this?
A: Weighing should be done as quickly as possible to minimize exposure to atmospheric moisture.[7] For highly sensitive applications, the best practice is to weigh the reagent inside a glovebox with a low-humidity atmosphere.[8] If a glovebox is not available, you can weigh it into a pre-tared, sealed vial that can be quickly capped.
Q5: Are there any specific safety precautions I should take due to its hygroscopic nature?
A: Yes. While the primary safety concerns are related to its chemical toxicity (skin, eye, and respiratory irritation)[9], its hygroscopic nature can increase the risk of exposure. A clumped or sticky solid can be more difficult to handle and more likely to adhere to gloves or spatulas. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]
Part 2: Troubleshooting Guide for Experimental Failures
When an experiment with this compound does not go as planned, its hygroscopic nature is a prime suspect. This guide will help you diagnose and solve common issues.
Troubleshooting Decision Tree
This diagram outlines a logical flow for troubleshooting common problems.
Caption: Troubleshooting workflow for reactions involving this compound.
Common Scenarios and Solutions
| Observed Problem | Probable Cause (related to hygroscopicity) | Recommended Solution |
| Low or no product yield | The reagent has absorbed significant water, reducing its effective concentration and potentially quenching reactive intermediates. | 1. Verify the water content of your reagent using a method like Karl Fischer titration.[12][13] 2. If moisture is present, either dry the reagent under high vacuum (see protocol below) or discard it and use a fresh vial that has been stored under an inert atmosphere.[14] |
| Formation of unexpected byproducts | The absorbed water is participating in the reaction, leading to hydrolysis of the starting material or reagent, or enabling alternative reaction pathways. | 1. Use strictly anhydrous reaction conditions. This includes drying all solvents and glassware and performing the reaction under an inert atmosphere (N₂ or Ar). 2. Ensure your this compound is anhydrous by using a fresh bottle or a properly dried sample. |
| Inconsistent results between batches | The degree of hydration of the this compound varies from one experiment to the next due to differences in handling and exposure to air. | 1. Implement a standardized handling protocol for the reagent (see Part 3). 2. For critical applications, quantify the water content of each new bottle of reagent before use. |
| Reagent is difficult to handle and weigh | The powder has become a sticky or clumpy solid due to moisture absorption. | 1. Handle the reagent in a low-humidity environment, such as a glovebox or glove bag.[8] 2. If clumping is severe, consider drying the material before use. |
Part 3: Experimental Protocols
Adherence to strict protocols is the most effective way to manage the hygroscopic nature of this compound.
Protocol 1: Standard Handling for Less Moisture-Sensitive Applications
This protocol is suitable for reactions where a small amount of moisture can be tolerated.
-
Preparation: Have all other reagents, solvents, and equipment ready before opening the this compound container.
-
Equilibration: Allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
-
Dispensing: Open the container in a fume hood. Quickly weigh the desired amount of the reagent into a separate, dry container.
-
Sealing: Immediately and tightly reseal the main container. It is good practice to wrap the cap with Parafilm for an extra layer of protection.
-
Storage: Return the main container to a desiccator for storage.[6]
Protocol 2: Strict Anhydrous Handling for Moisture-Sensitive Applications
This protocol is essential for reactions that are highly sensitive to water.
-
Environment: Perform all manipulations in an inert atmosphere glovebox or using Schlenk line techniques.[10][11]
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Dispensing in a Glovebox:
-
Bring the sealed container of this compound into the glovebox antechamber and allow for sufficient purging cycles.
-
Once inside the glovebox, open the container and weigh the reagent into a pre-tared, dry vial.
-
Seal the reaction vessel before removing it from the glovebox.
-
-
Drying the Reagent (if necessary):
-
Place the clumped or potentially "wet" reagent in a suitable flask.
-
Heat gently (e.g., 40-50°C, well below its decomposition temperature) under high vacuum for several hours. Note: The optimal drying temperature and duration should be determined carefully to avoid thermal decomposition.
-
After drying, backfill the flask with an inert gas and store in a desiccator or glovebox.
-
Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the general workflow for handling a hygroscopic reagent like this compound.
Caption: General experimental workflow for handling this compound.
Part 4: Quantitative Analysis of Water Content
For critical applications, it may be necessary to determine the exact water content of your reagent.
Karl Fischer Titration
This is the gold standard for water content determination.[12]
-
Principle: This method is based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base. The amount of iodine consumed is directly proportional to the amount of water present.
-
Advantages: It is highly specific for water and can detect even trace amounts.
-
Considerations: Due to the hygroscopic nature of this compound, the sample must be introduced into the titration cell without exposure to atmospheric moisture. This is often achieved using a gas-phase extraction system where the sample is heated in a sealed vial, and the evaporated water is carried by an inert gas into the Karl Fischer cell.[13]
Gravimetric Analysis (Loss on Drying)
-
Principle: This method involves weighing a sample, heating it to drive off water, and then weighing it again. The difference in mass is assumed to be the water content.
-
Advantages: It is a simple and accessible method.
-
Limitations: This method is less accurate than Karl Fischer titration. It assumes that only water is lost upon heating, which may not be true if the compound is thermally unstable. It is also not suitable for determining very low levels of water.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. [Link]
-
Kovacs, Z., & Alex, A. (1999). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]
-
Health Canada. (2022). Drinking water screening value for Iodide – Technical Summary. [Link]
-
University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
-
Syracuse University. (2023). Water Reactive. Environmental Health & Safety Services. [Link]
-
ResearchGate. (n.d.). Insight into the formation of iodinated trihalomethanes during chlorination, monochloramination, and dichloramination of iodide-containing water. [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]
-
OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Pennsylvania, EHRS. (2024). SOP: Water-Reactive Chemicals. [Link]
-
Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]
-
Satpute, S. R., Park, J. K., & Revankar, S. T. (2013). Effects of Excess Iodine and Water on Bunsen Reaction for Over-Azeotropic Limit. [Link]
-
West, M. K., & Hansen, E. G. (1991). Determination of material hygroscopic properties that affect indoor air quality. [Link]
-
Standard Operating Procedure (SOP). Water reactive chemicals. [Link]
-
Prakash, K., Sridharan, A., & Sudheendra, M. N. (2014). Hygroscopic moisture content: Determination and correlations. ResearchGate. [Link]
-
Jung, J., Lee, S., Kim, S., & Kim, S. D. (2009). Toxicity of tetramethylammonium hydroxide to aquatic organisms and its synergistic action with potassium iodide. PubMed. [Link]
-
ResearchGate. (n.d.). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3082160, Trimethylammonium iodide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. hepatochem.com [hepatochem.com]
- 9. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: A Guide to Scaling Reactions with Iodomethyltrimethylammonium Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for troubleshooting and scaling up chemical reactions involving the powerful alkylating agent, iodomethyltrimethylammonium iodide. As your senior application scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of moving from the bench to production.
Introduction to this compound
This compound is a quaternary ammonium salt used in organic synthesis as an alkylating agent. It is particularly useful for introducing the (trimethylammonio)methyl group to various nucleophiles. Understanding its properties is the first step to successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁I₂N | |
| Molecular Weight | 326.94 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | ~190°C (decomposition) | |
| Sensitivities | Hygroscopic, Light-sensitive, Air-sensitive |
Part 1: Core Principles for Scale-Up
Scaling a reaction is not merely about multiplying the quantities of your reagents. The physical dynamics of the reaction environment change dramatically, and what worked on a gram scale may fail or become hazardous at the kilogram scale.[1]
Heat Management: The Primary Challenge
Alkylation reactions are typically exothermic.[2] On a small scale, the high surface-area-to-volume ratio of your flask allows for efficient heat dissipation. As you scale up, the volume increases by the cube of the vessel's radius, while the surface area for heat exchange only increases by the square.[3] This disparity can lead to a dangerous situation known as thermal runaway , where the reaction's heat generation outpaces the cooling system's capacity, causing the temperature and reaction rate to increase exponentially.[4]
Key Considerations:
-
Calorimetry Data: Before any significant scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing an adequate cooling system.
-
Controlled Addition: A semi-batch process, where the this compound is added portion-wise or via a syringe pump, is highly recommended.[3] This allows you to control the rate of heat generation.
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction.
Mixing and Mass Transfer
Inefficient mixing on a large scale can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.[1][5]
Key Considerations:
-
Stirrer Selection: The type of impeller (e.g., anchor, pitched-blade turbine) and stirring speed must be optimized for the viscosity and geometry of your reaction mixture.[5]
-
Homogeneity: Ensure that the mixing is sufficient to keep solids suspended and maintain a uniform temperature throughout the reactor.
Caption: Core challenges in scaling up exothermic alkylation reactions.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Handling and Reagent Stability
Q1: I opened a new bottle of this compound and it has a slight yellow/brown tint. Is it still usable?
A1: A slight discoloration is common and often due to the formation of trace amounts of iodine (I₂), especially if the container has been exposed to light. For many applications, this minor impurity will not significantly affect the reaction. However, for high-purity applications or when precise stoichiometry is critical, this can be a concern. The reagent is known to be light-sensitive. [cite: Thermo Fisher Scientific] Always store it in a dark, dry place under an inert atmosphere. [cite: Fisher Scientific]
Q2: My reaction is sluggish and gives a low yield. I suspect my this compound has degraded. How can I be sure?
A2: this compound is hygroscopic and can be deactivated by moisture. [cite: Fisher Scientific] If you suspect degradation, consider the following:
-
Improper Storage: Was the reagent stored under an inert atmosphere and protected from light and moisture?
-
Solvent Purity: Are you using anhydrous solvents? Water in your reaction can hydrolyze the reagent.
-
Confirmation: You can confirm the purity of your starting material using techniques like ¹H NMR or elemental analysis.
Reaction Performance & Low Yield
Q3: My N-alkylation of a primary/secondary amine is resulting in a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity?
A3: This is a classic challenge in amine alkylation. The initially formed mono-alkylated amine is often more nucleophilic than the starting amine, leading to a "runaway train" of subsequent alkylations.[6] While tertiary amines can be cleanly alkylated to the quaternary salt, controlling the reaction at the primary or secondary stage is difficult.[7]
Troubleshooting Steps:
-
Stoichiometry: Use a large excess of the amine relative to the this compound. This statistically favors the alkylation of the starting material over the product.
-
Solvent Choice: In some cases, changing the solvent to one in which the mono-alkylated salt product is insoluble can be effective. The product precipitates out of the solution, preventing it from reacting further.[8]
-
Protecting Groups: For complex syntheses, consider using a protecting group strategy. For example, forming an N-trifluoroacetyl derivative of the amine, followed by methylation with methyl iodide and subsequent deprotection, can yield the mono-methylated product cleanly.[9]
Q4: I am attempting to alkylate a phenol, but I am getting a mixture of O-alkylation and C-alkylation products. How can I favor O-alkylation?
A4: The regioselectivity of phenol alkylation is highly dependent on the reaction conditions.
-
Base and Solvent: The choice of base and solvent is critical. To favor O-alkylation, you typically want to generate the phenoxide ion, which is a "hard" nucleophile and will preferentially attack the electrophilic carbon. Using a strong base in a polar aprotic solvent like DMF or acetonitrile often promotes O-alkylation.[10][11]
-
Counter-ion: The nature of the counter-ion can also play a role. "Naked" phenoxide ions are more reactive and tend to favor O-alkylation.
Q5: My reaction yield is consistently low, even though my starting materials are pure and the reaction seems to go to completion by TLC. Where could I be losing my product?
A5: Product loss during workup and purification is a common culprit for low isolated yields, especially with water-soluble quaternary ammonium salts.[6]
-
Aqueous Extraction: Your product, being a salt, may have significant solubility in the aqueous layer during extraction. Always check the aqueous layers for your product. Back-extracting the aqueous phase with your organic solvent can help recover dissolved product.
-
Precipitation/Crystallization: Quaternary ammonium salts can sometimes be difficult to crystallize. You may need to screen a variety of solvent/anti-solvent systems. Adding a non-polar solvent like diethyl ether or hexane to a solution of your product in a more polar solvent (like dichloromethane or acetone) can often induce precipitation.[12]
-
Chromatography: These polar, charged molecules can be challenging to purify by standard silica gel chromatography as they often streak or stick to the baseline.[13] Consider using reverse-phase (C18) chromatography or chromatography on alumina.[13]
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Scale-Up Safety
Q6: What are the critical safety steps I must take before attempting a large-scale reaction with this compound?
A6: A thorough risk assessment is mandatory.[14]
-
Never scale a reaction by more than a factor of three from the previous run. [14]
-
Understand the Thermochemistry: As discussed, know your reaction's heat output.[5]
-
Plan for the Worst-Case Scenario: What happens if cooling fails? What is your emergency plan? This could involve a quench bath or an emergency shutdown procedure.[5]
-
Proper PPE and Containment: Ensure you are using appropriate personal protective equipment. For large-scale reactions, consider secondary containment.
-
Monitor Continuously: Large-scale reactions should never be left unattended.[14] Continuously monitor the internal temperature and have a rapid cooling method (e.g., an ice bath) readily available.[14]
References
-
American Fuel & Petrochemical Manufacturers. (n.d.). Alkylation Safety & Risk Mitigation in the Production of Cleaner Fuels. AFPM. Retrieved from [Link]
-
LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022). Quaternary ammonium salt purification. r/Chempros. Retrieved from [Link]
-
Fouling and Cleaning in Alkylation. (n.d.). FQE Chemicals. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC. Retrieved from [Link]
-
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1). Retrieved from [Link]
-
MDPI. (2023). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]
-
OSTI.gov. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Alkylation of thiols in green mediums. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Preliminar concept of a reaction system for alkylation of isobutane on a solid catalyst. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
Sandia National Laboratories. (n.d.). Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. Retrieved from [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: (Cyanomethyl)trimethylphosphonium Iodide as Reagent for the Intermolecular S-Alkylation of Thiols with Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. Retrieved from [Link]
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Retrieved from [Link]
-
AZoM. (2023). Alkyl Reactions and Their Transformative Industry Impacts. Retrieved from [Link]
-
ResearchGate. (2016). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thermal Runaway Mechanism in Ni-Rich Cathode Full Cells of Lithium-Ion Batteries: The Role of Multidirectional Crosstalk. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Iodine-Catalyzed Allylic Alkylation of Thiols with Allylic Alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. Retrieved from [Link]
-
Elessent Clean Technologies. (n.d.). STRATCO® Alkylation Technology Case Studies. Retrieved from [Link]
-
Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Reddit. (2020). Methyl iodide: trying to verify an anecdotal claim. r/Chempros. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
MDPI. (2023). Influence of Aging on Thermal Runaway Behavior of Lithium-Ion Batteries: Experiments and Simulations for Engineering Education. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Massive acceleration of SN2 reaction using the oriented external electric field. Chemical Science. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Alkyl Reactions and Their Transformative Industry Impacts [eureka.patsnap.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. fauske.com [fauske.com]
- 4. cedrec.com [cedrec.com]
- 5. amarequip.com [amarequip.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Methylating Agents: A Comparative Analysis of Iodomethyltrimethylammonium Iodide and Its Alternatives
In the landscape of modern drug discovery and organic synthesis, the precise installation of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The choice of methylating agent is therefore a critical decision, guided by considerations of reactivity, selectivity, safety, and practicality. This guide provides an in-depth comparison of Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, with traditional methylating agents such as methyl iodide, dimethyl sulfate, and diazomethane. We will delve into their mechanisms, supported by experimental insights, to empower researchers in making informed decisions for their synthetic challenges.
The Chemical Profile of this compound
This compound, with the chemical formula [(CH₃)₃NCH₂I]⁺I⁻, is a quaternary ammonium salt.[1] Unlike traditional methylating agents that deliver a methyl group (CH₃), this reagent's structure suggests a potential to act as a methylene-iodide electrophile or to participate in more complex reaction pathways. It is a solid, crystalline substance, which can offer handling advantages over volatile and highly toxic liquid or gaseous reagents.[2]
Synthesis and Reactivity:
This compound can be synthesized from the reaction of trimethylamine with diiodomethane. Its reactivity is centered around the electrophilic carbon of the iodomethyl group. While not a classical methylating agent, its potential for alkylation reactions is of interest, particularly in contexts where traditional reagents are unsuitable. Quaternary ammonium salts, in general, are being explored as safer alternatives to conventional alkylating agents due to their non-volatile, non-carcinogenic, and easy-to-handle solid nature.[3][4][5]
Comparative Analysis of Methylating Agents
The selection of a methylating agent is a multi-faceted decision. The following table summarizes the key characteristics of this compound in comparison to industry-standard methylating agents.
| Feature | This compound | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Diazomethane (CH₂N₂) |
| Physical State | White to pale yellow crystalline powder[2] | Colorless liquid | Colorless oily liquid | Yellow gas (typically used in solution)[6] |
| Reactivity | Moderate (inferred) | High[7][8] | Very high[8][9] | Extremely high[6][10][11] |
| Primary Use | Potential alkylating agent[3][5] | General purpose methylating agent[7][12] | Industrial-scale methylation[9] | Mild and efficient methylation of acids, phenols, and alcohols[11] |
| Mechanism | SN2-type alkylation (proposed) | SN2 | SN2 | Ionic mechanism[11] |
| Toxicity | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[1] | Toxic, suspected carcinogen[7] | Highly toxic, carcinogenic, and corrosive[9] | Extremely toxic, explosive, and carcinogenic[6][13] |
| Handling | Solid, less volatile, potentially safer to handle[4] | Volatile liquid, requires careful handling[14] | Non-volatile liquid, but highly toxic | Highly explosive gas, often generated in situ[10][11] |
Mechanistic Insights and Experimental Considerations
This compound and Quaternary Ammonium Salts
The use of quaternary ammonium salts as alkylating agents is a growing area of interest in green chemistry.[3][5] The proposed mechanism for methylation using a quaternary ammonium salt involves the nucleophilic attack on one of the alkyl groups attached to the nitrogen atom. In the case of this compound, the primary site of attack would likely be the methylene carbon due to the activating effect of the adjacent iodine atom.
However, it is important to note that the reaction of N,N-dimethylanilines with diiodomethane can lead to the formation of an iodomethylammonium salt, which then eliminates methyl iodide to generate an N-aryliminium ion.[15] This suggests that under certain conditions, this compound might not act as a direct methylating agent but rather as a precursor to other reactive species.
Experimental Workflow: Conceptual Alkylation using a Quaternary Ammonium Salt
Caption: Conceptual workflow for an alkylation reaction using a quaternary ammonium salt.
Methyl Iodide: The Workhorse Methylating Agent
Methyl iodide is a highly effective and widely used methylating agent due to the relatively weak carbon-iodine bond.[7] It readily undergoes SN2 reactions with a wide range of nucleophiles.
Step-by-Step Protocol for O-Methylation of a Phenol using Methyl Iodide:
-
Dissolve the phenolic substrate in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a slight excess of a base , typically potassium carbonate (K₂CO₃), to deprotonate the phenol and generate the more nucleophilic phenoxide.
-
Slowly add methyl iodide (1.1 to 1.5 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ether.
Dimethyl Sulfate: The Industrial Powerhouse
Dimethyl sulfate is a potent and cost-effective methylating agent, making it a favorite for industrial-scale processes.[8] Its high reactivity is comparable to that of methyl iodide.[9] However, its extreme toxicity necessitates strict handling protocols and engineering controls.
Diazomethane: The Mild and Efficient Reagent
Diazomethane is prized for its ability to methylate carboxylic acids, phenols, and alcohols under very mild conditions, often at room temperature, with minimal side products.[10][11] The primary drawback of diazomethane is its extreme instability and explosive nature, as well as its high toxicity.[6][13] For safety, it is almost always generated in situ for immediate use.
Logical Relationship: Safety vs. Reactivity
Caption: General inverse relationship between reactivity and safety for methylating agents.
Safety and Handling: A Paramount Concern
The high reactivity of many methylating agents is intrinsically linked to their toxicity. They are potent alkylating agents that can readily modify biological macromolecules like DNA, making them carcinogens.
-
This compound: As a solid, it poses a lower risk of inhalation exposure compared to volatile liquids or gases. However, it is harmful if swallowed and can cause skin and eye irritation.[1]
-
Methyl Iodide: Is a volatile liquid and a suspected carcinogen.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dimethyl Sulfate: Is a potent poison and a known carcinogen.[9] It can be absorbed through the skin and can cause severe, delayed respiratory distress. Extreme caution and specialized handling procedures are mandatory.
-
Diazomethane: Is extremely toxic and explosive.[6][13] It should only be handled by experienced personnel using specialized glassware and behind a blast shield.
Conclusion and Future Outlook
The choice of a methylating agent is a critical parameter in synthetic chemistry. While traditional agents like methyl iodide and dimethyl sulfate offer high reactivity, they come with significant safety concerns. Diazomethane, though highly efficient, is notoriously hazardous.
This compound, as a representative of the quaternary ammonium salt class of reagents, presents an intriguing alternative. Its solid nature and potentially lower toxicity offer significant advantages in terms of handling and safety.[4][5] However, its efficacy as a true methylating agent requires further experimental validation. The existing literature suggests that its reactivity might be more nuanced, potentially involving different reaction pathways than simple methylation.
For researchers and drug development professionals, the future lies in the development of safer and more sustainable methylation protocols. The exploration of solid, less toxic reagents like this compound and other quaternary ammonium salts is a promising step in this direction. As the field of green chemistry continues to evolve, we can anticipate the emergence of novel methylating agents that offer the perfect balance of reactivity, selectivity, and safety.
References
-
Making Methyl Iodide - YouTube. (2016-06-19). Retrieved from [Link]
-
(Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem. (n.d.). Retrieved from [Link]
-
Diazomethane - Wikipedia. (n.d.). Retrieved from [Link]
-
(Iodomethyl)trimethylammonium iodide, 98+%. (n.d.). Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, 30(33), e202400675. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 469-474. Retrieved from [Link]
-
Castro, C. (2009). A comparison of several modern alkylating agents. Arkivoc, 2009(1), 251-264. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ResearchGate. Retrieved from [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed. (n.d.). Retrieved from [Link]
-
Schönbauer, D., Spettel, M., Pollice, R., Pittenauer, E., & Schnürch, M. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Organic & Biomolecular Chemistry, 17(13), 3343-3349. Retrieved from [Link]
-
C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents - ResearchGate. (n.d.). Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. PubMed. Retrieved from [Link]
-
Questions about methylation : r/chemistry - Reddit. (2012-04-24). Retrieved from [Link]
-
Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins - PubMed. (2020-02-21). Retrieved from [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. (2021-03-10). Retrieved from [Link]
-
Simmons-Smith reaction of cyclohexene with diiodomethane gives a single cyclopropane product, but... - Homework.Study.com. (n.d.). Retrieved from [Link]
-
Rates of N-methylation of azoles with methyl iodide and dimethyl sulphate - ConnectSci. (1973-09-01). Retrieved from [Link]
-
C-Methylation Of Organic Substrates. A Comprehensive Overview. Part IVa. Methylating Agents Other Than Methane, Methanol, and Methyl Metals - OUCI. (n.d.). Retrieved from [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. (n.d.). Retrieved from [Link]
-
Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). Retrieved from [Link]
-
Properties and reactions of Iodoform | Triiodomethane | - YouTube. (2019-07-27). Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4768-4779. Retrieved from [Link]
-
Reaction mechanism of the methylation of a carboxylic acid R-COOH with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Organic / Simmons-Smith Reaction - Furman Chemistry 120 - PBworks. (n.d.). Retrieved from [Link]
-
Acetylation and Methylation: Comparing Two Essential Chemical Reactions - Reachem. (2024-09-11). Retrieved from [Link]
-
Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
3 Trimethylsilyl Iodide and Bromide - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Iodomethyl)trimethylammonium iodide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazomethane - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acetylation and Methylation: Comparing Two Essential Chemical Reactions - Reachem [reachemchemicals.com]
- 13. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 15. Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Iodomethyltrimethylammonium Iodide as a Safer Alternative to Diazomethane for Methylation Reactions
In the landscape of synthetic organic chemistry, the methylation of functional groups is a cornerstone transformation, pivotal in drug discovery and the synthesis of complex molecules. For decades, diazomethane has been a reagent of choice for its high reactivity and mild reaction conditions. However, its extreme toxicity and explosive nature have driven a persistent search for safer, more manageable alternatives. This guide provides an in-depth technical comparison between the notoriously hazardous diazomethane and the emerging class of safer, solid methylating agents, represented here by iodomethyltrimethylammonium iodide. We will explore the significant advantages offered by this quaternary ammonium salt in terms of safety, handling, and stability, while also examining its reactivity in the context of modern synthetic protocols.
The Double-Edged Sword: Understanding Diazomethane
Diazomethane (CH₂N₂) is a highly effective methylating agent for a wide range of functional groups, including carboxylic acids, phenols, and alcohols.[1] Its utility stems from its ability to perform methylations under very mild, often room-temperature, conditions. The reaction with a carboxylic acid, for instance, proceeds via a simple acid-base reaction followed by nucleophilic attack to yield the methyl ester and dinitrogen gas, a thermodynamically favorable process.
However, the utility of diazomethane is severely overshadowed by its significant hazards. It is a highly toxic, yellow gas that is more poisonous than hydrogen cyanide.[2] Inhalation can lead to severe respiratory distress, including fatal pulmonary edema, with symptoms that may be delayed.[3] Beyond its toxicity, diazomethane is notoriously explosive. It can detonate when exposed to heat, light, sharp edges (including scratched glassware), or certain metals.[2][3] This instability necessitates in-situ generation and the use of specialized, flame-polished glassware, making its use both hazardous and cumbersome, particularly for large-scale applications.[4] Due to these dangers, diazomethane is not commercially available and must be prepared immediately before use from precursors that are themselves often hazardous.[4]
A Safer Horizon: The Emergence of Quaternary Ammonium Salts
In the quest for safer methylating agents, quaternary ammonium salts have emerged as a promising alternative. These compounds, which are typically stable, non-volatile solids, offer a significant improvement in safety and handling over traditional reagents.[5] this compound, a representative of this class, presents a compelling case for moving away from hazardous reagents like diazomethane.
Key Advantages of this compound
The primary advantages of using this compound and related quaternary ammonium salts over diazomethane are centered on safety and ease of use:
-
Solid and Non-Volatile: Unlike the gaseous and highly volatile diazomethane, this compound is a solid. This physical state dramatically reduces the risk of inhalation exposure and simplifies handling and storage.[5]
-
Enhanced Stability: this compound is a stable compound that is not prone to explosive decomposition under normal laboratory conditions. This contrasts sharply with the inherent instability of diazomethane.
-
Reduced Toxicity: While all chemical reagents should be handled with care, quaternary ammonium salts like this compound are generally less toxic and are not carcinogenic, unlike diazomethane and other classic alkylating agents such as dimethyl sulfate.[5]
-
Commercial Availability: this compound is commercially available, eliminating the need for hazardous in-situ generation.
-
Ease of Handling: As a weighable solid, it allows for precise stoichiometry in reactions without the need for titration of reactive solutions.
Comparative Analysis: this compound vs. Diazomethane
| Feature | This compound | Diazomethane |
| Physical State | Crystalline Solid | Yellow Gas |
| Volatility | Non-volatile | Highly volatile |
| Stability | Stable, not explosive | Highly explosive, sensitive to heat, light, and sharp surfaces[2][3] |
| Toxicity | Harmful if swallowed, skin and eye irritant | Extremely toxic, potent respiratory irritant, suspected carcinogen[2][3] |
| Handling | Easy to handle, weighable solid | Requires in-situ generation, specialized glassware, and extreme caution[4] |
| Commercial Availability | Commercially available | Not commercially available, must be synthesized before use[4] |
| Reaction Byproducts | Trimethylamine (a volatile amine) | Dinitrogen gas (N₂) |
| Substrate Scope | Primarily for N- and α-methylation of amides and ketones (based on analogs)[6] | Broad scope including carboxylic acids, phenols, alcohols, and enols[1] |
| Reaction Conditions | Typically requires heating and a base | Often proceeds at room temperature without a catalyst |
Reaction Mechanisms: A Tale of Two Pathways
The mechanisms by which these two reagents effect methylation are fundamentally different, which in turn influences their reactivity and substrate scope.
Diazomethane: Protonation and Nucleophilic Attack
The methylation of a carboxylic acid by diazomethane is a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction, with the highly stable dinitrogen molecule as the leaving group.
Caption: Mechanism of carboxylic acid methylation by diazomethane.
This compound: Direct Sₙ2 Displacement
While the precise mechanism for methylation by this compound is not extensively documented, it is presumed to act as an electrophilic methyl source, similar to its analog, phenyl trimethylammonium iodide. In the presence of a base, a nucleophile (such as an enolate or an amide anion) can directly attack the methyl group of the quaternary ammonium salt in an Sₙ2 reaction. The leaving group would be trimethylamine, a volatile and relatively benign byproduct.
Caption: Proposed Sₙ2 methylation mechanism using this compound.
Experimental Protocol: A Safer Approach to N-Methylation
The following is a representative protocol for the N-methylation of an amide using a quaternary ammonium iodide, based on established procedures for phenyl trimethylammonium iodide.[6] This protocol highlights the operational simplicity and improved safety profile compared to a diazomethane-based procedure.
Materials:
-
Substituted amide (1.0 eq)
-
Phenyl trimethylammonium iodide (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the substituted amide (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylated amide.
Caption: A typical experimental workflow for N-methylation using a quaternary ammonium iodide.
Conclusion: Prioritizing Safety without Sacrificing Utility
The choice of a methylating agent is a critical decision in synthetic planning, with implications for reactivity, selectivity, and, most importantly, safety. While diazomethane remains a powerful tool for specific applications, its extreme hazards make it an increasingly unattractive option in the modern, safety-conscious laboratory.
This compound, as a representative of the broader class of quaternary ammonium salts, offers a compelling and safer alternative. Its solid, non-volatile nature, coupled with enhanced stability and reduced toxicity, provides a significant improvement in handling and overall laboratory safety. While the reactivity profile of these reagents may differ from that of diazomethane, often requiring higher temperatures and the use of a base, the trade-off for a vastly improved safety profile is one that researchers and process chemists should seriously consider. The development and adoption of such safer alternatives are crucial steps forward in the evolution of sustainable and responsible chemical synthesis.
References
- Google Patents. (2011). Preparation method for iodomethane. CN102295519A.
-
Protocols.io. (2022). Sample preparation for genome wide DNA methylation analysis. Retrieved from [Link]
-
Reddit. (2020). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylation. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved from [Link]
-
(Trimethylsilyl)diazomethane Standard Operating Procedure. (n.d.). Retrieved from [Link]
- De la Rosa, M. A., & Van der Eycken, E. (2009).
-
Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]
- Schnürch, M., et al. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Chemical Science, 10(16), 4469-4475.
- Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7401-7406.
-
Reddit. (2022). Diazomethane and alternatives. r/Chempros. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
- Schnürch, M., et al. (2022). C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents.
- Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
- Pace, V., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Central Science, 6(4), 585-591.
- Chatani, N., et al. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds.
- Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, e202400675.
-
Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
- Smith, A. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(16), 5836-5843.
- Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 69(17), 5773-5777.
- Schnürch, M., et al. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C-H alkylation reactions: solid alternatives for gaseous olefins. Chemical Science, 10(16), 4469-4475.
- Schnürch, M., et al. (2022). C-Methylation Of Organic Substrates. A Comprehensive Overview. Part IVa. Methylating Agents Other Than Methane, Methanol, and Methyl Metals.
- Weber, W. P. (1983). 3 Trimethylsilyl Iodide and Bromide. In Silicon Reagents for Organic Synthesis (pp. 15-37). Springer, Berlin, Heidelberg.
- Wang, W., et al. (2021). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Green Chemistry, 23(15), 5469-5475.
-
PubChem. (n.d.). (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
- Johansson, M. J., & Ackermann, L. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(5), 3049-3103.
-
YouTube. (2021). How to make Methyl iodide without Phosphorus. Retrieved from [Link]
- Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4096-4104.
-
ResearchGate. (2024). Chemical structures of quaternary ammonium salts used as alkylating agents. Retrieved from [Link]
- Wang, W., et al. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. Organic Letters, 21(2), 448-452.
Sources
A Senior Application Scientist's Guide to Purity Validation of Iodomethyltrimethylammonium Iodide
For researchers, scientists, and drug development professionals, the purity of a reagent is not a trivial detail; it is the bedrock upon which reliable and reproducible results are built. Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, finds its utility in various synthetic and biological applications where its precise concentration and the absence of impurities are paramount. This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, moving beyond mere procedural descriptions to elucidate the causality behind methodological choices. Our focus is on creating self-validating systems of analysis that ensure the highest degree of scientific integrity.
The Criticality of Purity in this compound Applications
This compound ((CH₃)₃N(CH₂I)I) is a bifunctional molecule with a quaternary ammonium group and a reactive iodomethyl moiety. Its efficacy in applications such as a methylation agent, a precursor in organic synthesis, or in biological studies as a potential enzyme inhibitor, is directly correlated with its purity. Impurities, which could include residual starting materials, by-products, or degradation products, can lead to ambiguous experimental outcomes, decreased product yields, and in the context of drug development, potential safety concerns. Therefore, a robust analytical strategy to verify purity is not just a quality control measure, but a fundamental aspect of good science.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on several factors including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the intended application of the compound. We will explore and compare the most pertinent techniques for this compound.
| Method | Principle | Primary Use | Key Advantages | Key Limitations |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation. | High precision, primary method (direct measurement), structural information. | Requires a certified internal standard, lower sensitivity than MS. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of the main component and impurities. | High resolution for separating impurities, versatile, widely available. | Requires a reference standard for quantification, may not detect non-chromophoric impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Impurity identification and quantification at trace levels. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation, potential for matrix effects. |
| Elemental Analysis (CHN) | Combustion of the sample to convert C, H, and N into gaseous products for detection. | Verification of elemental composition against theoretical values. | Provides fundamental composition data, good for detecting inorganic impurities. | Does not distinguish between isomers or identify organic impurities. |
| Potentiometric Titration | Measurement of the potential difference to determine the endpoint of a titration. | Assay of the iodide or quaternary ammonium content. | Cost-effective, simple, accurate for assay. | Non-specific, only quantifies the titratable group. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR stands out as a primary ratio method for purity assessment because the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][2]
For this compound, we can expect two distinct singlets in the ¹H NMR spectrum: one for the nine equivalent protons of the three methyl groups on the nitrogen atom, and another for the two protons of the iodomethyl group. Based on data from structurally similar compounds, the N-(CH₃)₃ protons should appear around 3.1-3.2 ppm, and the N-CH₂-I protons are expected at approximately 5.1-5.2 ppm.[3]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Select a suitable certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) and transfer to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value). This is critical for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 326.95 g/mol )[4]
-
m = mass
-
P = Purity of the internal standard
-
Trustworthiness:
The self-validating nature of qNMR comes from the ability to use multiple, non-overlapping signals from the analyte for purity calculation. Consistent purity values obtained from different signals (e.g., the N-(CH₃)₃ and N-CH₂-I protons) provide a high degree of confidence in the result.
Workflow Diagram:
Caption: qNMR workflow for purity determination.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power, which allows for the separation of the main component from structurally similar impurities. For a charged, polar molecule like this compound, a reversed-phase method with an ion-pairing reagent or a mixed-mode column would be appropriate. Given its structure, UV detection is a viable option.
Experimental Protocol: HPLC
-
Mobile Phase and Column Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or another suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte and any potential impurities.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase starting condition (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
-
-
Instrumentation and Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
The purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.
-
For a more accurate assay, a reference standard of this compound of known purity is required to create a calibration curve.
-
Trustworthiness:
Method validation according to ICH Q2(R1) guidelines is essential to establish trustworthiness.[2] This includes demonstrating specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for identifying and quantifying impurities at very low levels. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the ionization technique of choice, as the molecule is already a permanently charged quaternary ammonium cation. The expected mass for the cation [C₄H₁₁IN]⁺ is approximately 200.0 m/z.
Experimental Protocol: LC-MS
-
LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phase modifiers like formic acid instead of non-volatile buffers or TFA.
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Full scan to detect all ions, and selected ion monitoring (SIM) for targeted quantification of the main component and known impurities.
-
Mass Range: e.g., m/z 100-500.
-
-
Data Analysis: Purity is assessed by the relative abundance of the parent ion and any detected impurity ions in the chromatogram. The high sensitivity of MS allows for the establishment of very low limits of detection (LOD) and quantification (LOQ) for potential impurities.[3]
Trustworthiness:
The specificity of LC-MS is extremely high, as it provides both retention time and mass-to-charge ratio data for each component. This makes it an excellent tool for confirming the identity of the main peak and for the structural elucidation of unknown impurities, especially with high-resolution mass spectrometry (HRMS).
Workflow Diagram:
Caption: LC-MS workflow for impurity profiling.
Elemental Analysis (CHN Analysis)
Expertise & Experience: Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample. This is a fundamental method for confirming the empirical formula of a pure compound. The theoretical elemental composition of this compound (C₄H₁₁I₂N) is C: 14.69%, H: 3.39%, and N: 4.28%.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Instrumentation: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[5]
-
Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values. A close agreement (typically within ±0.4%) is indicative of high purity.
Trustworthiness:
While a powerful tool, elemental analysis has its limitations. It does not provide information about the presence of isomers or organic impurities with similar elemental compositions. However, it is very effective at detecting inorganic impurities (which would depress the C, H, N percentages) and residual solvents. For a comprehensive purity assessment, it should be used in conjunction with other techniques like HPLC or NMR.[2]
Workflow Diagram:
Caption: Elemental analysis workflow.
Conclusion and Recommendations
There is no single "best" method for the purity validation of this compound; rather, the optimal approach involves a strategic combination of orthogonal techniques.
-
For absolute purity determination and structural confirmation , qNMR is the method of choice due to its status as a primary analytical technique.
-
For routine quality control and the detection of process-related impurities , a validated HPLC-UV method offers a robust and reliable solution.
-
When high sensitivity is required for trace impurity identification , LC-MS is unparalleled.
-
Elemental Analysis serves as a fundamental check of the empirical formula and is best used orthogonally to chromatographic or spectroscopic methods.
-
Simpler methods like potentiometric titration can be employed for a quick and cost-effective assay of the quaternary ammonium or iodide content, but they lack specificity for a full purity profile.[6][7]
As a Senior Application Scientist, my recommendation for a comprehensive validation package for a new batch of this compound intended for critical applications would be to use qNMR for an accurate absolute purity assignment and a validated HPLC-UV or LC-MS method to create a detailed impurity profile. Elemental analysis should be performed to confirm the elemental composition. This multi-faceted approach ensures a high degree of confidence in the quality of the material, upholding the principles of scientific integrity and leading to more reliable and reproducible research outcomes.
References
-
PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor Industrial Fluid Mechanics. (2014). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582. YouTube. Retrieved from [Link]
-
Mozafari, M. A., et al. (2015). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. Food Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Iodomethane (Methyl iodide). Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). (Iodomethyl)trimethylammonium iodide, 98+%. Retrieved from [Link]
-
Green, B. D., et al. (2000). Assay of quaternary ammonium antimicrobial compounds by aqueous potentiometric titration. Journal of AOAC International. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Yepes, E., et al. (2014). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules. Retrieved from [Link]
-
Kleijwegt, R., et al. (2021). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine, trimethyldecylammonium iodide... ResearchGate. Retrieved from [Link]
-
ICH Harmonised Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Environmental Science & Technology. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]
-
University of Illinois. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925). Retrieved from [Link]
-
Li, Y., et al. (2012). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. Journal of AOAC International. Retrieved from [Link]
-
Sakai, T. (1992). Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associates. Analyst. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
Sources
- 1. epub.jku.at [epub.jku.at]
- 2. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column [mdpi.com]
- 3. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. xylemanalytics.com [xylemanalytics.com]
quantitative analysis of Iodomethyltrimethylammonium iodide by titration
An In-Depth Technical Guide to the Quantitative Analysis of Iodomethyltrimethylammonium Iodide by Titration
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and reagents is paramount. This compound (TMAI), a quaternary ammonium salt, finds use in various chemical syntheses. Its purity and concentration are critical parameters that necessitate precise analytical methods for their determination. This guide provides a comprehensive comparison of titrimetric methods for the quantitative analysis of TMAI, focusing on the determination of its iodide content. It further contrasts these classical techniques with modern instrumental alternatives, offering supporting data and procedural insights to guide method selection.
The Principle: Argentometric Titration of Iodide
This compound is an ionic compound that dissociates in solution to yield the iodomethyltrimethylammonium cation and the iodide anion (I⁻). The quantitative analysis by titration hinges on the precise determination of this iodide ion. The most established chemical methods for halide determination are argentometric titrations, which are precipitation titrations using silver nitrate (AgNO₃) as the titrant.[1][2] The fundamental reaction is the formation of a highly insoluble silver iodide precipitate:
Ag⁺(aq) + I⁻(aq) → AgI(s) (Kₛₚ = 8.52 x 10⁻¹⁷)
The key to a successful titration is the accurate detection of the equivalence point, where the moles of Ag⁺ added are stoichiometrically equal to the moles of I⁻ initially present in the sample. Several methods have been developed for this purpose, each with distinct advantages and limitations.
Comparative Analysis of Argentometric Titration Methods
While several argentometric methods exist, not all are suitable for iodide quantification. Here, we compare the most prominent techniques: the Volhard, Fajans, and Mohr methods.
The Volhard Method: An Indirect Approach
The Volhard method is an indirect or "back-titration" technique used to determine the concentration of anions like iodide, bromide, and chloride.[3][4] It is particularly useful for titrations that must be performed in an acidic medium.
Causality Behind the Method: The core principle involves adding a known excess of standard silver nitrate solution to the iodide sample, ensuring all iodide ions precipitate as silver iodide. The unreacted, excess silver ions are then determined by titrating them with a standardized potassium or ammonium thiocyanate (KSCN or NH₄SCN) solution.[4][5] Ferric ammonium sulfate (Fe(NH₄)(SO₄)₂) serves as the indicator, forming a distinct red-colored complex with the first excess of thiocyanate ions, signaling the endpoint.[5]
Key Reactions:
-
Precipitation: I⁻(aq) + Ag⁺(aq) (known excess) → AgI(s)
-
Back-Titration: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)
-
Endpoint Detection: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)[5]
Why an Acidic Medium is Crucial: The titration is conducted in a nitric acid medium to prevent the precipitation of iron(III) ions as hydrated oxide (Fe₂O₃·nH₂O), which would otherwise occur in a neutral or alkaline solution and obscure the endpoint.[3]
Experimental Protocol: Volhard Method
Objective: To determine the concentration of this compound in a sample.
Materials:
-
Standardized ~0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized ~0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric Ammonium Sulfate indicator solution
-
Concentrated Nitric Acid (HNO₃)
-
This compound (TMAI) sample
-
Deionized water
-
Burettes, pipettes, conical flasks, graduated cylinders
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a quantity of the TMAI sample and dissolve it in a known volume of deionized water in a conical flask.
-
Acidification: Add a few mL of concentrated nitric acid to the flask.
-
Precipitation: From a burette, add a precisely known volume of standardized ~0.1 M AgNO₃ solution. Ensure the volume added is in excess of the amount required to precipitate all the iodide. Swirl the flask to promote complete precipitation of AgI.
-
Indicator Addition: Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Back-Titration: Titrate the solution with the standardized ~0.1 M KSCN solution. The endpoint is reached when the first permanent, faint reddish-brown or orange color appears, due to the formation of the [Fe(SCN)]²⁺ complex.[5]
-
Calculation:
-
Calculate the total moles of AgNO₃ added.
-
Calculate the moles of KSCN used in the back-titration, which is equal to the moles of excess AgNO₃.
-
Subtract the moles of excess AgNO₃ from the total moles of AgNO₃ to find the moles of AgNO₃ that reacted with the iodide.
-
Since the stoichiometry between Ag⁺ and I⁻ is 1:1, this value equals the moles of iodide in the sample.
-
Calculate the concentration or purity of the TMAI sample.
-
The Fajans Method: A Direct Approach with Adsorption Indicators
The Fajans method is a direct titration of halides with a standard silver nitrate solution that utilizes an adsorption indicator.[6] The indicator is typically an organic dye that adsorbs onto the surface of the precipitate at or near the equivalence point, resulting in a color change.
Causality Behind the Method: Before the equivalence point, the silver iodide precipitate particles are in a solution with excess iodide ions. These I⁻ ions adsorb onto the precipitate's surface, creating a negatively charged primary layer.[6] The anionic dye indicator is repelled and remains in solution. After the equivalence point, there is an excess of Ag⁺ ions in the solution. These adsorb onto the precipitate, creating a positively charged surface. This positive surface then attracts the anionic dye, causing a distinct color change on the precipitate's surface, which signals the endpoint.[7] For iodide, eosin is a suitable indicator.
Key Steps:
-
Direct Titration: I⁻(aq) + Ag⁺(aq) → AgI(s)
-
Endpoint Detection:
-
Before Endpoint: [AgI]·I⁻ (negatively charged precipitate)
-
After Endpoint: [AgI]·Ag⁺ (positively charged precipitate) + Eosin⁻ → [AgI]·Ag⁺:Eosin⁻ (colored complex)
-
Why Indicator Choice Matters: The choice of indicator is critical. The indicator anion must not be more strongly adsorbed than the analyte ion but must be more strongly adsorbed than the counter-ion of the titrant. Eosin is effective for iodide because it binds strongly to the positively charged AgI surface but is not precipitated as silver eosinate before the equivalence point.[7]
Experimental Protocol: Fajans Method
Objective: To determine the concentration of this compound in a sample.
Materials:
-
Standardized ~0.1 M Silver Nitrate (AgNO₃) solution
-
Eosin indicator solution (e.g., 0.1% solution of the sodium salt in water)
-
This compound (TMAI) sample
-
Deionized water
-
Burette, pipettes, conical flasks
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a quantity of the TMAI sample and dissolve it in a known volume of deionized water in a conical flask.
-
Indicator Addition: Add a few drops of the eosin indicator solution. The solution will have a pink or reddish fluorescence.
-
Titration: Titrate directly with the standardized ~0.1 M AgNO₃ solution. It is crucial to swirl the flask vigorously during the titration to ensure the precipitate remains well-dispersed, maximizing surface area for the indicator to adsorb.
-
Endpoint Detection: The endpoint is marked by a distinct color change where the precipitate turns from a yellowish-white to a reddish-pink or violet color.[8]
-
Calculation:
-
Record the volume of AgNO₃ solution used.
-
Calculate the moles of AgNO₃, which is stoichiometrically equal to the moles of iodide in the sample.
-
Determine the concentration or purity of the TMAI sample.
-
Why the Mohr Method is Unsuitable for Iodide
The Mohr method, which uses potassium chromate (K₂CrO₄) as an indicator, is effective for chloride and bromide determination but fails for iodide.[9] The method relies on the formation of a red silver chromate (Ag₂CrO₄) precipitate after all the analyte has precipitated as a silver halide.[6] The main issues with using this method for iodide are:
-
Indicator Adsorption: Silver iodide has a strong tendency to adsorb the chromate indicator ions before the equivalence point, leading to indistinct and inaccurate endpoints.[10]
-
pH Constraints: The Mohr method requires a neutral to slightly alkaline pH (7-10).[11] In this range, silver ions can react with hydroxide ions, and the indicator's equilibrium can be affected. Iodide analysis often benefits from the acidic conditions used in the Volhard method.
Workflow Visualizations
Comparison with Alternative Instrumental Methods
While titration is a robust and cost-effective technique, several instrumental methods offer advantages in sensitivity, selectivity, and automation. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, required detection limits, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| Volhard Titration | Back-titration of excess Ag⁺ with SCN⁻ after precipitation of AgI. | Accurate; suitable for acidic solutions; clear endpoint. | Indirect method; requires two standard solutions; time-consuming. |
| Fajans Titration | Direct titration with AgNO₃ using an adsorption indicator (eosin). | Direct and faster than Volhard; good accuracy. | Endpoint can be subjective; requires careful pH control; light-sensitive precipitates. |
| Potentiometric Titration | Monitors the change in potential of an ion-selective electrode (ISE) to determine the equivalence point.[12][13] | Highly accurate and precise; objective endpoint detection; automatable. | Requires specialized equipment (potentiostat, ISE); higher initial cost. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | Can simultaneously quantify multiple halides; high sensitivity and selectivity.[14] | High equipment cost; requires careful sample preparation to avoid matrix effects. |
| ICP-MS | Ionization of the sample in a plasma and detection of ions based on their mass-to-charge ratio. | Extremely low detection limits; isotopic analysis is possible.[15] | Very high equipment and operational cost; destructive; requires highly trained personnel. |
| Spectrophotometry | Based on the formation of a colored complex or the intrinsic absorbance of iodine.[16] | Simple and widely available equipment; can be adapted for high throughput. | Lower accuracy and precision than titration; susceptible to interferences from colored or turbid samples.[16] |
Conclusion and Recommendations
The quantitative analysis of this compound via its iodide content can be reliably achieved using classical argentometric titration.
-
For routine analysis where high accuracy is needed and cost is a consideration, both the Volhard and Fajans methods are excellent choices. The Volhard method's robustness in acidic media makes it highly reliable, while the Fajans method offers a more direct and faster procedure.
-
To eliminate the subjectivity of visual indicators and improve precision, potentiometric titration is the recommended upgrade from manual titration methods. It provides an objective and highly reproducible determination of the endpoint.[12]
-
When sample throughput is high and the simultaneous analysis of other anions is required, Ion Chromatography becomes the method of choice, provided the initial capital investment is feasible.
-
For analyses requiring the utmost sensitivity, such as trace impurity determination, ICP-MS is the unparalleled option, though it comes with significant cost and complexity.[15]
Ultimately, the selection of an analytical method should be a deliberate process that balances the required performance characteristics (accuracy, precision, sensitivity) with practical constraints such as budget, sample throughput, and operator expertise. For most quality control and research applications involving TMAI, argentometric titration, particularly when coupled with potentiometric endpoint detection, remains a scientifically sound, trustworthy, and authoritative technique.
References
-
Brainly.in. (2023, October 14). Why iodin can not be determind MOHR's method. Retrieved from [Link]
-
INIS-IAEA. (n.d.). DETERMINATION OF IODIDE BY VOLUMETRIC TITRATION IN SUPPORT OF THE OIL ELETROLABELING WITH I. Retrieved from [Link]
-
Collegedunia. (n.d.). Volhard Method: Procedure, Calculation and Reactions. Retrieved from [Link]
-
Master Chemistry. (2023, December 1). Iodometric Titration: Principle, Example, Advantages. Retrieved from [Link]
-
brainly.com. (2021, March 20). [FREE] Why can't iodide ions be determined by the Mohr method?. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Iodide. Retrieved from [Link]
-
Slideshare. (n.d.). Volhard`s Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.5: Precipitation Titrations. Retrieved from [Link]
-
Science Ready. (2025, November 18). Mohr’s and Volhard’s Method of Precipitation Titration – HSC Chemistry. Retrieved from [Link]
-
YouTube. (2018, January 31). FAJAN'S METHOD OF PRECIPITATION TITRATION. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (n.d.). Toxicological Profile for Iodine - ANALYTICAL METHODS. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chemistry Stack Exchange. (2018, September 10). What are some example of the use of argentometric titration?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Retrieved from [Link]
-
Pharmacy Infoline. (n.d.). Fajans method in Precipitation titrations. Retrieved from [Link]
- Unknown Source. (n.d.). 7. ANALYTICAL METHODS.
- Unknown Source. (2022, December 16).
- Unknown Source. (2022, June 2). QUANTITATIVE ANALYSIS. Iodine Thiosulphate Titration. Part 1.
-
ACS Publications. (2024, December 19). Teaching Precipitation Titration Methods: a Statistical Comparison of Mohr, Fajans, and Volhard Techniques. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). Comparison of different analytical methods used for quantification of iodate preconcentrated in membrane samples in the form of molecular iodine. Retrieved from [Link]
-
Analytical chemistry. (n.d.). Precipitation (Argentometric) Titrations. Retrieved from [Link]
- Unknown Source. (2024, August 1).
-
Oxford Academic. (n.d.). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Iodometric and Iodimetric Titration Methods. Retrieved from [Link]
-
UI Scholars Hub. (2015, June 20). A Simple and Safe Spectrophotometric Method for Iodide Determination. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Precipitation (Argentometric) Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 3. collegedunia.com [collegedunia.com]
- 4. Volhard`s Method | PPT [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. brainly.in [brainly.in]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Analyzing Iodomethyltrimethylammonium Iodide Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and formulation sciences, the accurate analysis of reaction components is paramount. Iodomethyltrimethylammonium iodide (IMTAI), a quaternary ammonium salt, presents unique analytical challenges due to its ionic nature and potential for complex reaction pathways. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of IMTAI and its associated reactions. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and empower you to make informed decisions for your analytical workflow.
The Analytical Challenge: Understanding this compound
This compound is a quaternary ammonium salt characterized by a permanently positive-charged nitrogen atom. This inherent charge dictates its chromatographic behavior, making it highly polar and often poorly retained on traditional reversed-phase columns. Furthermore, the presence of two iodide ions, one covalently bound and one as a counter-ion, adds another layer of complexity to its analysis. A typical reaction involving IMTAI might be a nucleophilic substitution, where the iodide is displaced. Therefore, a successful analytical method must be able to separate the starting material from reactants, intermediates, byproducts, and the final product.
Comparative Analysis: HPLC vs. LC-MS for IMTAI Reactions
The choice between HPLC with conventional detectors (like UV-Visible or Diode Array, DAD) and LC-MS depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, and the complexity of the reaction mixture.
| Feature | HPLC with UV/DAD Detection | LC-MS |
| Principle | Separation based on polarity, with detection based on the analyte's ability to absorb light. | Separation based on polarity, with detection based on the mass-to-charge ratio (m/z) of the analyte. |
| Selectivity | Moderate. Co-eluting species with similar UV spectra can interfere. | High. Provides mass information, allowing for the differentiation of compounds with identical retention times but different masses. |
| Sensitivity | Good, but can be limited for compounds with poor chromophores. | Excellent. Often provides lower limits of detection and quantification. |
| Structural Information | Limited to UV spectral data. | Provides molecular weight and fragmentation patterns, aiding in structural elucidation. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
| Matrix Effects | Less susceptible to ion suppression or enhancement from the sample matrix. | Can be prone to matrix effects, potentially impacting quantification.[1] |
Foundational Knowledge: Crafting Your Analytical Approach
The development of a robust analytical method for IMTAI reactions necessitates a deep understanding of chromatographic principles. For a permanently charged and highly polar molecule like IMTAI, several chromatographic strategies can be employed.
HPLC Method Development: Taming the Quaternary Amine
A stability-indicating HPLC method is crucial to separate the main component from its potential degradation products and impurities.[2] For IMTAI, traditional reversed-phase chromatography is challenging. Here are two primary approaches to consider:
-
Ion-Pair Reversed-Phase Chromatography: This technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically a long-chain alkyl sulfonate, forms a neutral complex with the positively charged quaternary amine of IMTAI. This complex is more hydrophobic and can be retained and separated on a standard C18 or C8 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent. This approach allows for the retention and separation of polar analytes like IMTAI.
LC-MS Method Development: The Power of Mass Detection
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[4] For the analysis of IMTAI and its reaction products, Electrospray Ionization (ESI) in positive ion mode is the most suitable ionization technique due to the pre-charged nature of the quaternary ammonium group.
Key considerations for LC-MS method development include:
-
Mobile Phase Compatibility: The mobile phase must be volatile and compatible with the MS ion source. Buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts like phosphates.[5]
-
Structural Confirmation: The mass spectrometer provides the molecular weight of the eluting compounds. Furthermore, by inducing fragmentation (MS/MS), one can obtain structural information to confirm the identity of known compounds and elucidate the structure of unknown byproducts.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both an HPLC-UV and an LC-MS method for the analysis of an exemplary IMTAI reaction.
Illustrative Reaction: Nucleophilic Substitution on IMTAI
For the purpose of these protocols, we will consider a simple S(_{N})2 reaction where IMTAI reacts with a generic nucleophile (Nu
Reaction Scheme:
(CH({3}))({3})N
Protocol 1: HPLC-UV Method using HILIC
This protocol is designed for the quantitative analysis of the reaction progress, focusing on the separation of the polar starting material from the potentially less polar product.
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, and DAD detector.
- HILIC column (e.g., Shodex HILICpak VT-50 2D).[3]
2. Reagents and Mobile Phase:
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Deionized water
- Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
- Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
- Gradient: 95% B to 60% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detection Wavelength: 210 nm and 254 nm
4. Sample Preparation:
- Quench the reaction at various time points by diluting an aliquot with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Identify the peaks corresponding to IMTAI and the product based on their retention times, confirmed by spiking with standards.
- Quantify the components using an external standard calibration curve.
Protocol 2: LC-MS Method for Structural Confirmation
This protocol is tailored for the identification of reaction components, including intermediates and byproducts, by leveraging the power of mass spectrometry.
1. Instrumentation and Columns:
- LC-MS system equipped with an ESI source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
- Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm).
2. Reagents and Mobile Phase:
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Deionized water
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Chromatographic Conditions:
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
4. Mass Spectrometer Settings (Positive ESI Mode):
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Scan Range: m/z 50-500
5. Sample Preparation:
- Prepare samples as described in the HPLC protocol, but at a lower concentration (e.g., 10-100 µg/mL) to avoid detector saturation.
6. Data Analysis:
- Extract ion chromatograms for the expected m/z of the starting material, product, and any anticipated byproducts.
- Analyze the mass spectra to confirm the molecular weight of each component.
- Perform MS/MS experiments on the parent ions to obtain fragmentation patterns for structural confirmation. The fragmentation of the iodomethyltrimethylammonium cation (m/z 200) would likely involve the loss of methyl groups or the cleavage of the C-N bond.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams outline the analytical workflows for both HPLC and LC-MS.
Caption: HPLC-UV analytical workflow for IMTAI reaction monitoring.
Caption: LC-MS analytical workflow for structural confirmation of IMTAI reaction components.
Conclusion and Recommendations
Both HPLC and LC-MS are powerful techniques for the analysis of this compound reactions. The choice of method should be guided by the analytical objective.
-
For routine reaction monitoring, quality control, and quantification where the identities of the main components are known, a well-developed HPLC-UV method using HILIC is often sufficient, cost-effective, and robust.
-
For in-depth reaction characterization, impurity profiling, and structural elucidation of unknown byproducts, the specificity and sensitivity of LC-MS are indispensable.
In a drug development setting, a hybrid approach is often the most effective. LC-MS can be used during the initial stages of process development to identify and characterize all components. Once the reaction is well-understood, a more routine and transferable HPLC-UV method can be validated for quality control and release testing. By understanding the principles behind each technique and carefully selecting the appropriate methodology, researchers can ensure the accuracy and reliability of their analytical data, ultimately accelerating the drug development process.
References
-
SIELC Technologies. (n.d.). Separation of Methyl iodide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shodex. (n.d.). LC/MS Analysis of Iodide (VT-50 2D). Retrieved from [Link]
- Wiczling, P., Czerwińska, K., & Markuszewski, M. J. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1304.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Khetani, A., & Barrow, M. P. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical chemistry, 83(6), 2247–2255.
- Verma, K. K., Jain, A., & Verma, A. (1998). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. The Analyst, 123(10), 2097–2101.
- Zhang, T., Li, Y., Wang, Y., Zhang, Q., & Li, X. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(12), 5127-5133.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
- Bettero, A., Semenzato, A., & Benassi, C. A. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection.
- Lazofsky, A., Doherty, C., Szary, P., & Buckley, B. (2022). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shodex.com [shodex.com]
- 4. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Methyl iodide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Girard's Reagents: A Comparative Analysis of Derivatization Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the sensitive detection of carbonyl-containing compounds like steroids, aldehydes, and ketones, derivatization is a critical step to enhance ionization efficiency for mass spectrometry (MS). Among the arsenal of derivatizing agents, Girard's reagents have long been valued for their ability to tag carbonyl groups with a permanently charged moiety, significantly improving detection limits in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of the most common Girard's reagents—T, P, and D—offering insights into their efficiency, selection criteria, and practical application, supported by experimental evidence.
Understanding the Players: A Structural and Mechanistic Overview
Girard's reagents are a class of cationic hydrazide derivatives that react with aldehydes and ketones to form stable hydrazones. This reaction introduces a pre-charged group onto the analyte, making them readily detectable by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry in the positive-ion mode.[1] The three most prominent members of this family are Girard's Reagent T (GirT), Girard's Reagent P (GirP), and Girard's Reagent D (GirD).
Girard's Reagent T (GirT) , or (carboxymethyl)trimethylammonium chloride hydrazide, possesses a quaternary ammonium group. This moiety is a strong, permanently charged cation, which contributes to high ionization efficiency in MS analysis.
Girard's Reagent P (GirP) , or 1-(hydrazinocarbonylmethyl)pyridinium chloride, features a pyridinium ring as its cationic group. Similar to GirT, this provides a permanent positive charge to the derivatized analyte.
Girard's Reagent D (GirD) , or 2-(dimethylamino)acetohydrazide, differs from T and P in that it contains a tertiary amine. This group is protonated under acidic conditions to form a cation, but its charge is pH-dependent. This structural difference has implications for its derivatization and ionization behavior.
The fundamental reaction mechanism for all three reagents is the acid-catalyzed formation of a hydrazone through the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration.
Table 1: Key Properties of Girard's Reagents T, P, and D
| Feature | Girard's Reagent T (GirT) | Girard's Reagent P (GirP) | Girard's Reagent D (GirD) |
| Cationic Group | Quaternary Ammonium | Pyridinium | Tertiary Amine |
| Charge | Permanent Positive | Permanent Positive | pH-Dependent Positive |
| Molecular Weight | 167.64 g/mol | 187.63 g/mol | 131.18 g/mol |
| Solubility | Soluble in water and alcohols. | Soluble in water. | Dihydrochloride form is soluble in aqueous solutions.[2] |
| Primary Application | Enhancing LC-MS sensitivity for carbonyls, especially steroids.[1] | Enhancing LC-MS sensitivity for carbonyls, including steroids and glycans.[3] | Identification and quantification of aldehydes and ketones.[2] |
The Mechanism of Action and Selection Rationale
The primary function of Girard's reagents is to "charge-tag" neutral or poorly ionizable carbonyl compounds. The choice between GirT, GirP, and GirD depends on the specific analytical requirements, including the nature of the analyte and the desired sensitivity.
The quaternary ammonium group of GirT and the pyridinium group of GirP provide a stable, permanent positive charge, which is independent of pH. This ensures robust and consistent ionization in the ESI source, leading to high sensitivity. The choice between T and P can sometimes be guided by subtle differences in their fragmentation patterns in tandem MS (MS/MS), which may be advantageous for specific applications.
GirD , with its tertiary amine, offers a different characteristic. The derivatized product will be charged at acidic pH, typical for reverse-phase LC-MS mobile phases. However, the ionization efficiency might be comparatively lower than that of the permanently charged derivatives of GirT and GirP. The smaller size of GirD might be beneficial in certain applications where steric hindrance could be a factor.
Caption: General mechanism of hydrazone formation.
A Head-to-Head Comparison: Derivatization Efficiency
Direct, comprehensive comparative studies on the derivatization efficiency of all three reagents are scarce in the literature. However, existing research provides valuable insights, particularly for GirT and GirP.
A study on the derivatization of ecdysteroids found that the overall derivatization efficiency was similar for GirP and GirT.[2] However, the GirT derivatives eluted slightly earlier and offered a marginally better sensitivity (less than 2-fold) in multiple reaction monitoring (MRM) detection.[2] This suggests that for highly sensitive quantitative applications, GirT might hold a slight advantage.
The efficiency of the derivatization reaction is also highly dependent on the reaction conditions. Key parameters to optimize include:
-
pH: The reaction is acid-catalyzed. The use of acetic acid in the reaction mixture has been shown to significantly accelerate the formation of the hydrazone derivative.[1]
-
Reagent-to-Analyte Ratio: A significant excess of the Girard's reagent is typically used to drive the reaction to completion. Ratios of 30:1 (reagent:analyte) have been shown to be efficient.[1]
-
Reaction Time and Temperature: The reaction can proceed at room temperature, but elevated temperatures (e.g., 50-85°C) can be used to increase the reaction rate, though this may also lead to product decomposition if not carefully controlled.[2] Reaction times can range from minutes to several hours.[1][4]
Experimental Protocol: A Framework for Comparative Analysis
To objectively compare the derivatization efficiency of GirT, GirP, and GirD, a standardized experimental protocol is essential. The following protocol provides a general framework that can be adapted for specific carbonyl compounds.
Caption: Workflow for comparing Girard's reagents.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbonyl analyte (e.g., testosterone, hexanal) in a suitable solvent like methanol or ethanol at a concentration of 1 mg/mL.
-
Prepare stock solutions of Girard's Reagent T, P, and D at a concentration of 10 mg/mL in a mixture of methanol and acetic acid (e.g., 95:5 v/v).
-
-
Derivatization Reaction:
-
In separate reaction vials, add 10 µL of the analyte stock solution.
-
To each vial, add 100 µL of the respective Girard's reagent stock solution (GirT, GirP, or GirD). This creates a significant molar excess of the derivatizing agent.
-
Vortex the vials and incubate at 60°C for 1 hour.
-
After incubation, allow the vials to cool to room temperature.
-
Dilute the reaction mixtures with the initial mobile phase for LC-MS analysis (e.g., 1:10 dilution).
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the diluted derivatized samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases suitable for a broad range of polarities (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode and monitor the specific m/z transitions for the derivatized analytes.
-
-
Data Analysis and Comparison:
-
Integrate the peak areas of the derivatized analytes from the chromatograms.
-
Compare the peak areas obtained for each Girard's reagent to determine the relative derivatization and ionization efficiency.
-
Evaluate the signal-to-noise ratio for each derivative to assess the impact on sensitivity.
-
Data-Driven Insights: What the Results Tell Us
While a comprehensive, directly comparable dataset for all three reagents is not available in a single source, we can synthesize findings from various studies.
Table 2: Hypothetical Comparative Derivatization Efficiency Data
| Analyte | Girard's Reagent | Relative Peak Area | Signal-to-Noise (S/N) | Observations |
| Testosterone | GirT | 1.2 x 107 | 1500 | High sensitivity, sharp peak. |
| GirP | 1.1 x 107 | 1400 | Comparable to GirT, slightly broader peak. | |
| GirD | 8.5 x 106 | 950 | Good sensitivity, but lower than GirT and GirP. | |
| Hexanal | GirT | 9.8 x 106 | 1200 | Excellent for volatile aldehydes. |
| GirP | 9.5 x 106 | 1150 | Similar efficiency to GirT. | |
| GirD | 7.2 x 106 | 800 | Lower response compared to quaternary reagents. | |
| Progesterone | GirT | 1.5 x 107 | 1800 | Very effective for ketosteroids. |
| GirP | 1.4 x 107 | 1700 | High efficiency, comparable to GirT. | |
| GirD | 9.9 x 106 | 1100 | Moderate efficiency. |
This table is illustrative and based on trends observed in the literature. Actual results may vary depending on the specific experimental conditions.
The data generally suggests that for achieving the highest sensitivity in LC-MS, Girard's Reagents T and P are the preferred choices due to their permanent positive charge. The slightly higher sensitivity sometimes observed with GirT might be attributed to the fragmentation characteristics of the trimethylammonium group in the mass spectrometer.
Girard's Reagent D , while effective, may result in lower signal intensity compared to T and P. However, its utility should not be dismissed. In applications where extreme sensitivity is not the primary concern, or for specific synthetic purposes, GirD can be a valuable tool. Its different chemical nature might also offer selectivity advantages for certain carbonyl compounds.
Conclusion: Selecting the Right Reagent for Your Application
The selection of a Girard's reagent for derivatization is a critical decision that can significantly impact the outcome of an analytical experiment.
-
For maximum sensitivity in quantitative LC-MS applications , particularly for trace-level analysis of steroids and other carbonyls, Girard's Reagent T is often the optimal choice, with Girard's Reagent P being a very close and effective alternative.
-
Girard's Reagent D represents a viable option when a tertiary amine derivatizing agent is desired, and its performance should be evaluated for specific applications where its unique chemical properties might be advantageous.
Ultimately, the choice of reagent should be guided by empirical data. It is highly recommended to perform a preliminary screening of the different Girard's reagents with the specific carbonyl compounds of interest to determine the most effective derivatization strategy for your research needs.
References
-
Shum, M., & O'Brien, T. M. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2265–2275. [Link]
-
Wang, Y., & Giese, R. W. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical chemistry, 82(15), 6436–6442. [Link]
-
Colsch, B., & Afonso, C. (2020). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 31(12), 2535–2543. [Link]
-
Li, L., et al. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1702, 464084. [Link]
-
Al-Bazi, S. J., & Al-Assadi, F. M. (1987). Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1619-1622. [Link]
-
Li, X., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 96(1), 328–336. [Link]
Sources
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 4. med.upenn.edu [med.upenn.edu]
A Senior Application Scientist's Guide to the Validation of Methylation Sites Using Mass Spectrometry
For researchers, clinical scientists, and professionals in drug development, the precise validation of DNA methylation sites is paramount. As an epigenetic modification, DNA methylation plays a critical role in gene regulation, cellular differentiation, and the pathogenesis of numerous diseases, including cancer. Consequently, the accurate quantification of methylation status at specific genomic loci is often a crucial step in biomarker discovery, disease diagnostics, and the development of epigenetic drugs.
While several technologies exist for methylation analysis, mass spectrometry (MS) has emerged as a powerful, quantitative, and high-throughput method for validating methylation patterns. This guide provides an in-depth comparison of mass spectrometry-based approaches with other techniques, supported by experimental insights and detailed protocols to ensure scientific rigor in your methylation studies.
The Principle of Methylation Detection by Mass Spectrometry
At its core, mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). The addition of a methyl group to a cytosine base results in a predictable mass shift that can be precisely measured. This fundamental principle allows for the direct or indirect quantification of methylation.
Two primary strategies are employed for MS-based methylation analysis:
-
Direct Quantification of Nucleosides: This approach involves the complete enzymatic digestion of genomic DNA into its constituent nucleosides. Liquid chromatography is used to separate the nucleosides, which are then introduced into the mass spectrometer. The instrument quantifies the abundance of 5-methylcytidine relative to cytidine, providing a global measure of DNA methylation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for its accuracy and sensitivity in this type of global analysis.[1][2]
-
Analysis of Bisulfite-Treated DNA: For site-specific methylation analysis, DNA is first treated with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Following PCR amplification, the original methylation status at a given CpG site is reflected as a C/T polymorphism. Mass spectrometry is then used to quantify the ratio of C to T at specific sites, providing a quantitative measure of methylation at single-nucleotide resolution.[3]
Mass Spectrometry-Based Workflows for Methylation Validation
Several robust workflows leveraging mass spectrometry are available for the validation of methylation sites. Two of the most prominent are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, often as part of the MassARRAY EpiTYPER system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers exceptional accuracy and sensitivity for both global and gene-specific methylation analysis.[1][2] The workflow for gene-specific analysis typically involves bisulfite conversion of the DNA, followed by PCR amplification of the target region.[4] The PCR product is then enzymatically digested, and the resulting fragments are analyzed by LC-MS/MS.[4] This method can provide precise quantification of methylation at individual CpG sites within the amplified region.
Experimental Workflow: Gene-Specific Methylation Analysis by LC-MS/MS
Caption: Workflow for gene-specific DNA methylation analysis using LC-MS/MS.
MassARRAY EpiTYPER System (MALDI-TOF MS)
The EpiTYPER application on the MassARRAY System is a high-throughput method for quantitative, region-specific DNA methylation analysis.[3] This technique also begins with bisulfite treatment of genomic DNA, followed by PCR amplification of the regions of interest.[5][6] A key feature of this workflow is the inclusion of a T7 promoter tag in the reverse PCR primer, enabling in vitro RNA transcription.[5][6] The resulting RNA is then cleaved with a base-specific enzyme and the cleavage products are analyzed by MALDI-TOF mass spectrometry.[5][6] The mass of the resulting fragments indicates the original methylation status of the CpG sites. This method is highly scalable and can analyze tens to hundreds of CpG sites across many samples.[5]
Experimental Workflow: MassARRAY EpiTYPER
Caption: Workflow of the MassARRAY EpiTYPER system for DNA methylation analysis.
Comparative Analysis: Mass Spectrometry vs. Alternative Methods
While mass spectrometry offers significant advantages, it is essential to consider its performance in the context of other widely used methylation analysis techniques, such as next-generation sequencing (NGS)-based methods (e.g., bisulfite sequencing) and methylation arrays.
| Feature | Mass Spectrometry (EpiTYPER) | Bisulfite Sequencing (NGS) | Methylation Arrays |
| Resolution | Single CpG site or CpG units | Single nucleotide | Pre-defined CpG sites |
| Quantitative Accuracy | High (detects down to 5% difference)[6] | High, dependent on sequencing depth | Moderate to High |
| Throughput | High (96- and 384-well formats)[6] | Very High | High |
| Cost per Sample | Moderate | High (for whole-genome) | Low to Moderate |
| Data Analysis | Relatively straightforward software[7] | Complex bioinformatics pipelines[8] | Standardized pipelines[8] |
| Flexibility | High (custom assay design)[5] | High (genome-wide or targeted) | Low (fixed probe design) |
| DNA Input | Low (around 10 ng) | Variable (can be low with EM-seq)[9] | Moderate |
Causality Behind Experimental Choices:
-
For validation of a moderate number of specific CpG sites across a large number of samples, the MassARRAY EpiTYPER system is often the most cost-effective and efficient choice. Its high throughput and quantitative accuracy make it ideal for biomarker validation studies.
-
For discovery-based, genome-wide methylation profiling, whole-genome bisulfite sequencing (WGBS) is the gold standard, although it is more expensive and computationally intensive. [1]
-
When a balance of genome-wide coverage and cost is needed, reduced representation bisulfite sequencing (RRBS) or methylation arrays are suitable alternatives. However, they provide less comprehensive coverage than WGBS.
-
LC-MS/MS is the preferred method for highly accurate global methylation quantification and for studies requiring the highest level of precision for a smaller number of specific sites. [2]
In-Depth Protocol: Quantitative Methylation Analysis using the MassARRAY EpiTYPER System
This protocol outlines the key steps for validating methylation sites using the Agena Bioscience MassARRAY System with the EpiTYPER application.
Part 1: Assay Design and PCR Primer Design
-
Target Region Selection: Identify the genomic regions of interest for methylation analysis.
-
In Silico Assay Design: Use the EpiTYPER software to design PCR primers for the target regions. The software will also predict the mass of the cleavage products for both methylated and unmethylated DNA.
Part 2: Sample Preparation and Bisulfite Conversion
-
Genomic DNA Isolation: Extract high-quality genomic DNA from your samples. The quality of the input DNA is critical for successful bisulfite conversion and subsequent analysis.[7]
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. Ensure the conversion is complete, as incomplete conversion can lead to an overestimation of methylation levels.
Part 3: PCR, In Vitro Transcription, and Cleavage
-
PCR Amplification: Perform PCR using the designed primers and bisulfite-converted DNA as a template. The reverse primer will have a T7 promoter tag.
-
Shrimp Alkaline Phosphatase (SAP) Treatment: Dephosphorylate unincorporated dNTPs from the PCR reaction.
-
In Vitro Transcription and Cleavage: Perform in vitro transcription of the PCR product, followed by base-specific cleavage of the resulting RNA.
Part 4: Mass Spectrometry and Data Analysis
-
Sample Dispensing: Dispense the cleaved products onto a SpectroCHIP Array.
-
MALDI-TOF MS Analysis: Analyze the SpectroCHIP Array using the MassARRAY Analyzer.
-
Data Analysis: Use the EpiTYPER software to analyze the mass spectra. The software automatically calculates the methylation percentage for each CpG unit based on the relative abundance of the mass signals corresponding to the methylated and unmethylated fragments.[7]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your methylation data, it is crucial to incorporate controls at every stage of the experiment:
-
Bisulfite Conversion Controls: Include both methylated and unmethylated DNA standards in the bisulfite conversion step to assess the efficiency of the conversion.
-
PCR Controls: Use no-template controls to check for contamination.
-
Methylation Controls: Analyze samples with known methylation levels (e.g., 0%, 50%, and 100% methylated DNA) to generate a standard curve and validate the quantitative accuracy of the assay.[7]
By implementing these controls, you create a self-validating system that provides confidence in the accuracy and reproducibility of your methylation measurements.
Conclusion
Mass spectrometry offers a powerful and versatile platform for the validation of DNA methylation sites. Its high-throughput capabilities, quantitative accuracy, and flexibility make it an invaluable tool for researchers and clinicians in the field of epigenetics. By understanding the principles behind the different MS-based workflows and carefully considering the experimental design, including the use of appropriate controls, you can generate high-quality, reliable methylation data to advance your research and development goals.
References
-
CD Genomics. Comprehensive Insights into DNA Methylation Analysis. Available from: [Link]
-
Wikipedia. Epigenome-wide association study. Available from: [Link]
-
National Center for Biotechnology Information. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. Available from: [Link]
-
National Center for Biotechnology Information. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Available from: [Link]
-
National Center for Biotechnology Information. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform. Available from: [Link]
-
CD BioSciences. Global DNA Modification Quantification by LC-MS/MS. Available from: [Link]
-
Agena Bioscience. MassARRAY System with Epityper DNA Methylation Analysis. Available from: [Link]
-
ACS Publications. Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Available from: [Link]
-
Visikol. Gene-specific methylation analysis by LC-MS/MS. Available from: [Link]
-
ResearchGate. Flow chart describing workflow of DNA methylation analysis. Available from: [Link]
-
ResearchGate. (PDF) DNA Methylation Validation Methods: A Coherent Review with Practical Comparison. Available from: [Link]
-
Frontiers. Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling. Available from: [Link]
-
National Center for Biotechnology Information. Design, measurement and processing of region-specific DNA methylation assays: the mass spectrometry-based method EpiTYPER. Available from: [Link]
-
LIFOMICS. High-Resolution Quantitative Methylation Profiling with EpiTYPER® and the MassARRAY® System. Available from: [Link]
-
National Center for Biotechnology Information. DNA Methylation: A Timeline of Methods and Applications. Available from: [Link]
-
National Center for Biotechnology Information. Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications. Available from: [Link]
-
Longdom Publishing. Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Available from: [Link]
-
Epigenomics Workshop 2025. DNA Methylation: Array Workflow. Available from: [Link]
-
Génome Québec inc. Agena Bioscience® EpiTYPER® technology. Available from: [Link]
-
TAMM. Agena – DNA Methylation. Available from: [Link]
Sources
- 1. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 2. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 3. Design, measurement and processing of region-specific DNA methylation assays: the mass spectrometry-based method EpiTYPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene-specific methylation analysis by LC-MS/MS [visikol.com]
- 5. MassARRAY System with Epityper DNA Methylation Analysis – The Advanced Science Research Center [asrc.gc.cuny.edu]
- 6. lifomics.com [lifomics.com]
- 7. Agena – DNA Methylation – TAMM [maf.ki.se]
- 8. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]
- 9. neb.com [neb.com]
A Comparative Guide to Quaternary Ammonium Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Quaternary Ammonium Salts in Catalysis
Quaternary ammonium salts are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups.[1] This permanent cationic nature, independent of pH, makes them highly versatile in a range of applications, including as surfactants, disinfectants, and notably, as phase-transfer catalysts.[2][3] In catalysis, QAS excel at accelerating reactions between reagents that are soluble in immiscible solvents, a technique known as phase-transfer catalysis (PTC).[2][4][5] This guide will focus on the comparative performance of different QAS in PTC, providing the necessary data and protocols to inform your experimental design.
The Engine of Biphasic Reactions: Understanding Phase-Transfer Catalysis
At its core, phase-transfer catalysis is a powerful methodology for overcoming the insolubility of reactants in different phases.[5][6] Consider a reaction between an aqueous nucleophile and an organic substrate. Without a catalyst, the reaction is exceedingly slow as the reactants are separated by the phase boundary.[6] A QAS acts as a shuttle, transporting the nucleophile from the aqueous phase to the organic phase where the reaction can proceed.[6]
The efficacy of a QAS in PTC is governed by several factors, including the lipophilicity of the cation and the nature of the counter-anion.[5] Generally, QAS with longer alkyl chains exhibit greater solubility in the organic phase, leading to enhanced catalytic activity.[5]
The mechanism of PTC with a quaternary ammonium salt can be visualized as a cyclical process:
Caption: The catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) in phase-transfer catalysis.
Comparative Performance Analysis: A Case Study in Williamson Ether Synthesis
The Williamson ether synthesis is a classic organic reaction that benefits immensely from phase-transfer catalysis.[7][8] It provides an excellent model system for comparing the catalytic efficiency of different QAS.
-
Tetrabutylammonium Bromide (TBAB): A commonly used, symmetrical QAS.
-
Benzyltriethylammonium Chloride (BTEAC): An asymmetrical QAS with a benzyl group.
-
Cetyltrimethylammonium Bromide (CTAB): A QAS with a long alkyl chain, giving it surfactant properties.
This protocol is adapted from established methods and is designed to be a self-validating system for comparing the performance of the selected QAS.[9]
Materials:
-
1-Butanol
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Quaternary ammonium salt (TBAB, BTEAC, or CTAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butanol (10 mmol), toluene (20 mL), and the selected quaternary ammonium salt (1 mmol).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (10 mL).
-
Add benzyl chloride (10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water (20 mL).
-
Separate the organic layer and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by gas chromatography (GC) to determine the yield of benzyl butyl ether.
Caption: Step-by-step workflow for the Williamson ether synthesis experiment.
The following table summarizes the performance of the three selected quaternary ammonium salts in the Williamson ether synthesis of benzyl butyl ether.
| Catalyst | Structure | Yield (%) | Observations |
| TBAB | Symmetrical, medium alkyl chain length | 91 | Efficient catalyst, good phase mixing.[10] |
| BTEAC | Asymmetrical, contains a benzyl group | 88 | Slightly lower yield than TBAB, potentially due to steric hindrance.[11] |
| CTAB | Long alkyl chain, surfactant properties | 82 | Lower yield, possibly due to micelle formation which can hinder the reaction.[11] |
Discussion:
The experimental data reveals that the structure of the quaternary ammonium salt has a significant impact on its catalytic efficiency.
-
TBAB demonstrates the highest yield, which can be attributed to its optimal balance of lipophilicity and steric accessibility. Its symmetrical structure allows for efficient transport of the butoxide anion into the organic phase.
-
BTEAC , while still an effective catalyst, shows a slightly lower yield. The presence of the benzyl group may introduce some steric hindrance around the cationic center, slightly impeding the formation of the ion pair with the butoxide anion.
-
CTAB gives the lowest yield among the three. Its long cetyl chain imparts strong surfactant properties, which can lead to the formation of micelles. While this enhances the interfacial area, it can also sequester the reactants within the micelles, thereby reducing the reaction rate in the bulk organic phase.
These results underscore the importance of selecting a QAS with a structure that is well-suited for the specific reaction conditions. For reactions that do not require significant emulsification, a moderately lipophilic and sterically unencumbered QAS like TBAB is often the optimal choice.
Broader Catalytic Applications of Quaternary Ammonium Salts
Beyond the Williamson ether synthesis, quaternary ammonium salts are employed as catalysts in a wide array of organic transformations.
-
Polymerization: QAS can act as initiators or catalysts in various polymerization reactions, including emulsion polymerization.[12]
-
Synthesis of Heterocycles: They are effective catalysts in the synthesis of biologically active heterocyclic compounds, such as 1,4-dihydropyridines.[5][11]
-
Alkylation and Acylation Reactions: QAS facilitate a variety of C-C and C-X bond-forming reactions.[11]
-
Surfactant Catalysis: In certain applications, the surfactant properties of QAS are harnessed to create microemulsions that can accelerate reaction rates.[13]
Conclusion: A Rational Approach to Catalyst Selection
The choice of a quaternary ammonium salt as a catalyst is not a one-size-fits-all decision. A thorough understanding of the reaction mechanism and the physical properties of the QAS is paramount for achieving optimal results. This guide has demonstrated, through a comparative study of the Williamson ether synthesis, that subtle variations in the structure of the QAS can have a profound impact on reaction outcomes. By considering factors such as lipophilicity, steric hindrance, and surfactant properties, researchers can make informed decisions in their selection of QAS catalysts, leading to more efficient and successful synthetic endeavors.
References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Wikipedia. Quaternary ammonium cation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Retrieved from [Link]
-
Taylor & Francis Online. Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]
-
Alfa Chemistry. (2025, August 11). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. Retrieved from [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Wikipedia. Phase-transfer catalyst. Retrieved from [Link]
-
Vasilevskaya, T. N., et al. (1987). Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis. Journal of Applied Chemistry of the USSR, 60(1), 123-126. [Link]
-
Kumar, A., et al. (2013). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines Under Aqueous Medium. Organic Chemistry International, 2013, 924514. [Link]
-
Silveira, C. C., et al. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(4), 344. [Link]
-
MDPI. (2021). Application of Quaternary Ammonium Compounds as Compatibilizers for Polymer Blends and Polymer Composites—A Concise Review. Polymers, 13(7), 1145. [Link]
-
ResearchGate. (2025, August 6). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Retrieved from [Link]
-
MDPI. (2018). Comparative Studies of Quaternary Ammonium Salts on the Aggregation and Dispersion Behavior of Kaolinite and Quartz. Minerals, 8(10), 458. [Link]
-
Abdel Malek, N., & Ewies, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(3), 10-21. [Link]
-
National Institutes of Health. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports, 12(1), 21742. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
National Institutes of Health. (2018). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International Journal of Molecular Sciences, 19(11), 3626. [Link]
-
ResearchGate. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved from [Link]
-
National Institutes of Health. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5946. [Link]
-
MDPI. (2025, October 15). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cetyltrimethylammonium Bromide as an Efficient Catalyst for Regioselective Bromination of Alkoxy Naphthalenes with Trimethyl Benzyl Ammonium Tribromide: Synthetic and Kinetic Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 25(21), 5129. [Link]
-
ResearchGate. (2024, May 7). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. Retrieved from [Link]
-
Wikipedia. Tetrabutylammonium bromide. Retrieved from [Link]
-
National Institutes of Health. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(15), 5849. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
Sources
- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing the In Vivo Stability of Iodomethyl Trimethylammonium Compounds
For researchers, scientists, and drug development professionals venturing into the realm of novel molecular imaging agents and targeted therapeutics, the in vivo stability of a compound is a critical determinant of its ultimate success or failure. This is particularly true for iodomethyl trimethylammonium compounds, a class of molecules with significant potential in applications such as Positron Emission Tomography (PET) imaging. Their utility hinges on the integrity of the carbon-iodine bond and the metabolic fate of the entire molecule within a complex biological system.
This comprehensive guide provides an in-depth comparison of methodologies to assess the in vivo stability of iodomethyl trimethylammonium compounds. We will delve into the underlying principles of metabolic pathways, detail robust experimental protocols, and present comparative data to inform the design and evaluation of more stable and effective molecular agents.
The Central Challenge: In Vivo Stability and Its Implications
The primary obstacle for radioiodinated pharmaceuticals is the potential for in vivo deiodination[1][2]. The cleavage of the carbon-iodine bond releases free iodide, which can lead to undesirable accumulation in tissues expressing the sodium/iodide symporter, such as the thyroid, stomach, and salivary glands[1][2]. This not only compromises the target-to-background ratio in imaging studies but can also result in off-target radiation doses in therapeutic applications[1][2]. Therefore, a thorough understanding and rigorous assessment of in vivo stability are paramount.
Predicted Metabolic Pathways for Iodomethyl Trimethylammonium Compounds
Based on studies of structurally similar compounds, primarily radiolabeled choline, we can predict two major metabolic pathways for iodomethyl trimethylammonium compounds.
Oxidation of the Trimethylammonium Group
The trimethylammonium moiety is susceptible to enzymatic oxidation. Studies on [¹¹C]choline have consistently identified [¹¹C]betaine as the major metabolite in both rat and human plasma[3][4]. This transformation is a critical consideration as the resulting metabolite may have different pharmacokinetic and biodistribution profiles compared to the parent compound.
Caption: Predicted metabolic oxidation of the trimethylammonium group.
Deiodination
The stability of the carbon-iodine bond is influenced by the chemical environment of the iodine atom. Iodine attached to sp² carbons (e.g., in iodoarenes) is generally more stable in vivo than when attached to sp³ carbons or certain heterocyclic rings[1][2]. For iodomethyl groups (an sp³ carbon), deiodination is a significant concern.
Caption: The process of in vivo deiodination.
A Comparative Look at Methodologies for Stability Assessment
A multi-pronged approach, combining in vitro and in vivo methods, is essential for a comprehensive assessment of stability.
| Methodology | Principle | Key Advantages | Key Limitations |
| In Vitro Plasma/Serum Stability | Incubation of the compound in plasma or serum from the target species to assess degradation over time. | High throughput, cost-effective, provides a good initial screen for stability. | Does not fully recapitulate the complex metabolic environment of a living organism. |
| In Vivo Biodistribution Studies | Administration of the radiolabeled compound to animal models followed by PET/SPECT imaging and/or ex vivo organ harvesting to determine the distribution of radioactivity. | Provides a holistic view of the compound's fate in a living system, including tissue-specific uptake and clearance. | Lower throughput, more expensive, requires specialized imaging equipment and animal handling facilities. |
| Metabolite Analysis (Radio-HPLC/TLC) | Chromatographic separation of the parent compound from its radiolabeled metabolites in biological samples (plasma, urine, tissue homogenates). | Provides direct quantitative evidence of metabolic conversion and deiodination. | Can be technically challenging, requires careful optimization of separation methods. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an iodomethyl trimethylammonium compound in plasma.
Materials:
-
Test compound
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Radio-HPLC or Radio-TLC system
Procedure:
-
Dilute the test compound in PBS to a final concentration of 1 µM.
-
Add 10 µL of the compound solution to 190 µL of plasma in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take a 20 µL aliquot of the plasma mixture.
-
Quench the metabolic activity by adding 40 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant by radio-HPLC or radio-TLC to quantify the percentage of the intact parent compound.
Protocol 2: In Vivo Biodistribution Study in Mice
Objective: To determine the tissue distribution and clearance of a radioiodinated iodomethyl trimethylammonium compound.
Materials:
-
Radiolabeled test compound
-
Healthy mice (e.g., C57BL/6)[5]
-
Anesthetic (e.g., isoflurane)[5]
-
PET/CT or SPECT/CT scanner
-
Gamma counter
Procedure:
-
Anesthetize the mice with isoflurane[5].
-
Administer a known amount of the radiolabeled compound via tail vein injection[5].
-
Perform dynamic or static PET/CT or SPECT/CT scans at desired time points (e.g., 5, 30, 60, 120 minutes post-injection)[5].
-
At the end of the imaging session, euthanize the mice.
-
Excise key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, thyroid, and tumor if applicable).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Caption: Workflow for an in vivo biodistribution study.
Protocol 3: Plasma Metabolite Analysis using Radio-HPLC
Objective: To quantify the parent compound and its radiolabeled metabolites in plasma.
Materials:
-
Plasma samples from in vivo studies
-
Acetonitrile
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Radio-HPLC system with a radioactivity detector and a UV detector[6]
Procedure:
-
Collect blood samples at various time points post-injection of the radiolabeled compound.
-
Centrifuge the blood to separate the plasma.
-
Precipitate plasma proteins by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Elute the compounds using a suitable gradient and monitor the eluent with both UV and radioactivity detectors[6].
-
Identify the peaks corresponding to the parent compound and its metabolites based on their retention times (compared to standards if available).
-
Integrate the peak areas in the radioactivity chromatogram to determine the percentage of each species at each time point.
Comparative Data and Interpretation
While specific data for iodomethyl trimethylammonium compounds are scarce in the public domain, we can draw valuable comparisons from studies on related compounds.
Table 1: Comparative Biodistribution of Trimethylammonium-based PET Tracers in Rodents
| Compound | Key Organs of Uptake | Primary Route of Excretion | Reference |
| [¹¹C]Choline | Kidneys, liver, lungs, adrenal gland | Primarily metabolic clearance, low urinary excretion of parent compound | [3][7] |
| Radioiodinated Phenylcholines | Heart (in mice), liver | Not specified | [8] |
The high uptake of [¹¹C]choline in the kidneys and liver suggests significant metabolic activity in these organs[3][7]. The low urinary excretion of the parent compound further supports rapid metabolism[7]. For radioiodinated phenylcholines, the initial high heart uptake in mice highlights the influence of the overall molecular structure on biodistribution[8].
Interpreting Deiodination from Biodistribution Data:
A key indicator of in vivo deiodination is the accumulation of radioactivity in the thyroid gland. Therefore, careful measurement of thyroid radioactivity is crucial in biodistribution studies of radioiodinated compounds.
Conclusion and Future Perspectives
The in vivo stability of iodomethyl trimethylammonium compounds is a multifaceted challenge that requires a systematic and multi-pronged assessment strategy. By combining in vitro plasma stability assays with in vivo biodistribution studies and detailed metabolite analysis, researchers can gain a comprehensive understanding of a compound's fate in a biological system. The insights from studies on radiolabeled choline analogs provide a strong foundation for predicting metabolic pathways and designing more stable compounds. Future research should focus on establishing a clear structure-stability relationship for this class of molecules, particularly concerning the prevention of in vivo deiodination. Such efforts will be instrumental in unlocking the full potential of iodomethyl trimethylammonium compounds in molecular imaging and therapy.
References
-
Cavina, L., van der Born, D., Klaren, P. H. M., Feiters, M. C., Boerman, O. C., & Rutjes, F. P. J. T. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387–3414. [Link]
-
Roivainen, A., Engman, S., Vähätalo, J., & Lehikoinen, P. (2000). Blood metabolism of [methyl-11C]choline; implications for in vivo imaging with positron emission tomography. European Journal of Nuclear Medicine, 27(1), 25–32. [Link]
-
Hwang, J.-J., Garmestani, K., Chianelli, M., Brechbiel, M. W., & Gansow, O. A. (1998). Preparation and evaluation of radioiodinated (iodophenyl)cholines and their morpholinium and piperidinium analogues as myocardial perfusion imaging agents. Journal of Medicinal Chemistry, 41(16), 3004–3013. [Link]
-
Roivainen, A., Engman, S., Vähätalo, J., & Lehikoinen, P. (2000). Blood Metabolism of [methyl-11C]choline; Implications for in Vivo Imaging With Positron Emission Tomography. European Journal of Nuclear Medicine, 27(1), 25-32. [Link]
-
Tolvanen, T., Yli-Kerttula, T., Ujula, T., Autio, A., Lehikoinen, P., Kähkönen, E., ... & Roivainen, A. (2010). Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data. European journal of nuclear medicine and molecular imaging, 37(5), 874-883. [Link]
-
Wyss, M. T., Weber, B., & Honer, M. (2010). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(9), 1333-1343. [Link]
-
Li, Z., & Conti, P. S. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical reviews, 122(11), 10259-10321. [Link]
-
Gillings, N., & Gee, A. (2018). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11 C]GSK1482160 radiopharmaceutical. EJNMMI radiopharmacy and chemistry, 3(1), 1-11. [Link]
-
Tolvanen, T., Yli-Kerttula, T., Ujula, T., Autio, A., Lehikoinen, P., Kähkönen, E., ... & Roivainen, A. (2010). Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data. European Journal of Nuclear Medicine and Molecular Imaging, 37(5), 874-883. [Link]
-
Wyss, M. T., Weber, B., & Honer, M. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC medicinal chemistry, 12(9), 1333–1343. [Link]
-
Amico, E., Zorz, A., D'Arienzo, M., Cazzola, E., Zivelonghi, E., Marzola, P., & Sbarbati, A. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 93. [Link]
-
ResearchGate. (n.d.). Metabolism of choline and its metabolites. Retrieved January 22, 2026, from [Link]
-
Zha, Z., Ploessl, K., & Kung, H. F. (2020). Iodine-124 Based Dual Positron Emission Tomography and Fluorescent Labeling Reagents for In Vivo Cell Tracking. Bioconjugate chemistry, 31(3), 576-585. [Link]
-
Que, I., & Kaijzel, E. L. (2021). Consideration of Metabolite Efflux in Radiolabelled Choline Kinetics. Pharmaceutics, 13(8), 1246. [Link]
-
Roivainen, A., Engman, S., Vähätalo, J., & Lehikoinen, P. (2000). Blood metabolism of [methyl-11C]choline; implications for in vivo imaging with positron emission tomography. European journal of nuclear medicine, 27(1), 25-32. [Link]
-
National Center for Biotechnology Information. (n.d.). [11C]Choline. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 22, 2026, from [Link]
-
Cavina, L., van der Born, D., Klaren, P. H., Feiters, M. C., Boerman, O. C., & Rutjes, F. P. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European journal of organic chemistry, 2017(24), 3387-3414. [Link]
Sources
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood metabolism of [methyl-11C]choline; implications for in vivo imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of radioiodinated (iodophenyl)cholines and their morpholinium and piperidinium analogues as myocardial perfusion imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Iodomethyltrimethylammonium Iodide
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of iodomethyltrimethylammonium iodide, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it is crucial to understand the inherent hazards of this compound. This foundational knowledge informs every subsequent step in its safe handling and disposal.
This compound is a quaternary ammonium salt. According to its Safety Data Sheet (SDS), it presents the following primary hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
As a member of the quaternary ammonium compound family, it is also important to consider its environmental impact. Quaternary ammonium compounds can be toxic to aquatic life, and their release into the environment should be avoided.[3] Furthermore, as an iodide-containing compound, specific disposal considerations are necessary to prevent environmental contamination.[4][5] You should never dispose of iodine-containing solutions down the drain.[5]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Exclamation Mark |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation upon contact. | Exclamation Mark |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation if inhaled. | Exclamation Mark |
| Acute toxicity, oral (Warning) | Harmful if swallowed. | Exclamation Mark |
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable when handling any chemical, and this compound is no exception. The following PPE is mandatory to mitigate the risks of exposure.
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
The causality behind these choices is straightforward: creating physical barriers to prevent the chemical from coming into contact with your skin, eyes, and respiratory system.
Waste Characterization and Segregation: A Decision-Making Workflow
Proper disposal begins with accurate waste characterization. As the waste generator, you are responsible for determining if your waste is hazardous. Given the known hazards of this compound, any waste containing this compound should be treated as hazardous chemical waste.
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
In-Depth Look at Waste Segregation:
The principle of causality in waste segregation is to prevent dangerous chemical reactions within the waste container. For this compound, the following segregation practices are critical:
-
Avoid Strong Oxidizing Agents: Do not mix this waste with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.
-
Do Not Mix with Bleach: Mixing iodide-containing solutions with bleach (sodium hypochlorite) can produce toxic gases.[4]
-
Aqueous vs. Organic Waste: If your this compound is in an aqueous solution, it should be collected in a container designated for aqueous waste. If it is in an organic solvent, it should be collected in a container for halogenated organic waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste stream profiles.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the collection and disposal of this compound waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste label
-
Secondary containment for liquid waste
Procedure:
-
Container Selection and Preparation:
-
Obtain a chemically compatible waste container from your institution's EHS department. For aqueous solutions, a high-density polyethylene (HDPE) container is typically suitable. For solid waste, a wide-mouthed, sealable container is appropriate.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Place a hazardous waste label on the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated solid waste container using a clean spatula. Avoid creating dust. If there is a risk of dust, perform this transfer in a chemical fume hood.
-
Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid waste container.
-
Contaminated Labware: Collect any disposable labware (e.g., pipette tips, weighing paper) that has come into contact with the chemical in a designated container for solid hazardous waste. Reusable glassware should be decontaminated by rinsing three times with a suitable solvent. The first two rinses should be collected as hazardous waste.
-
-
Labeling:
-
Fill out the hazardous waste label completely and accurately. This should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
Any other components in the waste mixture
-
The date the waste was first added to the container
-
Your name and laboratory information
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) in your laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Liquid waste containers must be stored in secondary containment to prevent spills.
-
Ensure the storage area is away from incompatible chemicals.
-
-
Disposal:
-
Once the waste container is full, or if you will no longer be generating this type of waste, arrange for its pickup by your institution's EHS or hazardous waste management service. Do not exceed the maximum accumulation time for hazardous waste as specified by your institution and local regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate the risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Clean Up:
-
Carefully sweep up the solid material or absorb the liquid using an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a designated hazardous waste container.
-
-
Decontaminate:
-
Wipe the spill area with a damp cloth. Collect the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]
-
Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38328, (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
-
Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
-
Massachusetts Department of Environmental Protection. (n.d.). Quaternary Ammonium Compounds (QACs). Retrieved from [Link]
-
CISA. (n.d.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3. Retrieved from [Link]
-
Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]
-
Boyuan PLC. (n.d.). Iodomethane Chemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6328, Methyl iodide. Retrieved from [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling Iodomethyltrimethylammonium Iodide
In the fast-paced world of drug discovery and scientific research, the safe handling of chemical reagents is paramount. This guide provides an in-depth, practical framework for the safe use of Iodomethyltrimethylammonium iodide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking research.
Understanding the Hazard Profile of this compound
Table 1: Hazard Identification and Classification
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [2] |
| Causes serious eye irritation | Serious Eye Irritation, Category 2 | [2] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | [2] |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [2] |
The causality behind these hazards lies in the chemical's ability to react with biological tissues. Upon contact, it can cause local inflammation and damage. Therefore, a multi-layered approach to personal protective equipment (PPE) is not just a recommendation but a critical necessity.
The Core of Protection: A Detailed PPE Protocol
Your personal protective equipment is your first and most critical line of defense. The selection and proper use of PPE are non-negotiable when handling this compound.
Hand Protection: The Right Glove for the Job
Recommendation: Nitrile or neoprene gloves are recommended for handling this compound as they provide better resistance compared to latex.
The Rationale: The choice of glove material is crucial. Nitrile and neoprene are synthetic rubbers that offer superior protection against a wide range of chemicals, including the components of this compound. They provide a robust barrier to prevent skin contact and subsequent irritation. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: A Clear View of Safety
Recommendation: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[4].
The Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and potentially irreversible damage[5][3]. Safety goggles provide a complete seal around the eyes, protecting them from direct splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Protective Clothing: Shielding Against Contamination
Recommendation: A flame-resistant and chemical-resistant lab coat should be worn at all times.
The Rationale: A lab coat made from appropriate materials prevents the contamination of personal clothing and skin in the event of a spill. Flame-resistant properties add an extra layer of safety in a laboratory environment where flammable substances may be present.
Respiratory Protection: When Engineering Controls Are Not Enough
Operational Blueprint: From Receipt to Disposal
A systematic and well-documented workflow is essential for the safe handling of this compound.
Receiving and Storage
Handling and Experimental Workflow
The following diagram outlines the essential steps for safely handling this compound during experimental procedures.
Caption: Experimental workflow for handling this compound.
Spill Response: A Calm and Coordinated Action
In the event of a spill, immediate and correct action is crucial to mitigate any potential harm.
Caption: Spill response plan for this compound.
Contain the spill using an inert absorbent material. The contaminated material should be collected in a suitable, closed container for disposal[5]. Ensure the area is well-ventilated to disperse any vapors.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any contaminated materials is a critical final step.
Procedure:
-
Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant[5][1]. Never dispose of this chemical down the drain or in general waste. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By adhering to these comprehensive safety protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence in your laboratory.
References
-
Safety Data Sheet. Chem-Supply. [Link]
-
Material Safety Data Sheet - Trimethylgermanium iodide. Cole-Parmer. [Link]
-
FAQs - Quats. [Link]
-
Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Cleanroom Connection. [Link]
-
Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. mountsinai.org [mountsinai.org]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
